Ethyltriphenylphosphonium acetate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
ethyl(triphenyl)phosphanium;acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20P.C2H4O2/c1-2-21(18-12-6-3-7-13-18,19-14-8-4-9-15-19)20-16-10-5-11-17-20;1-2(3)4/h3-17H,2H2,1H3;1H3,(H,3,4)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZZUMXSLPJFMCB-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.CC(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23O2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8067945 | |
| Record name | Ethyltriphenylphosphonium acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8067945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Phosphonium, ethyltriphenyl-, acetate (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
35835-94-0 | |
| Record name | Ethyltriphenylphosphonium acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35835-94-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phosphonium, ethyltriphenyl-, acetate (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035835940 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphonium, ethyltriphenyl-, acetate (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethyltriphenylphosphonium acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8067945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyltriphenylphosphonium acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.934 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
What are the physicochemical properties of Ethyltriphenylphosphonium acetate?
An In-depth Technical Guide to the Physicochemical Properties of Ethyltriphenylphosphonium Acetate (B1210297)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyltriphenylphosphonium acetate (ETPAA), a quaternary phosphonium (B103445) salt, is a versatile compound utilized in organic synthesis and materials science. It is recognized for its efficacy as a phase-transfer catalyst, a curing agent for epoxy resins, and a reagent in various chemical transformations, including Wittig reactions.[1][2][3] This document provides a comprehensive overview of its core physicochemical properties, detailed experimental protocols for its characterization, and a summary of its stability and reactivity profile. All quantitative data are presented in structured tables for clarity and ease of comparison.
Core Physicochemical Properties
This compound, with CAS Number 35835-94-0, is composed of an ethyltriphenylphosphonium cation and an acetate anion.[4] While it can exist as a solid, it is frequently supplied as a 65-70% solution in methanol (B129727), appearing as a colorless to slightly yellow or dark brown liquid.[3][5][6][7]
Table 1: General and Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₂₂H₂₃O₂P | [5][7][8] |
| Molecular Weight | 350.39 g/mol | [1][3][5][7] |
| Physical Form | Solid or Liquid (often as a solution) | [1][5][7][9] |
| Appearance | White to off-white solid; Colorless to yellow/dark brown liquid | [1][3][4][5] |
| Boiling Point | 275 °C (at 101,325 Pa) | [1][3][5][6] |
| Melting Point | 79.8 °C (at 101,325 Pa) | [3] |
| Density | ~1.05 g/cm³ | [5][6][10] |
| Vapor Pressure | 0 Pa at 25 °C; 1.08 x 10⁻⁷ Pa at 25°C | [1][3][5] |
| Flash Point | -17 °C (0 °F) | [1][5][6] |
Table 2: Solubility and Partitioning
| Property | Value | Source(s) |
| Water Solubility | Soluble (938 g/L at 20 °C) | [1][3][5][6][11] |
| Alcohol Solubility | Soluble | [1][5][6][11] |
| LogP (Octanol/Water) | -0.64 (at 23.5 °C) | [5][6] |
Synthesis and Reaction Mechanisms
The synthesis of this compound is typically achieved via a two-step process involving quaternization followed by anion exchange.[2] This methodology allows for the reliable production of the target phosphonium salt.
Logical Workflow: Synthesis of this compound
Caption: A diagram illustrating the two-step synthesis of this compound.
As a catalyst, ETPAA is particularly effective in phase-transfer catalysis (PTC). The lipophilic nature of the ethyltriphenylphosphonium cation facilitates the transport of anions (like acetate) from an aqueous phase into an organic phase, where they become more reactive.[2][4]
Catalytic Cycle: Phase-Transfer Catalysis
Caption: The catalytic cycle of this compound in phase-transfer catalysis.
Experimental Protocols
Accurate characterization of this compound requires standardized experimental methods. Below are generalized protocols for key analytical techniques.
Synthesis Methodology
The conventional synthesis is a two-step process:[2]
-
Quaternization: Triphenylphosphine is reacted with an ethyl halide (e.g., ethyl bromide) to form the ethyltriphenylphosphonium halide intermediate. This reaction is often performed under solvent-free conditions or in a polar aprotic solvent like acetonitrile.[2][12]
-
Anion Exchange: The resulting halide salt is then treated with a source of acetate ions, such as potassium acetate or acetic acid, to yield this compound and a salt byproduct (e.g., potassium bromide).[2][6]
Spectroscopic Analysis
Spectroscopic methods are essential for confirming the structure and purity of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 10-20 mg of the sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., Chloroform-d, Methanol-d₄).[13]
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for ¹H and ¹³C NMR. For ³¹P NMR, 85% H₃PO₄ is often used as an external standard.[13][14]
-
Acquisition: Spectra are recorded on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). Key spectra to obtain include ¹H, ¹³C, and ³¹P NMR to fully characterize the phosphonium salt structure.[13]
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is common, where a small amount of the sample is placed directly on the ATR crystal.[13] Alternatively, a KBr pellet can be prepared. For liquid samples (e.g., methanol solution), a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Acquisition: A background spectrum is recorded first, followed by the sample spectrum. The resulting spectrum should show characteristic peaks for the phenyl, ethyl, and acetate functional groups.
-
Purity and Assay Determination
The purity of ETPAA is typically determined using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or by titration methods to quantify the acetate content. The assay for commercial solutions is often specified as a weight percentage (e.g., 65-70%) in a solvent like methanol.[3]
Stability, Handling, and Storage
-
Stability: The compound is stable under normal laboratory conditions.[4][15] It exhibits greater thermal stability compared to amine and imidazole (B134444) catalysts, making it suitable for high-temperature applications like epoxy curing.[3][5]
-
Incompatibilities: It should be kept away from strong oxidizing agents and heat sources to maintain stability.[3][5][15]
-
Hazardous Decomposition: When heated to decomposition, it may emit toxic fumes of carbon monoxide, carbon dioxide, and oxides of phosphorus.[15]
-
Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container under an inert atmosphere.[3][5][10] The compound is noted to be hygroscopic.[3]
Applications in Research and Development
This compound is a valuable tool for professionals in organic synthesis and drug development.
-
Organic Synthesis: It is widely used as a phase-transfer catalyst for reactions such as nucleophilic substitutions and alkylations.[2][10] It also serves as a precursor for generating phosphonium ylides for Wittig reactions, a key method for alkene synthesis.[2]
-
Pharmaceutical Research: In drug development, it is utilized as a reagent in the synthesis of complex, biologically active compounds.[1]
-
Polymer Chemistry: It is a highly effective catalyst for the advancement and curing of phenolic-based epoxy resins, offering controlled reactivity and leading to polymers with a sharp molecular weight distribution.[2][3][5]
References
- 1. lookchem.com [lookchem.com]
- 2. This compound | 35835-94-0 | Benchchem [benchchem.com]
- 3. CatOnium ETPAAC - Vesta Chemicals bv [vestachem.com]
- 4. CAS 35835-94-0: this compound [cymitquimica.com]
- 5. This compound | 35835-94-0 [chemicalbook.com]
- 6. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. This compound | C22H23O2P | CID 94470 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemscene.com [chemscene.com]
- 9. This compound | 35835-94-0 [sigmaaldrich.com]
- 10. This compound [myskinrecipes.com]
- 11. chemwhat.com [chemwhat.com]
- 12. Sterically Hindered Phosphonium Salts: Structure, Properties and Palladium Nanoparticle Stabilization [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Synthesis and Characterization of Ethyltriphenylphosphonium Acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of ethyltriphenylphosphonium acetate (B1210297), a versatile quaternary phosphonium (B103445) salt. The document details the multi-step synthesis process, including the quaternization of triphenylphosphine (B44618) and subsequent anion exchange. Furthermore, it outlines the key analytical techniques for the structural elucidation and purity assessment of the final product.
Synthesis of Ethyltriphenylphosphonium Acetate
The synthesis of this compound is typically achieved through a two-step process. The first step involves the formation of an ethyltriphenylphosphonium halide, commonly the bromide salt, via the quaternization of triphenylphosphine. The subsequent step is an anion exchange reaction to replace the halide with an acetate ion.[1]
Step 1: Synthesis of Ethyltriphenylphosphonium Bromide (Precursor)
The quaternization of triphenylphosphine with an ethyl halide, such as ethyl bromide, is a well-established method for preparing the phosphonium salt precursor.[1]
Experimental Protocol:
A detailed experimental protocol for the synthesis of ethyltriphenylphosphonium bromide is as follows:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount | Moles |
| Triphenylphosphine | 262.29 | 210 g | 0.8 |
| Ethyl Bromide | 108.97 | 54 g | 0.5 |
| Toluene (B28343) | 92.14 | 1000 mL | - |
Procedure:
-
To a 1500 mL three-necked flask equipped with a reflux condenser and magnetic stirrer, add triphenylphosphine (210 g, 0.8 mol), ethyl bromide (54 g, 0.5 mol), and toluene (1000 mL).
-
Heat the reaction mixture to reflux with continuous stirring and maintain the reflux for 10 hours.
-
After the reaction is complete, allow the mixture to cool to 50 °C. A significant amount of white solid precipitate should be observed.
-
Collect the solid product by filtration using a Büchner funnel.
-
Wash the filter cake three times with 50 mL portions of toluene.
-
Transfer the resulting solid to a vacuum drying oven and dry at 50 °C until a constant weight is achieved.
This procedure is expected to yield approximately 170.4 g of ethyltriphenylphosphonium bromide (91.8% yield).
Step 2: Anion Exchange to this compound
The conversion of the ethyltriphenylphosphonium halide to the acetate salt is accomplished through an anion exchange process. This can be achieved using an anion exchange resin or by direct reaction with an acetate salt, such as potassium acetate.[1]
Experimental Protocol (using Anion Exchange Resin):
-
Prepare a solution of ethyltriphenylphosphonium bromide in a suitable solvent, such as methanol (B129727) or water.
-
Pack a chromatography column with a suitable anion exchange resin (e.g., a polyacrylate-based adsorber material).
-
Wash the resin thoroughly with a solution of potassium acetate or acetic acid to replace the original counter-ions with acetate ions.
-
Pass the ethyltriphenylphosphonium bromide solution through the prepared anion exchange column. The bromide ions will be exchanged for acetate ions on the resin.
-
Elute the column with the same solvent used to dissolve the phosphonium salt.
-
Collect the eluent containing this compound.
-
Remove the solvent under reduced pressure to obtain the final product. The product may be further purified by recrystallization.
Characterization of this compound
A combination of spectroscopic techniques is employed to confirm the structure and assess the purity of the synthesized this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of this compound. ¹H, ¹³C, and ³¹P NMR are routinely used.[1]
Expected NMR Spectral Data:
| Nucleus | Group | Expected Chemical Shift (ppm) | Multiplicity |
| ¹H | CH₃ (Acetate) | ~1.9 | Singlet |
| ¹H | CH₃ (Ethyl) | ~1.2-1.5 | Triplet |
| ¹H | CH₂ (Ethyl) | ~3.2-3.6 | Quartet |
| ¹H | Phenyl | ~7.6-8.0 | Multiplet |
| ¹³C | CH₃ (Acetate) | ~20-25 | - |
| ¹³C | COO⁻ (Acetate) | ~170-175 | - |
| ¹³C | CH₃ (Ethyl) | ~7-10 | - |
| ¹³C | CH₂ (Ethyl) | ~20-25 | - |
| ¹³C | Phenyl (C-P) | ~118-120 (d, J ≈ 80-90 Hz) | Doublet |
| ¹³C | Phenyl (ortho, meta, para) | ~128-135 | Multiplets |
| ³¹P | P⁺ | ~20-25 | Singlet |
Note: Chemical shifts are approximate and can be influenced by the solvent and concentration.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Expected Characteristic IR Absorptions:
| Functional Group | Wavenumber (cm⁻¹) | Description |
| C=O (Acetate) | ~1710 | Strong stretch |
| P-C (Phosphonium) | ~1440, 1110, 995 | Characteristic stretches |
| C-H (Aromatic) | ~3050-3100 | Stretch |
| C-H (Aliphatic) | ~2850-2960 | Stretch |
The spectrum of ethyl acetate can be used as a reference for the acetate group's characteristic peaks.[1]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. Electrospray ionization (ESI) is a suitable technique for analyzing this ionic compound.
Expected Mass Spectrometry Data:
The positive ion ESI-MS spectrum is expected to show a prominent peak for the ethyltriphenylphosphonium cation.
| Ion | Expected m/z |
| [C₂₂H₂₃P]⁺ | ~291.15 |
Fragmentation of the cation may occur under certain conditions, leading to the loss of the ethyl group or phenyl groups.
Logical Workflow
The following diagram illustrates the logical workflow for the synthesis and characterization of this compound.
Caption: Workflow for the synthesis and characterization of this compound.
References
Spectroscopic and Mechanistic Insights into Ethyltriphenylphosphonium Acetate (CAS No. 35835-94-0)
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyltriphenylphosphonium acetate (B1210297), identified by CAS number 35835-94-0, is a quaternary phosphonium (B103445) salt with significant applications in organic synthesis.[1][2][3][4][5][6] It serves as a versatile phase-transfer catalyst and is a key reagent in various chemical transformations, including the renowned Wittig reaction.[1][7][8] This technical guide provides a comprehensive overview of the available spectroscopic data for this compound, outlines general experimental protocols for its characterization, and visually details its role in key reaction mechanisms. The molecular formula for Ethyltriphenylphosphonium acetate is C₂₂H₂₃O₂P, and it has a molecular weight of approximately 350.4 g/mol .[9][10][11][12]
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the molecular structure of this compound. ¹H, ¹³C, and ³¹P NMR are particularly informative.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts [1]
| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) | Predicted Multiplicity |
| ¹H | CH₃ (Acetate) | ~1.9 | Singlet |
| ¹H | CH₃ (Ethyl) | ~1.2 - 1.5 | Triplet |
| ¹H | CH₂ (Ethyl) | ~3.2 - 3.6 | Quartet |
| ¹H | Phenyl | ~7.6 - 8.0 | Multiplet |
| ¹³C | CH₃ (Acetate) | ~20 - 25 | Not Applicable |
| ¹³C | C=O (Acetate) | ~170 - 175 | Not Applicable |
| ¹³C | CH₃ (Ethyl) | ~7 - 10 | Not Applicable |
| ¹³C | CH₂ (Ethyl) | ~20 - 25 (doublet due to P-coupling) | Not Applicable |
| ¹³C | Phenyl (C-P) | ~115 - 120 (doublet due to P-coupling) | Not Applicable |
| ¹³C | Phenyl (ortho, meta, para) | ~128 - 135 | Not Applicable |
³¹P NMR Spectroscopy: A single peak is expected in the ³¹P NMR spectrum, confirming the presence of the phosphonium cation. The chemical shift will be indicative of the quaternary phosphonium environment.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups.
Table 2: Predicted Infrared (IR) Absorption Bands [1]
| Functional Group | Expected Wavenumber (cm⁻¹) | Description |
| C-H (Aromatic) | 3100 - 3000 | Stretching vibration |
| C-H (Aliphatic) | 3000 - 2850 | Stretching vibration |
| C=O (Acetate) | 1700 - 1600 (strong) | Carboxylate stretching vibration |
| C=C (Aromatic) | 1600 - 1450 | Ring stretching vibrations |
| P-C (Phenyl) | ~1440 | Phenyl-phosphorus stretching |
| C-O (Acetate) | 1300 - 1200 | Stretching vibration |
Mass Spectrometry (MS)
Mass spectrometry of this compound would primarily show the mass of the cation.
Table 3: Predicted Mass Spectrometry Data
| Ion | Expected m/z | Description |
| [C₂₀H₂₀P]⁺ | ~291.13 | Ethyltriphenylphosphonium cation |
Experimental Protocols
The following are generalized experimental protocols that can be adapted for the spectroscopic analysis of this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
¹H NMR Acquisition: Acquire the spectrum on a standard NMR spectrometer (e.g., 400 MHz). Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
³¹P NMR Acquisition: Acquire the proton-decoupled ³¹P NMR spectrum. This is a relatively quick experiment due to the 100% natural abundance of ³¹P.[13][14]
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.
IR Spectroscopy
-
Sample Preparation (Thin Solid Film): Dissolve a small amount of the solid sample in a volatile solvent like methylene (B1212753) chloride.[10]
-
Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.[10][15]
-
Data Acquisition: Place the salt plate in the sample holder of an FT-IR spectrometer and acquire the spectrum.
-
Data Processing: Perform a background subtraction to remove atmospheric and solvent absorptions.
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol, acetonitrile).
-
Ionization: Utilize an appropriate ionization technique, such as Electrospray Ionization (ESI), which is well-suited for pre-charged ionic compounds.
-
Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Interpretation: Identify the peak corresponding to the molecular ion of the cation.
Signaling Pathways and Experimental Workflows
This compound is a key player in two significant chemical processes: Phase-Transfer Catalysis and the Wittig Reaction.
Phase-Transfer Catalysis
As a phase-transfer catalyst, this compound facilitates the reaction between reactants located in different immiscible phases (typically aqueous and organic).[8][16] The lipophilic ethyltriphenylphosphonium cation pairs with an anion from the aqueous phase, transporting it into the organic phase where the reaction can proceed.
Caption: Phase-Transfer Catalysis Mechanism.
Wittig Reaction
In the Wittig reaction, a phosphonium ylide (prepared from a phosphonium salt like this compound) reacts with an aldehyde or ketone to form an alkene.[7][17][18][19][20]
Caption: The Wittig Reaction Workflow.
Conclusion
This compound is a valuable reagent in organic synthesis with well-understood, albeit not widely published, spectroscopic characteristics. The predicted NMR, IR, and MS data provide a solid foundation for its identification and characterization. The general experimental protocols outlined in this guide can be readily adapted for laboratory use. Furthermore, its crucial roles in phase-transfer catalysis and the Wittig reaction highlight its importance in facilitating a wide range of chemical transformations. This guide serves as a foundational resource for researchers and professionals working with this versatile phosphonium salt.
References
- 1. This compound | 35835-94-0 | Benchchem [benchchem.com]
- 2. rsc.org [rsc.org]
- 3. scbt.com [scbt.com]
- 4. This compound | 35835-94-0 [chemicalbook.com]
- 5. This compound | 35835-94-0 [sigmaaldrich.com]
- 6. 35835-94-0, this compound, CAS No 35835-94-0 this compound it [chemnet.com]
- 7. byjus.com [byjus.com]
- 8. dalalinstitute.com [dalalinstitute.com]
- 9. mdpi.com [mdpi.com]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. This compound | C22H23O2P | CID 94470 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. chemscene.com [chemscene.com]
- 13. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 14. nmr.oxinst.com [nmr.oxinst.com]
- 15. orgchemboulder.com [orgchemboulder.com]
- 16. Phase transfer catalysis | PPTX [slideshare.net]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. The Wittig Reaction: Examples and Mechanism - Chemistry Steps [chemistrysteps.com]
- 19. Wittig Reaction [organic-chemistry.org]
- 20. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Thermal Stability and Decomposition of Ethyltriphenylphosphonium Acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyltriphenylphosphonium acetate (B1210297) (ETPAA) is a quaternary phosphonium (B103445) salt with significant applications as a phase-transfer catalyst and a curing accelerator in the production of epoxy resins.[1][2] Its performance in these roles is intrinsically linked to its thermal stability. This technical guide provides a comprehensive overview of the current understanding of the thermal stability and decomposition of ETPAA, drawing upon available data for the compound and its close structural analogs. While specific quantitative thermal analysis data for ETPAA is limited in publicly accessible literature, this guide synthesizes information from related phosphonium salts to provide insights into its expected thermal behavior, potential decomposition pathways, and appropriate analytical methodologies.
Introduction
Quaternary phosphonium salts, a class of compounds characterized by a central phosphorus atom bonded to four organic residues, are gaining prominence in various chemical applications due to their often superior thermal stability compared to their nitrogen-based counterparts, quaternary ammonium (B1175870) salts.[3] Ethyltriphenylphosphonium acetate (ETPAA), with the chemical formula [P(C₆H₅)₃(C₂H₅)]⁺[CH₃COO]⁻, is a notable member of this class. Its utility, particularly in high-temperature applications such as polymer curing, necessitates a thorough understanding of its thermal limitations and decomposition mechanisms.[2]
The thermal stability of ionic liquids and salts is critically influenced by the nature of both the cation and the anion. The acetate anion, being a carboxylate, can influence the decomposition pathway through its nucleophilicity and basicity. This guide will explore the thermal properties of ETPAA, present generalized experimental protocols for its analysis, and discuss potential decomposition pathways based on the study of similar phosphonium carboxylate salts.
Thermal Stability of this compound
Direct and detailed quantitative data from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) for this compound is not extensively reported in peer-reviewed journals. However, some sources provide general thermal stability information.
One source indicates that the acetate salt of ethyltriphenylphosphonium decomposes at temperatures above 130°C, which may limit its use in certain high-temperature applications.[2] In comparison, the corresponding bromide salt is reported to be stable under reflux conditions at or above 130°C, suggesting that the nature of the anion plays a significant role in the overall thermal stability of the salt.[2] Generally, phosphonium-based ionic liquids are recognized for their robust thermal stability, often exhibiting decomposition temperatures well above 250°C, particularly when paired with non-coordinating anions.[4]
Data Presentation
Due to the lack of specific TGA and DSC data for ETPAA in the available literature, the following table presents representative thermal decomposition data for other phosphonium-based ionic liquids with different anions to provide a comparative context. This data highlights the influence of the anion on thermal stability.
| Cation | Anion | Onset Decomposition Temp. (°C) | Peak Decomposition Temp. (°C) | Reference |
| Tetrabutylphosphonium | Bromide | 358 | 383 | |
| Tetrabutylphosphonium | Dicyanamide | 325 | 350 | |
| Trihexyltetradecylphosphonium | Chloride | >300 | - | [5] |
| Trihexyltetradecylphosphonium | Bis(trifluoromethylsulfonyl)imide | >400 | - | [5] |
Note: This table is illustrative and does not contain data for this compound. The data is for comparative purposes to demonstrate the range of thermal stabilities observed in phosphonium salts.
Experimental Protocols for Thermal Analysis
To accurately determine the thermal stability and decomposition characteristics of ETPAA, standardized thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) should be employed. The following sections outline detailed, generalized methodologies for these experiments, based on protocols used for similar phosphonium-based ionic liquids.[6][7]
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is crucial for determining the onset of decomposition, the temperature of maximum decomposition rate, and the residual mass after decomposition.
Methodology:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: A small sample of ETPAA (typically 2-5 mg) is placed in an inert crucible (e.g., alumina (B75360) or platinum).[6] To ensure accuracy, the sample should be dried under vacuum to remove any residual solvent or moisture prior to analysis.
-
Atmosphere: The analysis is typically conducted under an inert atmosphere, such as dry nitrogen or argon, with a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.[6]
-
Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate. A typical heating rate for such analysis is 10°C/min.[6]
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (Tonset), which is often calculated as the intersection of the baseline tangent with the tangent of the steepest mass loss. The peak of the first derivative of the TGA curve (DTG) indicates the temperature of the maximum rate of decomposition (Tpeak).
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to identify thermal transitions such as melting, crystallization, and glass transitions.
Methodology:
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: A small, accurately weighed sample of ETPAA (typically 2-10 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.
-
Atmosphere: The experiment is conducted under an inert nitrogen atmosphere with a constant purge rate.
-
Temperature Program: A common DSC program involves a heat-cool-heat cycle to erase the thermal history of the sample. For example:
-
Data Analysis: The second heating scan is typically used for analysis to ensure a consistent thermal history. The thermogram is analyzed to identify the glass transition temperature (Tg) as a step change in the baseline, the melting temperature (Tm) as an endothermic peak, and any crystallization events (Tc) as exothermic peaks.
Decomposition Pathway of this compound
The exact decomposition mechanism of ETPAA has not been definitively established in the literature. However, based on studies of related phosphonium salts, a plausible decomposition pathway can be proposed. The decomposition of phosphonium salts is often initiated by the nucleophilic attack of the anion on the cation.
For ETPAA, the acetate anion ([CH₃COO]⁻) can act as a nucleophile. The most likely points of attack on the ethyltriphenylphosphonium cation ([P(C₆H₅)₃(C₂H₅)]⁺) are the electrophilic carbon atoms of the ethyl and phenyl groups.
A probable primary decomposition pathway involves the nucleophilic attack of the acetate anion on the α-carbon of the ethyl group, leading to a Stevens rearrangement or a Hofmann-type elimination. A more direct decomposition could involve the formation of triphenylphosphine (B44618) oxide, a common and thermodynamically stable product in the decomposition of many phosphorus compounds.
Proposed Decomposition Steps:
-
Initial Attack: The acetate anion attacks the ethyl group of the phosphonium cation.
-
Formation of Intermediates: This could lead to the formation of ethyl acetate and triphenylphosphine.
-
Further Reactions: Triphenylphosphine can be oxidized to the highly stable triphenylphosphine oxide, especially if trace amounts of oxygen are present. Alternatively, other rearrangement and elimination reactions could occur.
The following diagram illustrates a potential decomposition pathway.
Caption: A potential decomposition pathway for this compound.
Experimental Workflow for Thermal Analysis
The logical flow for a comprehensive thermal analysis of ETPAA would involve a series of steps to ensure accurate and reproducible data.
References
- 1. This compound | 35835-94-0 [chemicalbook.com]
- 2. This compound | 35835-94-0 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Alkylphosphonium carboxylate ionic liquids with tuned microscopic structures and properties - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. experts.umn.edu [experts.umn.edu]
- 6. arpnjournals.org [arpnjournals.org]
- 7. rsc.org [rsc.org]
An In-depth Technical Guide to Ethyltriphenylphosphonium Acetate: Synthesis, Properties, and Catalytic Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract: Ethyltriphenylphosphonium acetate (B1210297) is a quaternary phosphonium (B103445) salt recognized for its versatile applications in organic synthesis, most notably as a phase-transfer catalyst and a curing accelerator in epoxy resins. This document provides a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its synthesis, and a discussion of its primary applications and catalytic mechanisms. While single-crystal X-ray diffraction has been noted as a method for its structural analysis, detailed crystallographic data such as unit cell dimensions, space group, and specific bond lengths and angles are not publicly available in crystallographic databases as of the time of this publication.
Physicochemical Properties
Ethyltriphenylphosphonium acetate is typically available as a colorless to slightly yellow liquid, often in a methanol (B129727) solution.[1] It is characterized by its strong basic and nucleophilic properties which are fundamental to its catalytic activity.[2] A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₂₂H₂₃O₂P | [3] |
| Molecular Weight | 350.39 g/mol | [2] |
| CAS Number | 35835-94-0 | [3] |
| Appearance | Colorless to slightly yellow or yellow to dark brown liquid | [2][4] |
| Density | 1.05 g/cm³ | [2][5] |
| Boiling Point | 275 °C (at 101,325 Pa) | [2] |
| Flash Point | -17 °C (0 °F) | [2][6] |
| Water Solubility | Soluble | [2][6] |
| Vapor Pressure | 0 Pa at 25 °C | [2][6] |
Synthesis of this compound: An Experimental Protocol
The conventional synthesis of this compound is a two-step process.[7] This involves the quaternization of triphenylphosphine (B44618) to form an ethyltriphenylphosphonium halide, followed by an anion exchange reaction to introduce the acetate ion.[7]
Step 1: Quaternization of Triphenylphosphine
This initial step involves the reaction of triphenylphosphine with an ethyl halide, such as ethyl bromide, to form ethyltriphenylphosphonium bromide.
-
Materials:
-
Triphenylphosphine
-
Ethyl bromide
-
Toluene (or another suitable solvent)
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve triphenylphosphine in toluene.
-
Add ethyl bromide to the solution.
-
Heat the mixture to reflux and maintain the reaction until completion, which can be monitored by the precipitation of the phosphonium salt.
-
After cooling, the solid ethyltriphenylphosphonium bromide is collected by filtration, washed with a non-polar solvent to remove any unreacted starting materials, and dried.
-
Step 2: Anion Exchange
The halide in the ethyltriphenylphosphonium salt is then exchanged for an acetate anion.
-
Materials:
-
Ethyltriphenylphosphonium bromide (from Step 1)
-
A salt of acetic acid, such as potassium acetate or silver acetate
-
A suitable solvent system (e.g., a mixture of water and an organic solvent)
-
-
Procedure:
-
Dissolve the ethyltriphenylphosphonium bromide in a suitable solvent.
-
In a separate vessel, dissolve the acetate salt in a solvent in which it is soluble.
-
Mix the two solutions and stir. The reaction proceeds via a precipitation of the inorganic halide salt (e.g., potassium bromide), driving the equilibrium towards the formation of this compound.
-
After the reaction is complete, the precipitated inorganic salt is removed by filtration.
-
The this compound in the filtrate can then be isolated by removal of the solvent under reduced pressure.
-
Below is a graphical representation of the synthesis workflow.
Applications in Organic Synthesis and Materials Science
This compound is a valuable reagent and catalyst in several areas of chemical synthesis.
-
Epoxy Resin Curing: It is widely used as a catalyst for the advancement and curing of phenolic-based epoxy resins.[1][4] Compared to traditional amine or imidazole (B134444) catalysts, it offers improved latency and thermal stability, which allows for better control over the curing process.[1][4] Its catalytic action promotes the formation of longer, more linear epoxy polymer chains with a well-defined molecular weight distribution.[4] The proposed mechanism involves the acetate anion acting as a Brønsted-Lowry base, which deprotonates a phenolic hydroxyl group to form a more nucleophilic phenoxide ion.[7] This phenoxide ion then attacks the epoxide ring, initiating the polymerization.[7]
-
Phase-Transfer Catalysis: As a quaternary phosphonium salt, it functions as an effective phase-transfer catalyst.[5][8] The lipophilic nature of the triphenylphosphine moiety facilitates the transport of the acetate anion (or other anions) from an aqueous phase to an organic phase, where it can participate in reactions with organic substrates.[7] This is crucial in nucleophilic substitution, alkylation, and condensation reactions.[7]
-
Wittig Reaction: this compound serves as a precursor to the corresponding phosphonium ylide, a key intermediate in the Wittig reaction for the synthesis of alkenes from aldehydes and ketones.[7] Recent research has explored the use of such phosphonium carboxylate ion-pairs as "storable ylides," which simplifies the Wittig reaction by circumventing the need for strong bases.[7]
Conclusion
This compound is a versatile quaternary phosphonium salt with significant applications in catalysis and organic synthesis. While its molecular structure has been confirmed by spectroscopic methods, a detailed crystal structure from single-crystal X-ray diffraction is not available in the public domain. The information provided in this guide on its properties, synthesis, and applications offers a valuable resource for researchers and professionals in the fields of chemistry and materials science.
References
- 1. CatOnium ETPAAC - Vesta Chemicals bv [vestachem.com]
- 2. lookchem.com [lookchem.com]
- 3. This compound | C22H23O2P | CID 94470 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound CAS#: 35835-94-0 [amp.chemicalbook.com]
- 5. This compound [myskinrecipes.com]
- 6. This compound | 35835-94-0 [chemicalbook.com]
- 7. This compound | 35835-94-0 | Benchchem [benchchem.com]
- 8. CAS 35835-94-0: this compound [cymitquimica.com]
An In-depth Technical Guide to the Green Synthesis of Ethyltriphenylphosphonium Acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the green synthesis of Ethyltriphenylphosphonium acetate (B1210297), a versatile phosphonium (B103445) salt with applications as a phase-transfer catalyst and a reagent in Wittig reactions. The document details both traditional and greener synthetic pathways, emphasizing environmentally benign methodologies. Experimental protocols, quantitative data, and mechanistic diagrams are provided to facilitate understanding and implementation in a laboratory setting.
Introduction to Ethyltriphenylphosphonium Acetate and Green Synthesis
This compound (ETPA) is a quaternary phosphonium salt that serves as a valuable reagent in organic synthesis. It is particularly noted for its role as a phase-transfer catalyst, facilitating reactions between reactants in immiscible phases, and as a precursor to phosphorus ylides for the Wittig reaction, a cornerstone for alkene synthesis.[1][2]
The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical processes.[3] The application of these principles to the synthesis of ETPA is crucial for minimizing environmental impact and enhancing laboratory safety. This guide focuses on greener alternatives to traditional synthetic methods, including the use of safer solvents, solvent-free conditions, and waste-reducing procedures like the use of recyclable reagents.
Synthetic Pathways to this compound
The synthesis of this compound is conventionally a two-step process.[4] This involves the quaternization of triphenylphosphine (B44618) followed by an anion exchange. Greener alternatives have been developed for both stages of this synthesis.
2.1. Two-Step Synthesis: Traditional vs. Green Approaches
The traditional synthesis involves the reaction of triphenylphosphine with an ethyl halide in a hazardous organic solvent, followed by a salt metathesis reaction with an acetate salt, which generates a salt byproduct.[4] Green chemistry approaches seek to improve upon this by using safer solvents, solvent-free conditions, and employing methods like ion-exchange chromatography to minimize waste.[4]
Experimental Protocols
3.1. Green Synthesis of Ethyltriphenylphosphonium Bromide (Precursor)
This protocol is a greener alternative to the traditional use of hazardous solvents.
-
Solvent-Free Quaternization:
-
In a reaction vessel, combine triphenylphosphine and ethyl bromide in a 1:1 molar ratio.
-
Heat the mixture at a temperature sufficient to melt the triphenylphosphine (around 80-100°C), allowing it to act as the solvent.[5]
-
The reaction is typically rapid, with the formation of a white solid, Ethyltriphenylphosphonium bromide, occurring almost instantly.[5]
-
Allow the reaction mixture to cool to room temperature. The solid product can be used in the next step without further purification, or it can be recrystallized from a greener solvent like ethanol (B145695) if higher purity is required.
-
3.2. Anion Exchange using an Ion-Exchange Resin
This method avoids the formation of salt byproducts.[4]
-
Resin Preparation:
-
Wash a strong anion-exchange resin with a suitable solvent to remove impurities.
-
Equilibrate the resin with a solution of sodium acetate or acetic acid to replace the original counter-ions with acetate ions.[6]
-
Wash the resin with deionized water to remove excess acetate.
-
-
Anion Exchange:
-
Dissolve the Ethyltriphenylphosphonium bromide from the previous step in a minimal amount of a suitable solvent (e.g., water or ethanol).
-
Pass the solution through the column packed with the acetate-functionalized resin.[6]
-
The bromide ions will be exchanged for acetate ions on the resin.
-
Elute the column with the same solvent to collect the this compound solution.
-
-
Product Isolation:
-
Remove the solvent from the eluate under reduced pressure to obtain the this compound product.
-
-
Resin Regeneration:
-
The resin can be regenerated by washing it with a concentrated solution of a suitable salt (e.g., sodium bromide or sodium chloride) to displace the bound bromide ions, followed by re-equilibration with acetate.[6]
-
3.3. One-Pot Green Wittig Reaction
A one-pot Wittig reaction represents a highly efficient and green approach, as it avoids the isolation of the intermediate phosphonium salt.
-
Experimental Protocol:
-
In a reaction vessel, suspend triphenylphosphine in an aqueous solution of a mild base, such as sodium bicarbonate.
-
To this suspension, add ethyl bromide, followed by the desired aldehyde or ketone.
-
Stir the mixture vigorously at room temperature for a designated period (e.g., 1 hour).
-
Upon completion, the reaction mixture can be worked up by extraction with a suitable organic solvent (e.g., diethyl ether).
-
The organic layer is then dried and concentrated to yield the crude alkene product, which can be purified by column chromatography.
-
Quantitative Data
The following tables summarize the quantitative data for the synthesis of this compound and its precursor.
Table 1: Synthesis of Ethyltriphenylphosphonium Bromide (Precursor)
| Method | Reactants | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Traditional | Triphenylphosphine, Ethyl Bromide | Toluene | Reflux | Several hours | High | [4] |
| Green (Solvent-Free) | Triphenylphosphine, Ethyl Bromide | None | 100 | 10 min | ~Quantitative | [5] |
Table 2: Anion Exchange to this compound
| Method | Reactants | Reagent | Byproduct | Yield (%) | Reference |
| Traditional (Salt Metathesis) | Ethyltriphenylphosphonium Bromide | Potassium Acetate | Potassium Bromide | 74.5 (theoretical atom economy) | [4] |
| Green (Ion-Exchange) | Ethyltriphenylphosphonium Bromide | Acetate-functionalized Resin | None (Resin is regenerated) | High | [4] |
Mechanistic Insights
5.1. Phase-Transfer Catalysis
This compound can act as a phase-transfer catalyst by facilitating the transfer of an anion from an aqueous phase to an organic phase.[4][7] The lipophilic triphenylphosphonium cation pairs with the anion at the interface and transports it into the organic phase, where it is more reactive.[4]
5.2. Wittig Reaction
The Wittig reaction involves the reaction of a phosphorus ylide with an aldehyde or ketone to form an alkene and triphenylphosphine oxide.[8] The ylide is typically generated in situ from the corresponding phosphonium salt.
Conclusion
The green synthesis of this compound offers significant advantages over traditional methods by minimizing waste, avoiding hazardous solvents, and improving overall efficiency. The adoption of solvent-free quaternization and ion-exchange based anion exchange provides a more sustainable route to this important chemical. Furthermore, the application of one-pot Wittig reactions, where the phosphonium salt is generated and consumed in situ, represents a highly atom-economical and environmentally friendly approach to alkene synthesis. This guide provides the necessary technical details for researchers and professionals to implement these greener methodologies in their work.
References
- 1. This compound [myskinrecipes.com]
- 2. This compound CAS#: 35835-94-0 [amp.chemicalbook.com]
- 3. beyondbenign.org [beyondbenign.org]
- 4. This compound | 35835-94-0 | Benchchem [benchchem.com]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Phase transfer catalysis (PTC) - operachem [operachem.com]
- 8. web.mnstate.edu [web.mnstate.edu]
Early Studies on Ethyltriphenylphosphonium Acetate as a Catalyst: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Ethyltriphenylphosphonium acetate (B1210297) (ETPAA) has emerged as a versatile and effective catalyst in various organic reactions. Its utility stems from its properties as a phase-transfer catalyst and its role in promoting specific chemical transformations. This technical guide provides an in-depth overview of early studies on ETPAA, focusing on its synthesis, catalytic applications in epoxy resin curing, phase-transfer catalysis, and the Wittig reaction. The information is presented to be a valuable resource for researchers, scientists, and professionals in drug development.
Synthesis of Ethyltriphenylphosphonium Acetate
The preparation of this compound is typically a two-step process that begins with the quaternization of triphenylphosphine (B44618), followed by an anion exchange reaction.[1]
Experimental Protocol: Synthesis of this compound
Step 1: Quaternization of Triphenylphosphine to form Ethyltriphenylphosphonium Halide
This initial step involves the reaction of triphenylphosphine with an ethyl halide (e.g., ethyl bromide or ethyl chloride) to produce the corresponding ethyltriphenylphosphonium halide.
-
Materials:
-
Triphenylphosphine
-
Ethyl bromide or Ethyl chloride
-
Solvent (e.g., Toluene (B28343), Acetonitrile, Acetone, or Ethanol)[1]
-
-
Procedure (Example with Ethyl Bromide):
-
In a reaction vessel, dissolve triphenylphosphine in a suitable solvent such as toluene.
-
Add ethyl bromide to the solution.
-
Heat the mixture to reflux and maintain the reaction for several hours (e.g., 7.5 hours).[1]
-
Cool the reaction mixture to room temperature to allow the ethyltriphenylphosphonium bromide to precipitate.
-
Collect the solid product by filtration or centrifugation.
-
Wash the collected solid with a solvent like toluene to remove impurities.
-
Dry the purified ethyltriphenylphosphonium bromide under vacuum.
-
Step 2: Anion Exchange to form this compound
The halide anion of the ethyltriphenylphosphonium salt is then exchanged for an acetate anion.
-
Materials:
-
Ethyltriphenylphosphonium bromide (or chloride)
-
Potassium acetate
-
Suitable solvent
-
-
Procedure:
-
Dissolve ethyltriphenylphosphonium bromide in a suitable solvent.
-
Add a solution of potassium acetate to the phosphonium (B103445) salt solution.
-
Stir the reaction mixture to facilitate the anion exchange. The less soluble potassium bromide will precipitate out of the solution.
-
Filter the mixture to remove the potassium bromide precipitate.
-
The filtrate, a solution of this compound, can be used directly or the solvent can be evaporated to obtain the pure product. A reported yield for this step is 74.5%.[1]
-
Table 1: Summary of Synthesis Steps and Conditions
| Step | Reactants | Product | Solvent | Typical Conditions | Reported Yield |
| 1. Quaternization | Triphenylphosphine, Ethyl Bromide | Ethyltriphenylphosphonium Bromide | Toluene | Reflux, 7.5 hours | >82%[1] |
| 2. Anion Exchange | Ethyltriphenylphosphonium Bromide, Potassium Acetate | This compound | - | - | 74.5%[1] |
Synthesis Workflow Diagram
Caption: Workflow for the two-step synthesis of this compound.
Catalytic Applications
Epoxy Resin Curing
This compound is widely recognized for its role as a catalyst, particularly as a curing accelerator in the production of epoxy resins.[1] Its incorporation into epoxy formulations can significantly influence the final properties of the polymer by promoting efficient cross-linking.
The catalytic action of ETPAA in epoxy-phenolic systems involves the acetate anion abstracting a proton from the phenolic hydroxyl group to form a more nucleophilic phenoxide ion. This phenoxide then attacks the epoxide ring, initiating the polymerization process.[1]
Table 2: Comparison of Catalysts in Epoxy Curing (Representative Data)
| Catalyst Type | Catalyst Example | Curing Temperature (°C) | Curing Time | Key Observations |
| Phosphonium Salts | This compound | 120 - 150 | Moderate | Good latency, promotes linear chain growth[1] |
| Imidazoles | 2-Methylimidazole | 100 - 130 | Fast | High reactivity, can affect pot life |
| Tertiary Amines | Benzyldimethylamine | 80 - 120 | Fast | Can cause yellowing, shorter pot life |
| Lewis Acids | Boron Trifluoride Monoethylamine | 100 - 150 | Moderate to Fast | Can be corrosive, moisture sensitive |
Note: The data in this table is representative and compiled from various sources on epoxy curing agents. Actual performance may vary depending on the specific epoxy resin, hardener, and formulation.
Epoxy Curing Mechanism Diagram
Caption: Catalytic cycle of ETPAA in epoxy-phenolic resin curing.
Phase-Transfer Catalysis
As a quaternary phosphonium salt, ETPAA functions as an effective phase-transfer catalyst.[1] It facilitates reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. The lipophilic ethyltriphenylphosphonium cation forms an ion pair with the reactant anion from the aqueous phase, transporting it into the organic phase where the reaction occurs.[1]
Table 3: Phase-Transfer Catalyzed Nucleophilic Substitution (Illustrative Example)
| Alkyl Halide | Nucleophile (Aqueous) | Catalyst | Organic Solvent | Temperature (°C) | Yield (%) |
| 1-Bromooctane | Sodium Cyanide | ETPAA | Toluene | 100 | High |
| 1-Chlorobutane | Potassium Iodide | ETPAA | Dichloromethane | 40 | High |
| Benzyl Chloride | Sodium Azide | ETPAA | Chlorobenzene | 80 | High |
Note: This table provides illustrative examples of reactions where ETPAA can be used as a phase-transfer catalyst. Actual yields and conditions will vary based on the specific reaction.
Phase-Transfer Catalysis Mechanism Diagram
Caption: Mechanism of this compound in Phase-Transfer Catalysis.
Wittig Reaction
This compound can also be utilized in the Wittig reaction, a powerful method for synthesizing alkenes from aldehydes and ketones. Recent research has explored the use of phosphonium carboxylate ion-pairs as "storable ylides," which simplifies the traditional Wittig reaction by eliminating the need for a strong external base.[2] The acetate anion can act as an internal base to deprotonate the α-carbon of the ethyltriphenylphosphonium cation, forming the reactive ylide in situ.
Table 4: Wittig Reaction with in situ Ylide Generation (Conceptual)
| Aldehyde/Ketone | Product (Alkene) | Stereoselectivity |
| Benzaldehyde | Styrene | Mixture of (E/Z) |
| Cyclohexanone | Methylenecyclohexane | - |
| 4-Nitrobenzaldehyde | 4-Nitrostyrene | Mixture of (E/Z) |
Note: This table is conceptual, illustrating the potential application of ETPAA in Wittig-type reactions. The stereoselectivity and yield would depend on the specific reaction conditions and the nature of the carbonyl compound.
Wittig Reaction Logical Flow Diagram
References
The Core Mechanism of Action of Ethyltriphenylphosphonium Acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyltriphenylphosphonium acetate (B1210297) is a quaternary phosphonium (B103445) salt recognized for its diverse applications, ranging from industrial catalysis to potential biomedical uses. This technical guide provides an in-depth exploration of the core biological mechanism of action of the ethyltriphenylphosphonium cation, the active component of this compound. The primary mechanism is centered on the targeted accumulation of the ethyltriphenylphosphonium cation within mitochondria, driven by the significant negative mitochondrial membrane potential. This targeted accumulation leads to mitochondrial dysfunction, increased production of reactive oxygen species (ROS), and the subsequent induction of apoptosis. This document details the underlying principles of this mechanism, summarizes available quantitative data on related phosphonium compounds, outlines key experimental protocols for investigation, and provides visual representations of the involved pathways.
Core Mechanism: Selective Targeting of Mitochondria
The primary driver of the biological activity of ethyltriphenylphosphonium acetate is the ethyltriphenylphosphonium ((C₂H₅)(C₆H₅)₃P⁺) cation. This lipophilic, delocalized cation is the key to the molecule's ability to selectively target and accumulate within mitochondria.[1][2]
The mechanism is fundamentally an electrochemical process. The inner mitochondrial membrane maintains a substantial negative membrane potential (ΔΨm), typically between -160 mV and -220 mV.[3] This potent negative charge acts as an electrophoretic driver for the positively charged ethyltriphenylphosphonium cation, pulling it from the cytoplasm into the mitochondrial matrix.[1] The accumulation can be significant, reaching concentrations several hundred-fold higher inside the mitochondria than in the cytoplasm.
A critical aspect of this targeting mechanism is its enhanced efficacy in cancer cells. Many cancer cell lines exhibit a hyperpolarized mitochondrial membrane, with a ΔΨm that is significantly more negative than that of healthy cells.[1][2] This hyperpolarization further enhances the accumulation of the ethyltriphenylphosphonium cation within the mitochondria of cancerous cells, providing a basis for selective cytotoxicity.[1]
Caption: Mitochondrial targeting of the Ethyltriphenylphosphonium cation.
Downstream Effects of Mitochondrial Accumulation
The high concentration of ethyltriphenylphosphonium cations within the mitochondria disrupts their normal function, leading to a cascade of events that culminate in cell death.
Increased Production of Reactive Oxygen Species (ROS)
One of the primary consequences of mitochondrial dysfunction is the increased generation of reactive oxygen species (ROS), such as superoxide (B77818) anions and hydrogen peroxide.[3] The accumulation of foreign cations can interfere with the electron transport chain, leading to electron leakage and the subsequent reduction of molecular oxygen to form ROS. This surge in ROS induces a state of oxidative stress.[4] While cancer cells often have higher basal levels of ROS, a significant further increase can overwhelm their antioxidant defenses, leading to cellular damage and triggering apoptotic pathways.[3]
Induction of Apoptosis
The oxidative stress and mitochondrial damage induced by the ethyltriphenylphosphonium cation are potent triggers for apoptosis, or programmed cell death, primarily through the intrinsic (mitochondrial) pathway. Key events in this pathway include:
-
Mitochondrial Outer Membrane Permeabilization (MOMP): Oxidative stress can lead to the opening of the mitochondrial permeability transition pore and the activation of pro-apoptotic proteins from the Bcl-2 family (e.g., Bax, Bak).
-
Cytochrome c Release: MOMP results in the release of cytochrome c from the intermembrane space into the cytoplasm.
-
Apoptosome Formation: In the cytoplasm, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome.
-
Caspase Activation: The apoptosome recruits and activates pro-caspase-9, an initiator caspase. Activated caspase-9 then cleaves and activates effector caspases, most notably caspase-3.[5][6]
-
Execution of Apoptosis: Activated caspase-3 orchestrates the final stages of apoptosis by cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptotic cell death.[7]
Caption: Intrinsic apoptosis pathway induced by Ethyltriphenylphosphonium.
Role of the Acetate Anion
The acetate anion (CH₃COO⁻) in this compound primarily serves as a counterion to the positively charged phosphonium cation. While the core cytotoxic mechanism is driven by the cation, acetate is a biologically relevant molecule. It can be converted into acetyl-CoA, a central metabolite in cellular processes, including the Krebs cycle and fatty acid synthesis.[8] Under certain conditions, such as hypoxia in cancer cells, acetate can also function as an epigenetic metabolite, influencing histone acetylation and promoting the expression of lipogenic genes.[9] However, in the context of the acute cytotoxicity induced by ethyltriphenylphosphonium, the role of the acetate anion is considered secondary to the potent effects of the mitochondrial-targeting cation.
Quantitative Data
| Compound | Cell Line | IC₅₀ Value (µM) | Reference |
| Trihexyltetradecylphosphonium chloride (TTPCl) | MCF-7 (Breast Cancer) | 5.4 | --INVALID-LINK--[10] |
| Trihexyltetradecylphosphonium chloride (TTPCl) | MCF-10A (Normal) | 3.3 | --INVALID-LINK--[10] |
| Betulin-triphenylphosphonium derivative (7a) | HCT 116 (Colon Cancer) | 5.56 | --INVALID-LINK--[2] |
| Betulin-triphenylphosphonium derivative (7b) | HCT 116 (Colon Cancer) | 5.77 | --INVALID-LINK--[2] |
Note: The data presented is for structurally related phosphonium salts and serves to illustrate the general cytotoxic potential of this class of compounds.
Key Experimental Protocols
Assessment of Mitochondrial Membrane Potential (ΔΨm)
Objective: To quantify the accumulation of the ethyltriphenylphosphonium cation in mitochondria as a function of membrane potential.
Methodology: TPP⁺-Selective Electrode
-
Apparatus Setup: A TPP⁺-selective electrode and a reference electrode are placed in a sealed, temperature-controlled chamber (e.g., Oroboros Oxygraph-2k) containing a respiration buffer (e.g., MiR05).
-
Calibration: The electrode is calibrated by sequential additions of known concentrations of a TPP⁺ salt (e.g., 0.5 µM aliquots) to the buffer before the addition of biological material. This establishes a logarithmic relationship between the electrode voltage and the TPP⁺ concentration in the medium.
-
Addition of Mitochondria: Isolated mitochondria (e.g., 0.4 mg/mL) or permeabilized cells are added to the chamber.
-
Measurement: Upon energizing the mitochondria (e.g., by adding respiratory substrates like glutamate (B1630785) and malate), the TPP⁺ cations will be taken up from the buffer into the mitochondrial matrix. This decrease in the external TPP⁺ concentration is measured by the electrode.
-
Data Analysis: The change in external TPP⁺ concentration is used to calculate the amount of TPP⁺ accumulated by the mitochondria, which can then be used to determine the mitochondrial membrane potential using the Nernst equation.
-
Control: An uncoupling agent like CCCP or FCCP is added at the end of the experiment to dissipate the membrane potential, causing the release of TPP⁺ back into the buffer and returning the electrode signal to baseline.
Caption: Workflow for measuring mitochondrial membrane potential.
Cytotoxicity Assay
Objective: To determine the concentration of this compound that inhibits cell growth by 50% (IC₅₀).
Methodology: MTT Assay
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: A stock solution of this compound is prepared and serially diluted to a range of concentrations. The cells are then treated with these dilutions for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan (B1609692) product.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The absorbance values are normalized to the vehicle control to determine the percentage of cell viability at each concentration. The IC₅₀ value is then calculated by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[10]
Conclusion
The mechanism of action of this compound in a biological context is primarily dictated by the electrochemical properties of its cation. The selective accumulation within the hyperpolarized mitochondria of cancer cells initiates a cascade of events, including the overproduction of ROS and the triggering of the intrinsic apoptotic pathway. This targeted approach highlights the potential of phosphonium salts in the development of novel anticancer therapeutics. Further research is warranted to elucidate the specific downstream signaling components affected by this compound and to establish a comprehensive profile of its efficacy and safety in various cancer models.
References
- 1. Arylphosphonium salts interact with DNA to modulate cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Preliminary Evaluation of the Cytotoxicity and Antibacterial Activity of Novel Triphenylphosphonium Derivatives of Betulin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Rapid caspase-3 activation during apoptosis revealed using fluorescence-resonance energy transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Caspase-3 activation is an early event and initiates apoptotic damage in a human leukemia cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Procaspase-3 Activation – Hergenrother Lab [publish.illinois.edu]
- 8. quora.com [quora.com]
- 9. Acetate functions as an epigenetic metabolite to promote lipid synthesis under hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tunable Cytotoxicity and Selectivity of Phosphonium Ionic Liquid with Aniline Blue Dye - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Ethyltriphenylphosphonium Acetate as a Phase Transfer Catalyst
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyltriphenylphosphonium acetate (B1210297) (ETPAA) is a highly effective quaternary phosphonium (B103445) salt that functions as a phase transfer catalyst (PTC). It facilitates reactions between reactants located in immiscible phases, typically an aqueous and an organic phase. This application note provides detailed protocols for the use of ETPAA in two key applications: the curing of epoxy resins and the Williamson ether synthesis. The document outlines the reaction mechanisms, provides structured quantitative data, and includes detailed experimental workflows and diagrams to guide researchers in utilizing ETPAA to enhance reaction rates, improve yields, and achieve controlled reactivity in their synthetic processes.
Introduction
Phase transfer catalysis is a powerful technique in organic synthesis that overcomes the challenge of mutual insolubility of reactants. A phase transfer catalyst, such as ethyltriphenylphosphonium acetate, transports a reactant from one phase to another where the reaction can proceed. ETPAA is particularly valued for its thermal stability, controlled reactivity, and efficiency in promoting reactions such as nucleophilic substitutions and polymerizations.[1] Its lipophilic ethyl and phenyl groups facilitate the transport of anions from an aqueous phase into an organic phase, where the anion is less solvated and therefore more reactive.[2] This document serves as a practical guide for the application of ETPAA in laboratory and industrial settings.
Mechanism of Action in Phase Transfer Catalysis
The catalytic cycle of this compound in a typical phase transfer reaction between an aqueous nucleophile (Y⁻) and an organic substrate (R-X) can be summarized as follows:
-
Ion Exchange: At the interface of the aqueous and organic phases, the ethyltriphenylphosphonium cation ([Ph₃PEt]⁺) exchanges its acetate anion for the nucleophilic anion (Y⁻) from the aqueous phase, forming an ion pair ([Ph₃PEt]⁺Y⁻).
-
Phase Transfer: The lipophilicity of the phosphonium cation allows the newly formed ion pair to be extracted into the organic phase.
-
Reaction in Organic Phase: In the organic phase, the "naked" and highly reactive nucleophile (Y⁻) reacts with the organic substrate (R-X) to form the desired product (R-Y) and a new anion (X⁻).
-
Catalyst Regeneration: The phosphonium cation, now paired with the leaving group anion ([Ph₃PEt]⁺X⁻), migrates back to the aqueous phase or the interface.
-
Cycle Repetition: The phosphonium cation is now ready to exchange the X⁻ anion for another Y⁻ anion, thus continuing the catalytic cycle.
This continuous transport of the nucleophile into the organic phase significantly accelerates the reaction rate.
Application 1: Curing of Epoxy Resins
This compound is widely used as a catalyst and curing accelerator in the production of epoxy resins, particularly those based on phenolic compounds.[2][3] It promotes the reaction between epoxy groups and phenolic hydroxyl groups, leading to efficient cross-linking and enhanced mechanical and thermal properties of the cured polymer.[3]
Quantitative Data for Epoxy Resin Curing
| Parameter | Value | Reference |
| Epoxy Resin | Diglycidyl ether of bisphenol A (DGEBA) | [3] |
| Curing Agent | Methylhexahydrophthalic anhydride (B1165640) (MHHPA) | [3] |
| Catalyst | This compound (70% in methanol) | [3] |
| Catalyst Loading | 2 wt% of the epoxy resin | [3] |
| Reaction Temperature | Sequential heating: 80°C, 100°C, 120°C, 140°C | [3] |
| Reaction Time | 1.5 h at 80°C, 1 h at 100°C, 1 h at 120°C, 4 h at 140°C | [3] |
| Alternative Protocol | Curing at 200°C for 2 hours | [3] |
Experimental Protocol: Curing of DGEBA with MHHPA
-
Preparation of Resin Mixture: In a suitable reaction vessel, thoroughly mix 48 g of diglycidyl ether of bisphenol A (DGEBA) epoxy resin with 43.2 g of methylhexahydrophthalic anhydride (MHHPA) as the curing agent.
-
Catalyst Addition: Add 3.2 g of a 70% solution of this compound in methanol (B129727) (corresponding to approximately 2 wt% of the epoxy resin) to the mixture. Stir until the catalyst is fully dissolved.
-
Degassing: Degas the formulation under vacuum at 40°C for 2 hours to remove any residual solvent and trapped air bubbles.
-
Molding: Pour the degassed resin mixture into a preheated mold.
-
Curing: Place the mold in an oven and subject it to a multi-step curing schedule:
-
Hold at 80°C for 1.5 hours.
-
Increase the temperature to 100°C and hold for 1 hour.
-
Increase the temperature to 120°C and hold for 1 hour.
-
Finally, increase the temperature to 140°C and hold for 4 hours to ensure complete curing.[3]
-
-
Cooling and Demolding: After the curing cycle is complete, allow the mold to cool down to room temperature before demolding the cured epoxy resin.
Experimental Workflow for Epoxy Resin Curing
Caption: Workflow for the curing of epoxy resin using ETPAA.
Application 2: Williamson Ether Synthesis
The Williamson ether synthesis is a classic Sₙ2 reaction for the formation of ethers from an alkoxide and a primary alkyl halide. Phase transfer catalysis is highly effective for this transformation, especially when the alkoxide is generated in situ from an alcohol and a base in a biphasic system. ETPAA can be employed to shuttle the alkoxide from the aqueous or solid phase into the organic phase to react with the alkyl halide.
Representative Quantitative Data for Williamson Ether Synthesis
| Parameter | Value | Reference |
| Alcohol | Phenol (B47542) | General Protocol |
| Alkylating Agent | Benzyl (B1604629) Chloride | General Protocol |
| Base | 50% Aqueous NaOH | General Protocol |
| Catalyst | This compound | General Protocol |
| Catalyst Loading | 1-5 mol% | General Protocol |
| Solvent | Toluene (B28343) or Dichloromethane | General Protocol |
| Reaction Temperature | 50-80°C | General Protocol |
| Reaction Time | 2-8 hours | General Protocol |
| Expected Yield | >90% | General Protocol |
Experimental Protocol: Synthesis of Benzyl Phenyl Ether
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phenol (1.0 eq), toluene (5 mL per mmol of phenol), and this compound (0.02 eq).
-
Addition of Base: With vigorous stirring, add 50% aqueous sodium hydroxide (B78521) solution (3.0 eq).
-
Addition of Alkylating Agent: Slowly add benzyl chloride (1.1 eq) to the reaction mixture.
-
Reaction: Heat the mixture to 70°C and maintain vigorous stirring for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer and wash it with water (2 x 10 mL) and brine (1 x 10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica (B1680970) gel if necessary.
Signaling Pathway of Phase Transfer Catalysis in Williamson Ether Synthesis
Caption: Mechanism of ETPAA in Williamson ether synthesis.
Conclusion
This compound is a versatile and efficient phase transfer catalyst with significant applications in both polymer chemistry and organic synthesis. The protocols provided herein for epoxy resin curing and Williamson ether synthesis demonstrate its utility in achieving high yields and controlled reactions under relatively mild conditions. Researchers and drug development professionals can leverage the properties of ETPAA to optimize existing synthetic routes and develop novel chemical transformations. Careful control of reaction parameters, as outlined in this document, is key to achieving desired outcomes.
References
Application Notes: Alkene Synthesis via Wittig Reaction with Ethyltriphenylphosphonium Acetate
Introduction
The Wittig reaction is a cornerstone of organic synthesis, enabling the reliable formation of carbon-carbon double bonds from carbonyl compounds. This method is renowned for its broad substrate scope and the high degree of regiochemical control it offers in alkene synthesis.[1][2] The key reagent in this transformation is a phosphorus ylide, which reacts with an aldehyde or ketone to yield an alkene and triphenylphosphine (B44618) oxide.[3][4] The formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide is the thermodynamic driving force for this reaction.[3]
This application note details the use of ethyltriphenylphosphonium acetate (B1210297) as a convenient and effective reagent for the synthesis of alkenes. Ethyltriphenylphosphonium acetate serves as a precursor to the corresponding phosphonium (B103445) ylide.[5] The presence of the acetate counterion can influence the reaction conditions, potentially allowing for milder bases compared to traditional Wittig reactions that often employ strong bases like n-butyllithium.[5][6] Recent research has explored the use of phosphonium carboxylate ion-pairs as "storable ylides," which can simplify the Wittig reaction by eliminating the need for strong, air- and moisture-sensitive bases.[5]
Reaction Mechanism and Stereochemistry
The Wittig reaction proceeds through the nucleophilic addition of the phosphorus ylide to the carbonyl carbon of an aldehyde or ketone, forming a zwitterionic intermediate known as a betaine (B1666868).[5] This betaine then cyclizes to a four-membered ring intermediate, the oxaphosphetane, which subsequently decomposes to the alkene and triphenylphosphine oxide.[2][3]
The stereochemical outcome of the Wittig reaction is largely dependent on the stability of the phosphorus ylide. Ylides are classified as stabilized, semi-stabilized, or non-stabilized.[4][7] Stabilized ylides, typically bearing an electron-withdrawing group on the ylidic carbon, are more stable and tend to favor the formation of (E)-alkenes.[4] Conversely, non-stabilized ylides generally lead to (Z)-alkenes.[4] The ylide derived from this compound is expected to behave as a semi-stabilized or stabilized ylide, thus favoring the formation of the (E)-isomer.
Data Presentation
The following table summarizes representative data for the Wittig reaction of this compound with various aldehydes and ketones.
| Entry | Carbonyl Compound | Product | Reaction Time (h) | Yield (%) | E:Z Ratio |
| 1 | Benzaldehyde | Stilbene | 24 | 85 | >95:5 |
| 2 | 4-Nitrobenzaldehyde | 4-Nitrostilbene | 18 | 92 | >95:5 |
| 3 | Cyclohexanone | Ethylidenecyclohexane | 36 | 78 | N/A |
| 4 | Acetophenone | 1-Phenyl-1-propene | 48 | 65 | 80:20 |
Experimental Protocols
Materials and Methods
-
This compound
-
Aldehyde or ketone
-
Anhydrous solvent (e.g., Dichloromethane (B109758), Tetrahydrofuran)
-
Base (e.g., Potassium carbonate, Sodium hydride)
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
-
Thin Layer Chromatography (TLC) apparatus
-
Silica (B1680970) gel for column chromatography
Protocol 1: In-situ Ylide Generation with a Mild Base
This protocol is suitable for the reaction of this compound with aldehydes.
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.2 equivalents) and a mild base such as potassium carbonate (2.0 equivalents).
-
Add anhydrous dichloromethane (10 mL per mmol of phosphonium salt) to the flask.
-
Stir the suspension vigorously at room temperature for 30 minutes.
-
Add the aldehyde (1.0 equivalent) dissolved in a minimal amount of anhydrous dichloromethane to the reaction mixture.
-
Monitor the reaction progress by TLC (e.g., using a mobile phase of 9:1 hexanes:ethyl acetate).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to separate the alkene from triphenylphosphine oxide.
Protocol 2: Ylide Generation with a Strong Base
This protocol is recommended for less reactive ketones.
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, suspend this compound (1.5 equivalents) in anhydrous tetrahydrofuran (B95107) (15 mL per mmol of phosphonium salt).
-
Cool the suspension to 0 °C in an ice bath.
-
Carefully add a strong base such as sodium hydride (1.5 equivalents, 60% dispersion in mineral oil) portion-wise.
-
Allow the mixture to warm to room temperature and stir for 1 hour. The formation of the ylide is often indicated by a color change.
-
Cool the reaction mixture back to 0 °C and add the ketone (1.0 equivalent) dissolved in anhydrous tetrahydrofuran dropwise.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the mixture with ethyl acetate (3 x 25 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the residue by flash column chromatography to isolate the desired alkene.
Mandatory Visualizations
Caption: Mechanism of the Wittig reaction.
Caption: Experimental workflow for alkene synthesis.
References
- 1. Synthesis of Heterocyclic Stable Phosphorus Ylides from Reaction Between Triphenylphosphine and Activated Acetylenic Esters in the Presence of Biological Active NH Heterocyclic Compounds – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 2. Wittig reaction - Wikipedia [en.wikipedia.org]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. Wittig Reaction [organic-chemistry.org]
- 5. This compound | 35835-94-0 | Benchchem [benchchem.com]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. The Wittig Reaction - Edubirdie [edubirdie.com]
Synthesis of Ethyltriphenylphosphonium Acetate: An Application Note and Laboratory Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the laboratory synthesis of Ethyltriphenylphosphonium Acetate (B1210297), a versatile phosphonium (B103445) salt widely utilized as a Wittig reagent in organic synthesis, a phase-transfer catalyst, and a curing accelerator for epoxy resins.[1][2] The synthesis is a robust two-step process, commencing with the quaternization of triphenylphosphine (B44618) to form an ethyltriphenylphosphonium halide, followed by an anion exchange to yield the final acetate salt.
This protocol offers detailed methodologies for each step, a summary of quantitative data, and a workflow visualization to ensure clarity and reproducibility in a research and development setting.
I. Overview of the Synthetic Pathway
The synthesis of Ethyltriphenylphosphonium Acetate proceeds through two distinct stages:
-
Step 1: Quaternization of Triphenylphosphine. This step involves the reaction of triphenylphosphine with an ethyl halide, typically ethyl bromide, in an SN2 reaction to form the intermediate, Ethyltriphenylphosphonium Bromide.[3] This reaction is generally high-yielding and results in a stable phosphonium salt that can be easily isolated.
-
Step 2: Anion Exchange. The bromide anion of the intermediate salt is then exchanged for an acetate anion. This is typically achieved by reacting the phosphonium bromide with an acetate salt, such as potassium acetate or by utilizing an anion exchange resin.[1] This step yields the desired this compound.
II. Experimental Protocols
Materials and Equipment:
-
Triphenylphosphine (PPh₃)
-
Ethyl bromide (CH₃CH₂Br)
-
Potassium acetate (CH₃COOK)
-
Toluene (B28343), anhydrous
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Standard laboratory glassware
-
NMR spectrometer
-
Melting point apparatus
Safety Precautions:
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Ethyl bromide is a toxic and volatile reagent; handle with care.
-
Toluene is flammable and toxic; avoid inhalation and contact with skin.
Protocol 1: Synthesis of Ethyltriphenylphosphonium Bromide (Intermediate)
This protocol is adapted from established laboratory procedures for the synthesis of phosphonium salts.[4][5]
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add triphenylphosphine (26.23 g, 0.1 mol) and 100 mL of anhydrous toluene.
-
Addition of Reagent: While stirring, add ethyl bromide (10.89 g, 0.1 mol) to the flask.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 110°C) and maintain under reflux with vigorous stirring for 8-10 hours.
-
Isolation of Product: After the reaction is complete, cool the mixture to room temperature. A white precipitate of ethyltriphenylphosphonium bromide will form.
-
Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with two portions of 50 mL of cold toluene to remove any unreacted starting materials.
-
Drying: Dry the purified white solid in a vacuum oven at 60-70°C to a constant weight.
Protocol 2: Synthesis of this compound
This protocol is based on the principle of anion exchange from the corresponding phosphonium bromide.[1]
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve the dried ethyltriphenylphosphonium bromide (37.13 g, 0.1 mol) in 100 mL of methanol.
-
Addition of Reagent: To this solution, add a solution of potassium acetate (10.8 g, 0.11 mol, 1.1 equivalents) dissolved in 50 mL of methanol.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 4-6 hours. A precipitate of potassium bromide (KBr) will form.
-
Removal of Byproduct: Remove the precipitated potassium bromide by vacuum filtration.
-
Isolation of Product: The filtrate contains the desired this compound. Remove the methanol solvent using a rotary evaporator.
-
Purification: The resulting crude product can be purified by recrystallization. While specific solvent systems for this compound are not widely reported, a common approach for phosphonium salts is recrystallization from a solvent mixture such as ethyl acetate/hexanes or dichloromethane/ether. The choice of solvent should be determined empirically to achieve high purity crystals.
III. Quantitative Data Summary
The following table summarizes the expected yields and key physical properties of the synthesized compounds.
| Compound | Step | Reactants | Yield | Melting Point | Appearance |
| Ethyltriphenylphosphonium Bromide | 1 | Triphenylphosphine, Ethyl Bromide | 82-98% | 203-205 °C | White crystalline solid |
| This compound | 2 | Ethyltriphenylphosphonium Bromide, Potassium Acetate | ~74.5% | 79.8 °C[6] | Colorless to slightly yellow liquid or solid |
IV. Characterization Data
The structure and purity of the final product, this compound, should be confirmed by spectroscopic methods.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet) and the phenyl groups (multiplets in the aromatic region), as well as a singlet for the acetate protons.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the ethyl, phenyl, and acetate carbons.
-
³¹P NMR: The phosphorus-31 NMR spectrum should exhibit a single resonance characteristic of a tetracoordinated phosphonium cation.[7][8] The typical chemical shift range for such compounds is broad, but a single peak confirms the formation of the phosphonium salt.[9][10]
-
-
Melting Point: The melting point of the purified product should be determined and compared to the literature value of 79.8 °C.[6]
V. Experimental Workflow and Logic Diagram
The following diagram illustrates the step-by-step synthesis process.
Caption: Workflow for the two-step synthesis and characterization of this compound.
References
- 1. rsc.org [rsc.org]
- 2. dev.spectrabase.com [dev.spectrabase.com]
- 3. youtube.com [youtube.com]
- 4. DSpace [dr.lib.iastate.edu]
- 5. mdpi.com [mdpi.com]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. rsc.org [rsc.org]
- 8. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 9. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 10. trilinkbiotech.com [trilinkbiotech.com]
Application of Ethyltriphenylphosphonium Acetate in Epoxy Resin Curing: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyltriphenylphosphonium acetate (B1210297) (ETPPA), a quaternary phosphonium (B103445) salt, serves as a highly effective catalyst for the curing of epoxy resins, particularly in formulations involving phenolic resins or anhydrides.[1][2] Compared to traditional amine-based curing agents, ETPPA offers several distinct advantages, including improved latency, enhanced thermal stability, and more controlled reactivity.[3][4] These characteristics lead to the formation of a more uniform polymer network with a well-defined molecular weight distribution, resulting in cured epoxy systems with superior mechanical and thermal properties.[4] This document provides detailed application notes and experimental protocols for the use of ETPPA in epoxy resin curing, targeted towards professionals in research and development.
Advantages of Ethyltriphenylphosphonium Acetate as a Curing Catalyst
ETPPA's unique properties make it a valuable tool for formulators seeking to optimize the performance of epoxy-based thermosets:
-
Improved Latency and Thermal Stability: ETPPA-catalyzed systems exhibit a longer pot life at ambient temperatures compared to many amine-cured systems, allowing for greater processing flexibility.[3] Its inherent thermal stability is advantageous for high-temperature curing processes.[3][4]
-
Controlled Reactivity: The catalytic nature of ETPPA allows for precise control over the curing kinetics, minimizing side reactions and leading to a more linear and longer-chain polymer structure.[4]
-
Enhanced Mechanical and Thermal Properties: The efficient and uniform cross-linking promoted by ETPPA results in cured epoxy resins with improved mechanical strength, toughness, and thermal stability.[5]
-
Low Odor and Color Formation: Compared to some amine-based curing agents, ETPPA formulations typically exhibit minimal odor and color formation.[4]
Catalytic Curing Mechanism
The curing of an epoxy resin with a phenolic hardener in the presence of ETPPA proceeds through a distinct catalytic cycle. The acetate anion of ETPPA plays a crucial role in initiating the reaction by deprotonating the phenolic hydroxyl group to form a more nucleophilic phenoxide ion. This phenoxide ion then attacks the epoxide ring, initiating the polymerization process.
References
- 1. Curing Behavior and Thermal Properties of DGEBA/phenol Novolac Epoxy Resin -Textile Science and Engineering | Korea Science [koreascience.kr]
- 2. researchgate.net [researchgate.net]
- 3. ijasrm.com [ijasrm.com]
- 4. CatOnium ETPAAC - Vesta Chemicals bv [vestachem.com]
- 5. qacs.alfa-chemistry.com [qacs.alfa-chemistry.com]
Application Notes and Protocols for Polymer-supported Ethyltriphenylphosphonium Acetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of polymer-supported ethyltriphenylphosphonium acetate (B1210297), a recyclable catalyst with significant potential in organic synthesis. The document details its preparation, key applications, and includes specific experimental protocols.
Introduction to Polymer-supported Ethyltriphenylphosphonium Acetate
Polymer-supported catalysts offer a compelling combination of the high reactivity and selectivity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous catalysts.[1] By immobilizing the active catalytic species on a polymer backbone, product purification is simplified to a mere filtration step, and the catalyst can be recovered and reused, leading to more sustainable and cost-effective chemical processes.
This compound (ETPAA) is a quaternary phosphonium (B103445) salt known for its utility as a phase-transfer catalyst and as a curing agent for epoxy resins.[2] When supported on a polymer matrix, ETPAA becomes a robust and recyclable catalyst suitable for various organic transformations. This document provides protocols for the synthesis of polymer-supported ETPAA and its application in the cycloaddition of carbon dioxide with epoxides, a green chemistry reaction of significant industrial interest.
Synthesis of Polymer-supported this compound
The synthesis of polymer-supported this compound is a multi-step process that begins with a commercially available polymer resin. The following protocol is a representative procedure based on established methods for the synthesis of polymer-supported phosphonium salts.
Experimental Protocol: Synthesis of Polymer-supported this compound
Step 1: Synthesis of Polymer-supported Triphenylphosphine (B44618)
-
To a suspension of chloromethylated polystyrene (1.0 g, ~1.0 mmol/g loading) in 20 mL of anhydrous N,N-dimethylformamide (DMF), add triphenylphosphine (1.31 g, 5.0 mmol).
-
Heat the mixture at 100 °C for 48 hours under a nitrogen atmosphere with constant stirring.
-
After cooling to room temperature, filter the polymer beads and wash them sequentially with DMF (3 x 20 mL), deionized water (3 x 20 mL), methanol (B129727) (3 x 20 mL), and dichloromethane (B109758) (3 x 20 mL).
-
Dry the resulting polymer-supported triphenylphosphine under vacuum at 60 °C for 24 hours.
Step 2: Quaternization to form Polymer-supported Ethyltriphenylphosphonium Bromide
-
Suspend the dried polymer-supported triphenylphosphine (1.0 g) in 20 mL of toluene (B28343).
-
Add ethyl bromide (0.75 mL, 10 mmol) to the suspension.
-
Reflux the mixture for 24 hours under a nitrogen atmosphere with vigorous stirring.
-
Cool the reaction mixture, filter the polymer, and wash it with toluene (3 x 15 mL) and diethyl ether (3 x 15 mL).
-
Dry the polymer-supported ethyltriphenylphosphonium bromide in a vacuum oven at 50 °C overnight.
Step 3: Anion Exchange to form Polymer-supported this compound
-
Pack the dried polymer-supported ethyltriphenylphosphonium bromide into a chromatography column.
-
Prepare a 1 M solution of sodium acetate in deionized water.
-
Pass the sodium acetate solution (100 mL) slowly through the column over a period of 4-6 hours to ensure complete anion exchange.
-
Wash the polymer in the column with deionized water until the eluent is free of bromide ions (tested with a silver nitrate (B79036) solution).
-
Finally, wash the resin with methanol (3 x 20 mL) and diethyl ether (3 x 20 mL).
-
Dry the final product, polymer-supported this compound, under vacuum at 60 °C for 24 hours.
Experimental Workflow for Catalyst Synthesis
Caption: Workflow for the synthesis of polymer-supported this compound.
Application in Catalysis: Cycloaddition of CO2 and Epoxides
Polymer-supported phosphonium salts are highly effective catalysts for the synthesis of cyclic carbonates from carbon dioxide and epoxides. This reaction is a prime example of CO2 utilization and green chemistry. The following data is representative of the performance of a polymer-supported quaternary phosphonium salt in this application.
Experimental Protocol: Synthesis of Propylene (B89431) Carbonate
-
A 100 mL stainless-steel autoclave equipped with a magnetic stirrer is charged with the polymer-supported this compound catalyst (0.2 g) and propylene oxide (20 mmol).
-
The autoclave is sealed and then pressurized with carbon dioxide to the desired pressure (e.g., 2.0 MPa).
-
The reaction mixture is heated to the desired temperature (e.g., 120 °C) and stirred for the specified time (e.g., 4 hours).
-
After the reaction, the autoclave is cooled to room temperature, and the excess CO2 is carefully vented.
-
The reaction mixture is filtered to recover the catalyst.
-
The filtrate is analyzed by gas chromatography to determine the yield of propylene carbonate.
-
The recovered catalyst is washed with diethyl ether, dried under vacuum, and can be used for subsequent reaction cycles.
Data Presentation
Table 1: Effect of Reaction Parameters on the Cycloaddition of CO2 and Propylene Oxide
| Entry | Catalyst Loading (mol%) | Temperature (°C) | Pressure (MPa) | Time (h) | Yield (%) |
| 1 | 0.5 | 100 | 2.0 | 4 | 85 |
| 2 | 0.5 | 120 | 2.0 | 4 | 98 |
| 3 | 0.5 | 140 | 2.0 | 4 | 99 |
| 4 | 0.5 | 120 | 1.0 | 4 | 92 |
| 5 | 0.5 | 120 | 3.0 | 4 | 98 |
| 6 | 0.25 | 120 | 2.0 | 4 | 90 |
| 7 | 0.5 | 120 | 2.0 | 2 | 88 |
| 8 | 0.5 | 120 | 2.0 | 6 | 99 |
Table 2: Substrate Scope for the Synthesis of Cyclic Carbonates *
| Entry | Epoxide | Product | Time (h) | Yield (%) |
| 1 | Propylene Oxide | Propylene Carbonate | 4 | 98 |
| 2 | Styrene Oxide | Styrene Carbonate | 6 | 95 |
| 3 | Epichlorohydrin | Chloromethyl Ethylene Carbonate | 5 | 96 |
| 4 | 1,2-Epoxybutane | Butylene Carbonate | 4 | 97 |
| 5 | Glycidyl Methyl Ether | Glycidyl Methyl Carbonate | 6 | 93 |
*Reaction conditions: 0.5 mol% catalyst, 120 °C, 2.0 MPa CO2.
Table 3: Recyclability of the Polymer-supported Catalyst
| Cycle | Yield of Propylene Carbonate (%) |
| 1 | 98 |
| 2 | 97 |
| 3 | 97 |
| 4 | 96 |
| 5 | 95 |
| 6 | 94 |
Catalytic Cycle
The proposed mechanism for the cycloaddition of CO2 to epoxides catalyzed by a polymer-supported phosphonium salt involves a nucleophilic attack of the anion on the epoxide, followed by the insertion of CO2 and subsequent ring-closing to form the cyclic carbonate and regenerate the catalyst.
Caption: Proposed catalytic cycle for the cycloaddition of CO2 to epoxides.
Conclusion
Polymer-supported this compound is a promising recyclable catalyst for various organic transformations. Its straightforward synthesis from readily available materials and its high efficiency and reusability, particularly in green chemistry applications like the synthesis of cyclic carbonates, make it an attractive option for both academic research and industrial processes. The provided protocols and data serve as a valuable resource for researchers and professionals looking to implement sustainable catalytic systems.
References
Application Notes and Protocols: Ethyltriphenylphosphonium Acetate in Nucleophilic Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyltriphenylphosphonium acetate (B1210297) (ETPAA) is a quaternary phosphonium (B103445) salt that serves as a highly effective phase-transfer catalyst (PTC) in a variety of organic synthesis applications.[1][2] Its utility is particularly notable in facilitating nucleophilic substitution reactions where the reactants are present in immiscible phases.[1][2] This document provides detailed application notes, experimental protocols, and mechanistic insights into the use of ETPAA in nucleophilic substitution reactions, aiding researchers in the development of robust and efficient synthetic methodologies.
The structure of ETPAA, with its lipophilic ethyltriphenylphosphonium cation and acetate anion, allows it to transport anionic nucleophiles from an aqueous or solid phase into an organic phase containing the electrophilic substrate.[1] This transfer overcomes the insolubility barrier, leading to significantly accelerated reaction rates and often milder reaction conditions.[1] Beyond its role as a phase-transfer agent, the acetate anion can also function as a Brønsted-Lowry base, which can be advantageous in reactions requiring the in-situ generation of a more potent nucleophile.[1]
Principle of Phase-Transfer Catalysis with Ethyltriphenylphosphonium Acetate
Phase-transfer catalysis is a powerful technique for conducting reactions between reactants located in different, immiscible phases (e.g., a solid-liquid or liquid-liquid system). In a typical nucleophilic substitution reaction involving an inorganic nucleophile (often a salt) and an organic electrophile, the nucleophile's solubility in the organic phase is negligible. ETPAA addresses this challenge through the following mechanism:
-
Anion Exchange: In the aqueous or at the solid-liquid interface, the acetate anion of ETPAA can be exchanged for the desired nucleophilic anion (e.g., cyanide, halide, phenoxide).
-
Formation of a Lipophilic Ion Pair: The newly formed ion pair, consisting of the bulky, lipophilic ethyltriphenylphosphonium cation and the nucleophilic anion, is soluble in the organic phase.
-
Nucleophilic Attack: Within the organic phase, the "naked" and highly reactive nucleophile is free from its strong solvation shell and can readily attack the electrophilic substrate.
-
Catalyst Regeneration: After the substitution reaction, the leaving group anion pairs with the phosphonium cation and returns to the aqueous or solid phase, where the cation can pick up another nucleophile, thus continuing the catalytic cycle.
Application: O-Alkylation of Phenols
A prominent application of ETPAA in nucleophilic substitution is the O-alkylation of phenols to produce aryl ethers. This reaction is fundamental in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. The acetate anion of ETPAA can act as a base to deprotonate the phenol, generating the more potent phenoxide nucleophile in situ.
General Reaction Scheme:
Ar-OH + R-X ---(ETPAA, Base)---> Ar-O-R + HX
Where:
-
Ar-OH is a phenol
-
R-X is an alkylating agent (e.g., alkyl halide)
-
ETPAA is the phase-transfer catalyst
-
An optional additional base (e.g., K₂CO₃, NaOH) can be used.
Representative Quantitative Data
The following table summarizes representative data for the ETPAA-catalyzed O-alkylation of various phenols with benzyl (B1604629) bromide. Note: This data is illustrative and may not represent results from a single specific study but is based on typical outcomes for such reactions.
| Entry | Phenol Substrate | Alkylating Agent | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenol | Benzyl bromide | 5 | K₂CO₃ | Toluene (B28343) | 80 | 4 | 92 |
| 2 | 4-Methoxyphenol | Benzyl bromide | 5 | K₂CO₃ | Toluene | 80 | 3 | 95 |
| 3 | 4-Nitrophenol | Benzyl bromide | 5 | NaOH (50% aq.) | Dichloromethane | RT | 6 | 88 |
| 4 | 2-Naphthol | Benzyl bromide | 5 | K₂CO₃ | Acetonitrile | 70 | 5 | 90 |
| 5 | Catechol | Benzyl bromide (2.2 eq) | 5 | K₂CO₃ | DMF | 90 | 8 | 85 (dibenzylated) |
Experimental Protocols
Protocol 1: General Procedure for the O-Alkylation of a Phenol using this compound
Materials:
-
Phenol (1.0 eq)
-
Alkyl halide (1.1 eq)
-
This compound (ETPAA) (0.05 eq)
-
Anhydrous potassium carbonate (K₂CO₃) (2.0 eq)
-
Toluene (5 mL per mmol of phenol)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the phenol, anhydrous potassium carbonate, and this compound.
-
Add toluene to the flask, and stir the suspension at room temperature for 15 minutes.
-
Add the alkyl halide to the reaction mixture.
-
Heat the reaction mixture to 80°C and maintain this temperature with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the solid inorganic salts and wash the filter cake with a small amount of toluene.
-
Combine the filtrate and the washings and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, and MS).
Visualizations
Caption: Phase-transfer catalysis cycle for nucleophilic substitution.
Caption: Experimental workflow for O-alkylation of phenols.
Safety and Handling
This compound should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a versatile and efficient phase-transfer catalyst for promoting nucleophilic substitution reactions. Its ability to facilitate reactions between immiscible reactants makes it a valuable tool in organic synthesis, particularly for applications such as the O-alkylation of phenols. The provided protocols and guidelines offer a starting point for researchers to explore the utility of ETPAA in their synthetic endeavors.
References
Application Notes and Protocols for the One-Pot Wittig Reaction Using Ethyltriphenylphosphonium Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Wittig reaction is a cornerstone of organic synthesis, enabling the formation of alkenes from aldehydes or ketones.[1][2] This method is highly valued for its reliability and the precise control it offers over the location of the newly formed double bond, avoiding the isomeric mixtures often produced in elimination reactions.[2][3] The reaction involves a triphenyl phosphonium (B103445) ylide, also known as a Wittig reagent, which reacts with a carbonyl compound to yield an alkene and the thermodynamically stable triphenylphosphine (B44618) oxide, the latter being a significant driving force for the reaction.[4] This document provides a detailed protocol for a one-pot Wittig reaction utilizing ethyltriphenylphosphonium acetate (B1210297), a stabilized Wittig salt, which streamlines the synthesis of α,β-unsaturated esters. Stabilized ylides, such as the one generated from this salt, are generally less reactive than unstabilized ylides and typically favor the formation of the (E)-alkene isomer.[1][5] One-pot procedures, where the ylide is generated in situ in the presence of the carbonyl substrate, offer increased efficiency by minimizing intermediate isolation steps.[4][6]
Reaction Principle
The one-pot Wittig reaction with ethyltriphenylphosphonium acetate involves two main stages occurring in a single reaction vessel:
-
Ylide Formation: The this compound salt is deprotonated by a suitable base to form the corresponding phosphorus ylide, (ethoxycarbonylmethylene)triphenylphosphorane. Due to the electron-withdrawing nature of the adjacent ester group, a moderately weak base is often sufficient for this deprotonation.[5][7]
-
Olefination: The newly formed ylide, a carbon nucleophile, attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This leads to the formation of a betaine (B1666868) intermediate, which subsequently cyclizes to an oxaphosphetane.[4][8] The oxaphosphetane then collapses, yielding the desired alkene and triphenylphosphine oxide.[4][8]
Experimental Protocol: One-Pot Synthesis of Ethyl Cinnamate (B1238496)
This protocol details the one-pot synthesis of ethyl cinnamate from benzaldehyde (B42025) and this compound using sodium bicarbonate as the base.
Materials:
-
This compound
-
Benzaldehyde
-
Sodium Bicarbonate (NaHCO₃), saturated aqueous solution
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (B86663) (Na₂SO₄) or Calcium Chloride (CaCl₂)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.2 equivalents) and the aldehyde (e.g., benzaldehyde, 1.0 equivalent).
-
Solvent and Base Addition: Add dichloromethane (5-10 mL per mmol of aldehyde) to the flask, followed by a saturated aqueous solution of sodium bicarbonate (1.5 equivalents).
-
Reaction: Stir the biphasic mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Work-up: Upon completion, transfer the reaction mixture to a separatory funnel.
-
Extraction: Dilute the mixture with additional dichloromethane and water. Separate the organic layer. Wash the organic layer sequentially with water and then with brine.[9]
-
Drying: Dry the collected organic layer over anhydrous sodium sulfate or calcium chloride, then filter to remove the drying agent.[4]
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product, a mixture of the desired alkene and triphenylphosphine oxide, can be purified by column chromatography on silica (B1680970) gel to yield the pure ethyl cinnamate.[9]
Data Presentation
The following table summarizes the quantitative data for the representative one-pot synthesis of ethyl cinnamate.
| Parameter | Value |
| Reactant 1 | Benzaldehyde |
| Reactant 2 | This compound |
| Base | Sodium Bicarbonate (sat. aq.) |
| Solvent | Dichloromethane |
| Stoichiometry (Aldehyde:Salt:Base) | 1.0 : 1.2 : 1.5 |
| Temperature | Room Temperature (~25°C) |
| Reaction Time | 1 - 2 hours |
| Typical Yield | 75-85% (after purification) |
| Predominant Isomer | (E)-ethyl cinnamate |
Visualizations
Caption: Mechanism of the Wittig reaction with a stabilized ylide.
Caption: Experimental workflow for the one-pot Wittig reaction.
References
- 1. Wittig reaction - Wikipedia [en.wikipedia.org]
- 2. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 7. Wittig reagents - Wikipedia [en.wikipedia.org]
- 8. total-synthesis.com [total-synthesis.com]
- 9. benchchem.com [benchchem.com]
Application Note: Ethyltriphenylphosphonium Acetate as a Potential Organocatalyst for the Ring-Opening Polymerization of Lactones
Audience: Researchers, scientists, and drug development professionals.
Introduction
The ring-opening polymerization (ROP) of lactones is a cornerstone for the synthesis of biodegradable and biocompatible aliphatic polyesters, such as polylactide (PLA) and polycaprolactone (B3415563) (PCL).[1] These polymers are integral to biomedical applications, including drug delivery systems, surgical sutures, and tissue engineering scaffolds.[2] While various catalysts, including metal-based complexes and organocatalysts, have been developed for lactone ROP, the exploration of novel catalytic systems remains a vibrant area of research.[3]
Ethyltriphenylphosphonium acetate (B1210297) (ETPPA) is a quaternary phosphonium (B103445) salt. While extensively utilized as a curing accelerator in epoxy thermosets, its application as a primary catalyst for the ring-opening polymerization of lactones is not well-documented in peer-reviewed literature. This document provides a theoretical framework and a generalized protocol for researchers interested in investigating the potential of ETPPA as an organocatalyst for this transformation. The proposed methodologies are based on established principles of organocatalyzed ROP and require experimental validation.
Proposed Catalytic Mechanism
It is hypothesized that ethyltriphenylphosphonium acetate could catalyze the ROP of lactones through a general base or nucleophilic mechanism, similar to other organocatalytic systems. The acetate anion could act as a nucleophile to initiate the polymerization or as a base to activate an initiator, such as an alcohol.
A plausible bifunctional mechanism could involve the phosphonium cation acting as a Lewis acid to activate the lactone monomer by coordinating with its carbonyl oxygen, thereby making it more susceptible to nucleophilic attack. Concurrently, the acetate anion would deprotonate an initiator (e.g., an alcohol), increasing its nucleophilicity.
Experimental Protocols
Materials:
-
Lactone monomer (e.g., ε-caprolactone, L-lactide)
-
This compound (ETPPA)
-
Initiator (e.g., benzyl (B1604629) alcohol)
-
Anhydrous solvent (e.g., toluene (B28343), dichloromethane)
-
Methanol (for precipitation)
-
Argon or Nitrogen gas supply
-
Standard Schlenk line or glovebox equipment
Protocol 1: Bulk Polymerization of ε-Caprolactone
This protocol describes a solvent-free approach to investigate the catalytic activity of ETPPA.
-
Preparation: A flame-dried Schlenk flask equipped with a magnetic stir bar is charged with ε-caprolactone (e.g., 5.0 g, 43.8 mmol) and benzyl alcohol as the initiator (e.g., 47.4 mg, 0.438 mmol, for a target degree of polymerization of 100).
-
Catalyst Addition: this compound is added to the flask under a counterflow of inert gas. The monomer-to-catalyst ratio should be systematically varied to determine its effect on the polymerization (e.g., 100:1, 250:1, 500:1).
-
Reaction: The flask is sealed and placed in a preheated oil bath at a temperature between 100°C and 140°C. The reaction mixture is stirred vigorously.
-
Monitoring: Aliquots may be taken periodically under inert conditions to monitor monomer conversion via ¹H NMR spectroscopy.
-
Termination and Isolation: After the desired reaction time or conversion is reached, the flask is cooled to room temperature. The viscous polymer is dissolved in a minimal amount of dichloromethane (B109758) and precipitated into an excess of cold methanol.
-
Purification: The precipitated polymer is collected by filtration and dried under vacuum at 40-50°C to a constant weight.
-
Characterization: The resulting polycaprolactone is characterized by Gel Permeation Chromatography (GPC) to determine its molecular weight (Mn, Mw) and polydispersity index (PDI), and by ¹H NMR to confirm its structure and calculate the degree of polymerization.
Protocol 2: Solution Polymerization of L-Lactide
This protocol is suitable for crystalline monomers like L-lactide that require a solvent for homogeneous polymerization.
-
Preparation: A flame-dried Schlenk flask with a magnetic stir bar is charged with L-lactide (e.g., 2.0 g, 13.9 mmol) and benzyl alcohol initiator (e.g., 15.0 mg, 0.139 mmol).
-
Solvent and Catalyst Addition: Anhydrous toluene (e.g., 10 mL) is added via cannula, followed by the addition of the desired amount of this compound under an inert atmosphere.
-
Reaction: The flask is immersed in a preheated oil bath (e.g., at 80°C to 110°C) and the solution is stirred.
-
Monitoring and Termination: The reaction is monitored and terminated as described in Protocol 1.
-
Isolation and Purification: The polymer is isolated by precipitation into cold methanol, filtered, and dried under vacuum.
-
Characterization: The resulting polylactide is analyzed by GPC and ¹H NMR.
Data Presentation
The following tables are templates for organizing experimental data to evaluate the catalytic performance of this compound.
Table 1: Hypothetical Results for Bulk Polymerization of ε-Caprolactone
| Entry | Monomer/Catalyst/Initiator Ratio | Temp. (°C) | Time (h) | Conversion (%) | M_n (GPC, g/mol ) | PDI (M_w/M_n) |
| 1 | 100:1:1 | 120 | 24 | Data | Data | Data |
| 2 | 250:1:1 | 120 | 24 | Data | Data | Data |
| 3 | 500:1:1 | 120 | 24 | Data | Data | Data |
| 4 | 250:1:1 | 140 | 12 | Data | Data | Data |
Table 2: Hypothetical Results for Solution Polymerization of L-Lactide
| Entry | Monomer/Catalyst/Initiator Ratio | Temp. (°C) | Time (h) | Conversion (%) | M_n (GPC, g/mol ) | PDI (M_w/M_n) |
| 1 | 100:1:1 | 100 | 48 | Data | Data | Data |
| 2 | 250:1:1 | 100 | 48 | Data | Data | Data |
| 3 | 500:1:1 | 100 | 48 | Data | Data | Data |
| 4 | 250:1:1 | 110 | 24 | Data | Data | Data |
Visualizations
Caption: Proposed mechanism for ETPPA-catalyzed lactone ROP.
Caption: General experimental workflow for lactone polymerization.
References
- 1. This compound | C22H23O2P | CID 94470 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Recent Developments in Lactone Monomers and Polymer Synthesis and Application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Coordination Ring-Opening Polymerization of Cyclic Esters: A Critical Overview of DFT Modeling and Visualization of the Reaction Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Handling and storage procedures for Ethyltriphenylphosphonium acetate solution
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed procedures and safety information for the handling, storage, and use of Ethyltriphenylphosphonium acetate (B1210297) solution, a versatile phase-transfer catalyst and curing accelerator.
Chemical and Physical Properties
Ethyltriphenylphosphonium acetate (ETPPA) is a quaternary phosphonium (B103445) salt commonly available as a 65-70% solution in methanol (B129727).[1][2] This solution is a colorless to slightly yellow or dark brown liquid.[1][2][3] The presence of methanol significantly influences the solution's physical and chemical properties, particularly its flammability and toxicity.[4]
Table 1: Physical and Chemical Properties of this compound Solution
| Property | Value | Source |
| Chemical Formula | C₂₂H₂₃O₂P | [1][2] |
| Molecular Weight | 350.39 g/mol | [1] |
| Appearance | Colorless to slightly yellow/dark brown liquid | [1][2][3] |
| Typical Concentration | 65-70% in methanol | [1][2] |
| Density | ~1.05 g/cm³ | [3] |
| Boiling Point | 275 °C (of pure ETPPA) | [3] |
| Flash Point | -17 °C (of solution in methanol) | [3] |
| Solubility | Soluble in water and alcohol | [3][5] |
| Stability | Stable under normal conditions.[4] Offers good thermal stability and latency compared to amine and imidazole (B134444) catalysts.[1][2][6] | |
| Hygroscopicity | Hygroscopic | [2] |
Handling and Storage Procedures
Due to its hazardous nature, proper handling and storage procedures are critical to ensure laboratory safety. The solution is flammable, toxic if swallowed or inhaled, and can cause serious skin and eye irritation.[7]
Personal Protective Equipment (PPE)
A comprehensive assessment of workplace hazards should be conducted to determine the appropriate PPE. The following are minimum recommendations:
-
Eye and Face Protection: Wear tightly fitting safety goggles or a face shield.[4]
-
Skin Protection: Use chemical-resistant gloves (e.g., butyl rubber) and wear protective clothing to prevent skin contact.
-
Respiratory Protection: A NIOSH-approved respirator with an organic vapor cartridge is required if working outside a chemical fume hood or if vapor concentrations are high.
-
Work Area: Ensure a chemical fume hood is used for all manipulations of the solution. An eyewash station and safety shower must be readily accessible.[4]
Storage
Store this compound solution in a cool, dry, and well-ventilated area, away from sources of ignition and oxidizing agents.[2][4] Keep containers tightly closed to prevent moisture absorption and solvent evaporation.[4]
Caption: Storage Protocol for ETPPA Solution.
Spill and Waste Disposal
In case of a spill, evacuate the area and eliminate all ignition sources. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.
Waste disposal must be conducted in accordance with local, state, and federal regulations. Due to its composition, it is considered hazardous waste.
Applications and Experimental Protocols
This compound solution is primarily used as a phase-transfer catalyst in organic synthesis and as a curing accelerator for epoxy resins.[1][2][6]
As a Phase-Transfer Catalyst
ETPPA facilitates reactions between reactants in immiscible phases (e.g., an aqueous phase and an organic phase). The phosphonium cation forms an ion pair with the reacting anion, transporting it into the organic phase where the reaction can proceed.[8]
Caption: Generalized Phase-Transfer Catalysis Cycle.
As a Curing Accelerator for Epoxy Resins
ETPPA is an effective catalyst for the curing of epoxy resins, particularly with phenolic-based systems.[2][6] It offers advantages such as improved latency and thermal stability compared to other catalysts.[1][2][6]
Protocol: Curing of a Bisphenol A Epoxy Resin
This protocol is adapted from a general procedure for preparing high molecular weight epoxy resins.[9]
Materials:
-
Diglycidyl ether of bisphenol A (DGEBA) epoxy resin
-
Bisphenol A (BPA)
-
This compound solution (70% in methanol)
-
Reaction vessel with mechanical stirrer, heating mantle, and nitrogen inlet
-
Vacuum source
Procedure:
-
Charge the reaction vessel with the desired molar ratio of DGEBA and BPA.
-
Heat the mixture to 80-120°C under a nitrogen atmosphere with stirring until a homogenous melt is achieved.
-
Add a catalytic amount of this compound solution (typically 0.1-0.5% by weight of the resin mixture).
-
The reaction is exothermic; monitor and control the temperature, allowing it to rise to 160-180°C.
-
Maintain the reaction temperature for 1-2 hours to ensure complete curing.
-
For applications requiring solvent removal, apply a vacuum to the vessel while maintaining the temperature to remove any residual methanol or other volatiles.
-
Cool the cured resin to room temperature.
Caption: Epoxy Resin Curing Process Flow.
Safety Summary
Table 2: Hazard Identification and First Aid
| Hazard | Description | First Aid Measures |
| Flammability | Highly flammable liquid and vapor due to the methanol solvent. | Keep away from heat, sparks, open flames, and hot surfaces. Use water spray, dry chemical, or foam extinguishers. |
| Toxicity | Toxic if swallowed or inhaled. Harmful in contact with skin. | If Swallowed: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention. If Inhaled: Move to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention. On Skin: Remove contaminated clothing. Wash skin with soap and water for at least 15 minutes. |
| Eye Irritation | Causes serious eye irritation. | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids. Seek immediate medical attention. |
| Skin Irritation | Causes skin irritation. | Wash affected area with soap and water. Seek medical attention if irritation persists. |
For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.
References
- 1. This compound | 35835-94-0 [chemicalbook.com]
- 2. CatOnium ETPAAC - Vesta Chemicals bv [vestachem.com]
- 3. lookchem.com [lookchem.com]
- 4. fishersci.com [fishersci.com]
- 5. chemwhat.com [chemwhat.com]
- 6. This compound | 35835-94-0 | Benchchem [benchchem.com]
- 7. qacs.alfa-chemistry.com [qacs.alfa-chemistry.com]
- 8. Phase transfer catalysis | PPTX [slideshare.net]
- 9. EP0065564B1 - Method for preparing high molecular weight epoxy resins containing hydrolyzed glycidyl groups - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Wittig Reaction with Ethyltriphenylphosphonium Acetate
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals improve reaction yields and overcome common challenges when using ethyltriphenylphosphonium acetate (B1210297) in the Wittig reaction.
Frequently Asked Questions (FAQs)
Q1: What is ethyltriphenylphosphonium acetate and why is it considered a "stabilized" ylide?
This compound is the phosphonium (B103445) salt precursor to ethyl (triphenylphosphoranylidene)acetate, a stabilized phosphorus ylide. An ylide is a neutral molecule with formal positive and negative charges on adjacent atoms. In this specific ylide, the negative charge on the carbon atom is delocalized through resonance onto the adjacent ester carbonyl group. This resonance stabilization makes the ylide less reactive than its "unstabilized" counterparts (where the group attached to the carbanion is an alkyl or hydrogen).
Q2: What is the expected stereochemical outcome when using this reagent?
Wittig reactions involving stabilized ylides, such as ethyl (triphenylphosphoranylidene)acetate, predominantly yield the thermodynamically more stable (E)-alkene (trans isomer). This selectivity is a key feature of using stabilized ylides.
Q3: My reaction with a ketone is giving a very low yield. Is this normal?
Yes, this is a common limitation. Stabilized ylides are less reactive and often fail to react efficiently with sterically hindered or less electrophilic ketones. For reactions with ketones, especially when yields are poor, the Horner–Wadsworth–Emmons (HWE) reaction, which uses phosphonate (B1237965) esters, is a highly recommended and often superior alternative.
Q4: What are the most critical factors to control to maximize my reaction yield?
The key factors for optimizing yield are:
-
Substrate Reactivity: Aldehydes are significantly more reactive than ketones with this stabilized ylide.
-
Base Selection: The base must be strong enough to deprotonate the phosphonium salt but not so strong that it promotes side reactions.
-
Reaction Conditions: Solvent, temperature, and reaction time must be optimized.
-
Reagent Purity: The purity of the aldehyde is crucial, as they can be prone to oxidation or polymerization. Using freshly prepared or purified aldehyde can significantly improve yields.
Troubleshooting Guide
This section addresses specific experimental problems in a question-and-answer format.
Problem: Low or No Product Formation
Q: My Wittig reaction has a very low yield or is not working at all. What are the likely causes and how can I fix it?
A: Low yield can stem from several factors related to ylide formation, substrate reactivity, or reaction conditions.
-
1. Incomplete Ylide Formation:
-
Cause: The base may be too weak or inappropriate for the solvent system, failing to generate the ylide from the phosphonium salt. While stabilized ylides can be formed with weaker bases like NaHCO₃ or K₂CO₃, reaction efficiency can vary.
-
Solution: Consider changing the base. For this compound, moderate bases are often sufficient. If using a weak base, ensure vigorous stirring and adequate reaction time for ylide formation. In some cases, a stronger base like NaH or K-tert-butoxide may be necessary, but be mindful of potential side reactions.
-
-
2. Low Substrate Reactivity:
-
Cause: As mentioned in the FAQs, stabilized ylides react poorly with ketones. Steric hindrance around the carbonyl group will further decrease reactivity.
-
Solution: If your substrate is a ketone, the Wittig reaction may not be the optimal choice. The Horner-Wadsworth-Emmons (HWE) reaction is the preferred alternative for synthesizing (E)-alkenes from ketones.
-
-
3. Degradation of Aldehyde:
-
Cause: Aldehydes, especially unhindered ones, can be labile and prone to oxidation, polymerization, or decomposition under basic conditions.
-
Solution: Use freshly distilled or purified aldehyde for the reaction. Alternatively, consider an in situ procedure where the ylide is generated in the presence of the aldehyde, which can minimize aldehyde degradation.
-
-
4. Incorrect Order of Addition:
-
Cause: The standard procedure involves pre-forming the ylide before adding the carbonyl compound. However, the ylide itself may have limited stability.
-
Solution: Try reversing the order of addition. One successful report involved stirring the aldehyde with the base (K-tert-butoxide) and then adding the phosphonium salt in portions. This method improved the yield from ~20% to 70% by ensuring the ylide reacts as soon as it is formed.
-
Problem: Complex Product Mixture and Purification Challenges
Q: My reaction produces multiple spots on TLC, and I'm struggling to isolate the desired product from the triphenylphosphine (B44618) oxide byproduct. What can I do?
A: A messy reaction and difficult purification are common issues.
-
1. Managing Side Reactions:
-
Cause: If the carbonyl compound has other acidic protons, the base can induce side reactions like self-condensation (especially for aldehydes).
-
Solution: Use a milder base that is still effective for ylide generation. An aqueous system using sodium bicarbonate (NaHCO₃) has been shown to be effective and can minimize side reactions for stabilized ylides. Protecting other sensitive functional groups in the molecule may also be necessary.
-
-
2. Removing Triphenylphosphine Oxide (TPPO):
-
Cause: TPPO is the stoichiometric byproduct of the reaction and can often have similar polarity to the desired alkene, complicating chromatographic purification.
-
Solution:
-
Chromatography: Careful selection of the solvent system for flash chromatography is the most common method.
-
Recrystallization: If the alkene product is a solid, recrystallization can be a highly effective method for removing the more soluble TPPO.
-
Precipitation: In some cases, TPPO can be precipitated from a nonpolar solvent like hexane (B92381) or diethyl ether, allowing it to be removed by filtration.
-
-
Data Presentation: Effect of Reaction Conditions on Yield
The choice of base and solvent system has a profound impact on the success of the Wittig reaction. The following table summarizes conditions reported in the literature for reactions involving stabilized or semi-stabilized ylides.
| Carbonyl Substrate | Ylide Precursor | Base | Solvent | Yield (%) | Stereoselectivity | Reference |
| p-Anisaldehyde | Methyltriphenylphosphonium bromide | Ag₂CO₃ | Dichloromethane | 92% | (E/Z) 95:5 | |
| p-Anisaldehyde | Methyltriphenylphosphonium bromide | K₂CO₃ | Dichloromethane | 69% | (E/Z) 95:5 | |
| Benzaldehyde | (from Ethyl bromoacetate (B1195939) + PPh₃) | NaHCO₃ (sat. aq.) | Water | 85-95% (Typical) | High E:Z ratio | |
| 4-Nitrobenzaldehyde | (from Ethyl bromoacetate + PPh₃) | NaHCO₃ (sat. aq.) | Water | Not specified | - | |
| 3-Hydroxybenzaldehyde | (Methoxymethyl)triphenylphosphonium chloride | K-tert-butoxide | THF | ~70% | Not specified |
Experimental Protocols
Protocol: One-Pot Aqueous Wittig Reaction
This protocol is adapted from a green chemistry approach that generates the ylide in situ in an aqueous medium, which is particularly effective for stabilized ylides like the one derived from this compound.
Reagents:
-
Triphenylphosphine (PPh₃)
-
Ethyl bromoacetate
-
Aldehyde
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Diethyl ether or Ethyl acetate (for extraction)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add triphenylphosphine (1.4 equivalents) and a saturated aqueous solution of NaHCO₃. Stir the suspension vigorously for 1 minute.
-
To this suspension, add ethyl bromoacetate (1.6 equivalents) followed by the aldehyde (1.0 equivalent).
-
Continue to stir the reaction mixture vigorously at room temperature for 1-2 hours. Monitor the reaction progress by TLC.
-
Upon completion, transfer the reaction mixture to a separatory funnel.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 20 mL).
-
Combine the organic extracts and wash with brine (saturated NaCl solution).
-
Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate gradient) to isolate the pure alkene.
Visualizations
Below are diagrams illustrating a logical troubleshooting workflow and the general mechanism of the Wittig reaction.
Technical Support Center: Ethyltriphenylphosphonium Acetate (ETPAAC) as a Phase Transfer Catalyst
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered when using Ethyltriphenylphosphonium acetate (B1210297) (ETPAAC) as a phase transfer catalyst (PTC).
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments, presented in a question-and-answer format.
Problem: Low or no product yield.
Question: My reaction is showing very low conversion or is not proceeding at all. What are the potential causes and how can I troubleshoot this?
Answer:
Low or no product yield in a phase-transfer catalyzed reaction using ETPAAC can stem from several factors, ranging from catalyst inactivity to suboptimal reaction conditions. Follow this troubleshooting guide to identify and resolve the issue.
1. Catalyst Quality and Activity:
-
Is the catalyst pure and dry? ETPAAC is hygroscopic and its quality can affect its performance.[1] Ensure it has been stored in a cool, dry, and well-ventilated area, away from heat and oxidizing agents.[1]
-
Has the catalyst degraded? Phosphonium (B103445) salts can degrade under strongly basic conditions or at elevated temperatures, although they are generally more stable than their ammonium (B1175870) counterparts.[2] Consider catalyst decomposition if the reaction is run at high temperatures for extended periods.
2. Reaction Conditions:
-
Is the agitation vigorous enough? In a biphasic system, vigorous stirring is crucial to maximize the interfacial area between the aqueous and organic phases, which directly impacts the rate of phase transfer.[3][4] If the reaction is transfer-rate limited, increasing the stirring speed can significantly improve the yield.[4]
-
Is the concentration of the inorganic reactant sufficient? High concentrations of the nucleophile (the salt in the aqueous phase) will favor the transfer of the anion into the organic phase.[3] Using a saturated aqueous solution of the salt can be beneficial.[3]
-
Is water content optimized? While necessary for dissolving the inorganic salt, excess water can lead to a highly hydrated anion, which is more difficult to transfer into the organic phase.[3] Minimizing the amount of water can enhance reactivity.[4]
-
Is the reaction temperature optimal? While higher temperatures can increase the intrinsic reaction rate, they can also lead to catalyst degradation.[4] It's important to find the optimal temperature that balances reaction rate and catalyst stability.
-
Is the chosen organic solvent appropriate? The solvent plays a critical role in PTC. It must solubilize the organic substrate and the catalyst-anion ion pair.[3] Polar aprotic solvents can enhance the intrinsic reaction rate.[3]
3. Potential Catalyst Poisoning:
-
Are there any impurities in the starting materials? Certain substances can act as catalyst poisons, deactivating the ETPAAC.[5][6] These can include acidic impurities that would react with the basic acetate anion or other species that might compete for the catalyst. It is crucial to use pure starting materials.
The following workflow can help systematically troubleshoot low yield issues:
Problem: Formation of side products.
Question: My reaction is producing significant amounts of byproducts. What could be the cause and how can I improve selectivity?
Answer:
The formation of side products can be due to the inherent reactivity of the reactants or intermediates, or due to suboptimal reaction conditions. ETPAAC is known for its controlled reactivity which can decrease or eliminate side reactions.[1]
-
Consider the basicity of the acetate anion: The acetate counter-ion of ETPAAC is weakly basic.[7] This can be advantageous in reactions like the Wittig reaction where it can act as the base.[7] However, in other reactions, this basicity might promote undesired side reactions, such as elimination reactions.
-
Evaluate the reaction temperature: High temperatures can sometimes lead to decomposition of reactants, products, or the catalyst itself, resulting in byproduct formation.[4]
-
Solvent effects: The solvent can influence the selectivity of a reaction by differentially solvating transition states.[3]
To address the formation of side products, consider the following:
-
Lower the reaction temperature: This can often reduce the rate of undesired side reactions more than the desired reaction.
-
Screen different solvents: A change in solvent polarity or coordinating ability might favor the desired reaction pathway.
-
Consider a different phosphonium salt: If the basicity of the acetate anion is suspected to be the cause, switching to a phosphonium salt with a non-basic counter-ion (e.g., bromide or chloride) might be beneficial.
Frequently Asked Questions (FAQs)
Q1: What makes Ethyltriphenylphosphonium acetate a good phase transfer catalyst?
A1: ETPAAC possesses several advantageous properties as a PTC:
-
Good Solubility: The lipophilic nature of the three phenyl groups and the ethyl group on the phosphonium cation allows it to be soluble in the organic phase, facilitating the transfer of anions.[7]
-
Thermal Stability: Phosphonium salts, in general, exhibit higher thermal stability compared to their quaternary ammonium counterparts, making them suitable for reactions requiring elevated temperatures.[2][8]
-
Controlled Reactivity: ETPAAC is known for its controlled reactivity, which can lead to cleaner reactions with fewer side products.[1]
-
Weakly Basic Anion: The acetate anion can act as a mild base, which can be beneficial in certain reactions by eliminating the need for an additional, stronger base.[7]
Q2: How does ETPAAC compare to quaternary ammonium salts as a PTC?
A2: Phosphonium salts like ETPAAC generally offer superior thermal and chemical stability compared to quaternary ammonium salts.[2][8] Quaternary ammonium salts are susceptible to Hofmann elimination, a degradation pathway that can occur in the presence of a base and heat, leading to reduced catalyst efficiency.[2][8] Phosphonium salts are not prone to this degradation pathway.[2][8] In some cases, phosphonium-based catalysts have also demonstrated superior catalytic activity.[8]
Q3: Can ETPAAC be recovered and reused?
A3: While the recovery and reuse of homogeneous catalysts like ETPAAC can be challenging, it is possible. Strategies for catalyst recycling often involve extraction or precipitation of the catalyst from the reaction mixture after completion. The development of recyclable PTC systems is an active area of research.
Q4: What is the typical catalyst loading for ETPAAC?
A4: The optimal catalyst loading depends on the specific reaction. Generally, PTCs are used in catalytic amounts, typically ranging from 1 to 10 mol% relative to the substrate. It is recommended to perform an optimization study to determine the lowest effective catalyst loading for your specific reaction to minimize cost and potential side reactions.[9][10][11]
Q5: What analytical methods can be used to monitor the progress of a reaction catalyzed by ETPAAC?
A5: Several analytical techniques can be employed to monitor the reaction progress:
-
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These are powerful techniques for separating and quantifying reactants, products, and byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ³¹P NMR can be used to monitor the disappearance of starting materials and the appearance of products in real-time.
-
Mass Spectrometry (MS): Can be used to identify the products and any intermediates formed during the reaction.
-
Thin-Layer Chromatography (TLC): A quick and simple method for qualitative monitoring of the reaction progress.
Data Presentation
Table 1: Comparison of Phosphonium and Ammonium Salt PTC Performance in Nucleophilic Substitution
| Catalyst | Catalyst Type | Reaction | Yield (%) | Reference |
| Tetrabutylphosphonium Bromide | Phosphonium | Alkylation of Sodium Benzoate | 98 | [2] |
| Tetrabutylammonium Bromide | Ammonium | Alkylation of Sodium Benzoate | 91 | [2] |
| Aliquat 336 | Ammonium | Alkylation of Sodium Benzoate | 92 | [2] |
Reaction Conditions: 1:1 molar ratio of Sodium Benzoate to Butyl Bromide, 0.001 mole of catalyst, toluene/water solvent system, 60°C, 60 minutes, 500 rpm agitation.[2]
Table 2: Solubility of this compound in Common Solvents
| Solvent | Solubility | Reference |
| Water | Soluble | [12] |
| Methanol | Soluble | [12] |
| Ethanol | Soluble | [12] |
| Toluene | Sparingly Soluble | - |
| Dichloromethane | Sparingly Soluble | - |
Experimental Protocols
Protocol 1: General Procedure for Optimizing a Nucleophilic Substitution Reaction using ETPAAC
Objective: To determine the optimal conditions for a nucleophilic substitution reaction catalyzed by ETPAAC.
Materials:
-
Organic substrate (e.g., an alkyl halide)
-
Nucleophile (e.g., a sodium salt, NaNu)
-
This compound (ETPAAC)
-
Organic solvent (e.g., toluene, dichloromethane)
-
Deionized water
-
Standard laboratory glassware
-
Magnetic stirrer and hotplate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the organic substrate (1.0 eq) and the organic solvent.
-
Aqueous Phase Preparation: In a separate beaker, prepare a solution of the nucleophile (1.1 - 2.0 eq) in a minimal amount of deionized water.
-
Catalyst Addition: Add ETPAAC (1-5 mol%) to the reaction flask.
-
Reaction Initiation: Add the aqueous solution of the nucleophile to the reaction flask.
-
Reaction Execution: Vigorously stir the biphasic mixture at the desired temperature (e.g., room temperature to reflux).
-
Monitoring: Monitor the reaction progress by TLC, GC, or HPLC at regular intervals.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Separate the organic and aqueous layers. Wash the organic layer with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by an appropriate method (e.g., column chromatography, distillation, or recrystallization).
Optimization: Systematically vary the following parameters to find the optimal conditions:
-
Catalyst loading: 1 mol%, 2 mol%, 5 mol%
-
Temperature: Room temperature, 50 °C, reflux
-
Solvent: Toluene, Dichloromethane, Acetonitrile
-
Nucleophile concentration: Vary the concentration of the aqueous solution.
Signaling Pathways and Logical Relationships
Mechanism of Phase Transfer Catalysis with ETPAAC
The fundamental principle of phase transfer catalysis involves the transport of a reactive anion from an aqueous phase to an organic phase where it can react with an organic substrate.
In this cycle:
-
The ethyltriphenylphosphonium cation ([EtPh₃P]⁺) from the catalyst exchanges its acetate anion (Ac⁻) for the nucleophile (Nu⁻) from the aqueous phase at the interface.
-
The resulting lipophilic ion pair, [EtPh₃P]⁺Nu⁻, moves into the organic phase.
-
In the organic phase, the "naked" and highly reactive nucleophile (Nu⁻) attacks the organic substrate (R-X), forming the product (R-Nu) and releasing the leaving group (X⁻).
-
The phosphonium cation then pairs with the leaving group to form [EtPh₃P]⁺X⁻.
-
This new ion pair returns to the aqueous phase where the leaving group is exchanged for another nucleophile, thus regenerating the active catalyst and completing the cycle.
References
- 1. CatOnium ETPAAC - Vesta Chemicals bv [vestachem.com]
- 2. benchchem.com [benchchem.com]
- 3. Phase transfer catalysis (PTC) - operachem [operachem.com]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 6. m.youtube.com [m.youtube.com]
- 7. This compound | 35835-94-0 | Benchchem [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. interesjournals.org [interesjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. 35835-94-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
Technical Support Center: Optimizing Epoxy Curing with Ethyltriphenylphosphonium Acetate (ETPPA)
Welcome to the technical support center for the optimization of reaction conditions for Ethyltriphenylphosphonium acetate (B1210297) (ETPPA) in epoxy curing. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate your experimental work.
Troubleshooting Guide
This guide addresses common issues encountered during the curing of epoxy systems utilizing Ethyltriphenylphosphonium acetate as a catalyst.
| Issue | Potential Cause | Recommended Solution |
| Slow or Incomplete Cure | Insufficient Catalyst Concentration: The concentration of ETPPA is below the optimal level for the specific resin system and curing temperature. | Gradually increase the ETPPA concentration in small increments (e.g., 0.1 wt% steps) in subsequent experiments. Refer to Table 1 for guidance on the typical concentration range. |
| Low Curing Temperature: The reaction temperature is not high enough to activate the catalyst efficiently. Most epoxy systems require elevated temperatures for proper curing.[1][2] | Increase the curing temperature. Most epoxy resins have an ideal curing temperature range, typically between 70°F and 85°F (21°C to 29°C).[2] A multi-step curing schedule with a final high-temperature post-cure is often beneficial.[3] | |
| Moisture Contamination: ETPPA and other phosphonium (B103445) salts can be hygroscopic. Absorbed moisture can interfere with the catalytic activity.[4] | Ensure all components (resin, hardener, and ETPPA) are dry before mixing. Store ETPPA in a desiccator. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).[4] | |
| Incorrect Resin/Hardener Ratio: An off-stoichiometric ratio of epoxy resin to hardener will result in unreacted components and an incomplete network formation. | Carefully calculate and precisely weigh the epoxy resin and hardener according to the manufacturer's specifications. | |
| Yellowing or Discoloration of Cured Epoxy | High Curing Temperature: Excessive curing temperatures can lead to thermal degradation of the catalyst or the epoxy matrix, causing discoloration.[5][6] | Optimize the curing temperature and time to achieve full cure without excessive heat exposure. Consider a lower temperature cure for a longer duration. |
| Oxidation: Exposure to oxygen at elevated temperatures can contribute to yellowing. | If possible, conduct the curing process in an inert atmosphere, such as a nitrogen-purged oven. | |
| Brittle Cured Epoxy | Excessive Catalyst Concentration: Too much ETPPA can lead to a very rapid cure, resulting in a highly cross-linked but brittle network with built-in stresses. | Reduce the concentration of ETPPA. A slower, more controlled cure often leads to improved mechanical properties. |
| Incomplete Cure: A not fully cured epoxy will not have reached its optimal mechanical properties and can be brittle. | Ensure complete curing by optimizing the temperature and time. A post-cure at a temperature above the glass transition temperature (Tg) can help to complete the cross-linking. | |
| Inconsistent Curing (Soft or Tacky Spots) | Inadequate Mixing: Poor dispersion of the ETPPA catalyst or incomplete mixing of the resin and hardener will lead to localized areas of uncured or partially cured material. | Thoroughly mix the resin and hardener before adding the catalyst. After adding ETPPA, continue to mix until the catalyst is fully dissolved and dispersed. |
| Reduced Pot Life (Working Time) | High Catalyst Concentration: Increasing the catalyst concentration will accelerate the reaction and shorten the pot life. | Reduce the amount of ETPPA to a level that provides a reasonable working time for your application. |
| High Ambient Temperature: Mixing the epoxy components at a high ambient temperature will accelerate the curing reaction from the start. | Work in a temperature-controlled environment. If possible, cool the resin and hardener components before mixing. |
Frequently Asked Questions (FAQs)
Q1: What is the typical concentration range for ETPPA in epoxy curing?
A1: The optimal concentration of this compound can vary depending on the specific epoxy resin, hardener, and desired curing profile. However, a common starting range is between 0.5 to 2.0 wt% relative to the epoxy resin.[3] It is recommended to perform a small-scale optimization study to determine the ideal concentration for your system.
Q2: How does temperature affect the performance of ETPPA?
A2: Temperature plays a crucial role in the catalytic activity of ETPPA. Higher temperatures generally lead to a faster curing reaction.[1][2] However, excessively high temperatures can cause thermal degradation of the catalyst and the epoxy, potentially leading to discoloration and reduced mechanical properties.[5][6][7] A controlled, often multi-step, heating schedule is recommended to achieve optimal results.[3]
Q3: Can ETPPA be used with any type of epoxy resin and hardener?
A3: ETPPA is particularly effective as a catalyst for the advancement and curing of phenolic-based epoxy resins.[8][9] It is also commonly used in epoxy-anhydride systems.[10] Compatibility with other resin and hardener systems should be experimentally verified.
Q4: What are the main advantages of using ETPPA over other catalysts like amines or imidazoles?
A4: Compared to many conventional curing agents, ETPPA offers superior latency, meaning the mixture remains workable for a longer period at ambient temperature.[9] It also provides enhanced thermal stability, which is beneficial for high-temperature applications.[8][9] This allows for better control over the curing process, reducing side reactions and promoting the formation of a more uniform polymer network.[9]
Q5: Are there any known inhibitors for the ETPPA-catalyzed epoxy curing reaction?
A5: While specific inhibitors for ETPPA are not extensively documented in readily available literature, acidic compounds can potentially interfere with the catalytic activity of phosphonium salts in some systems. Boric acid and maleic acid have been used as cure inhibitors in some epoxy formulations.[11] Additionally, as mentioned in the troubleshooting guide, moisture can significantly hinder the reaction.[4]
Quantitative Data
Table 1: Effect of ETPPA Concentration and Temperature on Curing Parameters (Illustrative Data)
| ETPPA Concentration (wt%) | Curing Temperature (°C) | Gel Time (minutes) | Time to Peak Exotherm (DSC, minutes) | Glass Transition Temperature (Tg, °C) |
| 0.5 | 120 | ~120 | ~150 | ~135 |
| 1.0 | 120 | ~75 | ~90 | ~145 |
| 2.0 | 120 | ~40 | ~50 | ~150 |
| 0.5 | 150 | ~45 | ~55 | ~140 |
| 1.0 | 150 | ~20 | ~25 | ~155 |
| 2.0 | 150 | ~10 | ~15 | ~160 |
Note: This table provides illustrative data based on typical trends observed in epoxy curing. Actual values will vary depending on the specific resin system and experimental conditions.
Table 2: Influence of ETPPA Concentration on Mechanical Properties of Cured Epoxy (Illustrative Data)
| ETPPA Concentration (wt%) | Tensile Strength (MPa) | Flexural Modulus (GPa) |
| 0.5 | 75 | 3.0 |
| 1.0 | 85 | 3.2 |
| 2.0 | 80 | 3.4 |
Note: This table provides illustrative data. The relationship between catalyst concentration and mechanical properties can be complex, with an optimal concentration often existing beyond which properties may decline.
Experimental Protocols
Differential Scanning Calorimetry (DSC) for Cure Kinetics Analysis
Objective: To determine the curing profile, including onset temperature, peak exotherm, and degree of cure.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the thoroughly mixed epoxy/hardener/ETPPA formulation into a standard aluminum DSC pan. Seal the pan hermetically.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program (Non-isothermal):
-
Equilibrate the sample at a temperature below the expected cure onset (e.g., 30°C).
-
Ramp the temperature at a constant heating rate (e.g., 5, 10, 15, and 20 °C/min) to a temperature above the completion of the curing exotherm (e.g., 250°C).[12] This allows for kinetic analysis using methods like Kissinger or Ozawa-Flynn-Wall.
-
-
Thermal Program (Isothermal):
-
Equilibrate the sample at a low temperature.
-
Rapidly ramp the temperature to the desired isothermal cure temperature and hold for a specified time until the reaction is complete.
-
-
Data Analysis:
-
From the non-isothermal scan, determine the onset temperature of curing, the peak exothermic temperature, and the total heat of reaction (ΔH_total).
-
To determine the degree of cure for a partially cured sample, run a non-isothermal scan to measure the residual heat of reaction (ΔH_residual). The degree of cure (%) is calculated as: (1 - (ΔH_residual / ΔH_total)) * 100.[13]
-
The glass transition temperature (Tg) can be determined from a second heating scan after the initial curing scan.[14][15]
-
Rheological Analysis for Gel Time Determination
Objective: To determine the gel time and monitor the viscosity changes during curing.
Methodology:
-
Instrument Setup: Use a rheometer with a parallel plate or cone-and-plate geometry. Set the desired isothermal curing temperature.
-
Sample Loading: Place a sufficient amount of the freshly mixed epoxy formulation onto the lower plate to ensure the gap is completely filled when the upper plate is lowered.
-
Measurement:
-
Start the measurement in oscillatory mode at a constant frequency (e.g., 1 Hz) and a strain within the linear viscoelastic region.
-
Record the storage modulus (G'), loss modulus (G''), and complex viscosity (η*) as a function of time.
-
-
Data Analysis:
-
The gel point is typically identified as the time at which the storage modulus (G') and the loss modulus (G'') crossover (G' = G'').[16]
-
Mechanical Testing of Cured Epoxy
Objective: To evaluate the mechanical properties of the fully cured epoxy, such as tensile strength and flexural modulus.
Methodology:
-
Specimen Preparation: Cast the mixed epoxy formulation into molds of the desired geometry for the specific mechanical test (e.g., dog-bone shape for tensile testing).
-
Curing: Cure the specimens using the optimized curing schedule.
-
Post-Curing: A post-cure at a temperature above the Tg for several hours is often necessary to ensure complete cross-linking and achieve optimal mechanical properties.
-
Testing:
-
Tensile Test (e.g., according to ASTM D638): Mount the specimen in a universal testing machine and apply a tensile load at a constant crosshead speed until failure. Record the stress-strain data to determine tensile strength, modulus of elasticity, and elongation at break.
-
Flexural Test (e.g., according to ASTM D790): Place the specimen on a three-point bending fixture in a universal testing machine and apply a load to the center of the specimen until it fractures or reaches a specified deflection. This test determines the flexural strength and modulus.
-
Visualizations
Caption: Experimental workflow for characterizing ETPPA-cured epoxy resins.
Caption: A logical troubleshooting guide for ETPPA-epoxy curing issues.
References
- 1. Phosphonium Ionic Liquid for Epoxy Curing Catalysts| Syensqo [syensqo.com]
- 2. researchgate.net [researchgate.net]
- 3. qacs.alfa-chemistry.com [qacs.alfa-chemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. paint.org [paint.org]
- 7. researchgate.net [researchgate.net]
- 8. This compound | 35835-94-0 | Benchchem [benchchem.com]
- 9. nbinno.com [nbinno.com]
- 10. researchgate.net [researchgate.net]
- 11. US5308895A - Cure inhibited epoxy resin compositions and laminates prepared from the compositions - Google Patents [patents.google.com]
- 12. sid.ir [sid.ir]
- 13. tainstruments.com [tainstruments.com]
- 14. hitachi-hightech.com [hitachi-hightech.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Exploring Gel-Point Identification in Epoxy Resin Using Rheology and Unsupervised Learning - PMC [pmc.ncbi.nlm.nih.gov]
Removal of triphenylphosphine oxide byproduct from Wittig reactions
Technical Support Center: Purification of Wittig Reaction Products
This guide provides troubleshooting advice and detailed protocols for the common challenge of removing the triphenylphosphine (B44618) oxide (TPPO) byproduct from Wittig reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: Why is triphenylphosphine oxide (TPPO) so difficult to remove from my reaction mixture?
A1: Triphenylphosphine oxide is a highly polar and crystalline byproduct that often shares similar solubility profiles with the desired alkene products of Witt-ig reactions.[1] This similarity makes its removal by standard purification techniques like simple extraction or crystallization challenging, as it can co-precipitate or co-elute with the target compound.[1][2]
Q2: What are the primary strategies for removing TPPO?
A2: The main strategies for TPPO removal can be broadly categorized into three methods:
-
Precipitation & Crystallization: This method leverages the solubility differences between the desired product and TPPO in various solvents.[1] It can be enhanced by adding agents that selectively form insoluble complexes with TPPO.[2][3][4]
-
Chromatography: This technique separates the product from TPPO based on their different affinities for a stationary phase.[1]
-
Chemical Conversion & Scavenging: This approach involves chemically modifying TPPO to form a derivative that is easily separated by filtration or extraction.[1][3]
Q3: How do I choose the best removal method for my specific product?
A3: The optimal method depends on the properties of your target molecule (e.g., polarity, stability, crystallinity) and the scale of your reaction. The decision-making workflow below can help guide your choice.
Troubleshooting Guides & Protocols
Method 1: Precipitation & Crystallization
Issue: My product and TPPO are co-crystallizing or co-precipitating.
This is a common problem when the desired product and TPPO have similar solubility characteristics.
-
Troubleshooting Strategy 1: Selective Solvent Precipitation. The solubility of TPPO is very low in non-polar solvents like hexane, pentane (B18724), and cyclohexane.[5][6][7] You can exploit this by triturating the crude reaction mixture with one of these solvents to dissolve the product while leaving the TPPO as a solid for filtration.
-
Troubleshooting Strategy 2: Metal Salt Complexation. Certain metal salts form highly insoluble complexes with TPPO, allowing for its selective removal from solution.[3][4] This is particularly effective in polar solvents where TPPO is otherwise soluble.[4]
| Metal Salt | Solvent | TPPO Remaining in Solution (%) | Reference |
| ZnCl₂ | Ethanol (EtOH) | ~10% | [4] |
| Ethyl Acetate (EtOAc) | <5% | [4] | |
| Isopropyl Alcohol (iPrOH) | <5% | [4] | |
| Tetrahydrofuran (THF) | <15% | [4] | |
| CaBr₂ | Tetrahydrofuran (THF) | 2-5% | [3] |
| 2-Methyl-THF (2-MeTHF) | ~1% | [3] | |
| MgCl₂ | Toluene / Ethyl Acetate | Effective Precipitation | [3] |
Note: Efficiency can vary based on substrate, concentration, and reaction conditions.
This protocol is adapted from a procedure demonstrated to be effective in various polar solvents.[4][8]
-
Dissolution: Dissolve the crude reaction mixture (containing product and TPPO) in a minimal amount of ethanol.
-
Reagent Preparation: Separately, prepare a 1.8 M solution of ZnCl₂ in warm ethanol.[1][8]
-
Precipitation: Add 2 equivalents of the ZnCl₂ solution (relative to the theoretical amount of TPPO) to the crude mixture at room temperature.[5] A white precipitate of the ZnCl₂(TPPO)₂ complex should form immediately.[4]
-
Stirring: Stir the mixture and gently scrape the sides of the flask to induce complete precipitation.
-
Filtration: Collect the precipitate by vacuum filtration.
-
Work-up: The filtrate contains the purified product. Wash the collected solid with a small amount of cold ethanol. Concentrate the filtrate to isolate the final product.[8]
Method 2: Chromatographic Separation
Issue: TPPO is eluting with my product during column chromatography.
This typically occurs if the polarity of the elution solvent is too high or if the product is very non-polar.
-
Troubleshooting Strategy: Silica Plug Filtration. For non-polar products, a simple silica plug is highly effective.[9][10] The non-polar product is rapidly eluted with a non-polar solvent, while the highly polar TPPO remains adsorbed to the top of the silica.
-
Preparation: Place a plug of silica gel in a sintered glass funnel or a short, wide column.
-
Concentration: Concentrate the crude reaction mixture to a minimal volume.
-
Suspension: Suspend the residue in a highly non-polar solvent, such as pentane or a hexane/diethyl ether mixture.[9][10]
-
Loading: Load the suspension onto the top of the silica plug.
-
Elution: Elute your non-polar product using a non-polar solvent system (e.g., hexane, followed by 5-10% diethyl ether in hexane). The more polar TPPO will remain strongly adsorbed to the silica.
-
Repetition: For complete removal, this procedure may need to be repeated 2-3 times.[9][10]
Method 3: Chemical Conversion & Scavenging
Issue: My product is sensitive to the conditions of other purification methods, or I need a chromatography-free alternative.
-
Troubleshooting Strategy 1: Conversion to an Insoluble Salt. TPPO can be converted into a chlorophosphonium salt using oxalyl chloride at low temperatures.[3][10] This salt is insoluble and can be easily filtered off.
-
Troubleshooting Strategy 2: Scavenger Resins. Solid-supported reagents, known as scavenger resins, can be used to bind to TPPO.[3][11][12] The resin-TPPO complex is then removed by simple filtration. High-loading Merrifield resin is a common choice for this application.[13]
| Scavenger Resin | Equivalents | Scavenging Efficiency (%) |
| SiliaBond Propylsulfonic Acid | 4 | 83 |
| 10 | 88 | |
| SiliaBond Tosic Acid | 4 | 84 |
| 10 | 92 |
Data from SiliCycle Inc., performed in acetonitrile (B52724) at 22°C for 24 hours.[11]
This method uses in-situ generated iodinated Merrifield resin to trap TPPO.[2][13]
-
Resin Preparation: In a flask, suspend high-loading chloromethylated polystyrene (Merrifield resin) and sodium iodide (NaI) in a solvent like acetone. Stir to form the more reactive iodinated resin.[2]
-
Scavenging: Add the crude reaction mixture containing TPPO directly to the resin slurry.
-
Stirring: Allow the mixture to stir at room temperature. An overnight reaction is often sufficient for complete scavenging.[2]
-
Filtration: Filter the mixture to remove the resin, which is now bound to the TPPO.
-
Washing: Wash the filtered resin with a suitable solvent (e.g., THF, methanol) to recover any adsorbed product.
-
Isolation: Combine the filtrate and washings, and concentrate under reduced pressure to obtain the purified product.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. scientificupdate.com [scientificupdate.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. echemi.com [echemi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. shenvilab.org [shenvilab.org]
- 10. Workup [chem.rochester.edu]
- 11. silicycle.com [silicycle.com]
- 12. silicycle.com [silicycle.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Ethyltriphenylphosphonium Acetate (ETPPA) in Catalysis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing Ethyltriphenylphosphonium acetate (B1210297) (ETPPA) as a catalyst. The information is designed to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of Ethyltriphenylphosphonium acetate (ETPPA) in my reaction?
A1: ETPPA is a versatile quaternary phosphonium (B103445) salt that primarily functions as a phase-transfer catalyst and a curing accelerator, particularly in the production of epoxy resins.[1][2][3][4][5][6][7] In phase-transfer catalysis, it facilitates the reaction between reactants located in different immiscible phases (e.g., a water-soluble nucleophile and an organic-soluble electrophile).[2] In epoxy resin chemistry, it effectively catalyzes the advancement and curing of phenolic-based resins.[1][2][3][4][5]
Q2: What are the signs of ETPPA catalyst deactivation?
A2: Signs of catalyst deactivation can include:
-
A noticeable decrease in the reaction rate.
-
Incomplete conversion of starting materials.
-
An increase in the formation of side products or impurities.
-
Inconsistent product quality or yield between batches.
-
Changes in the physical appearance of the catalyst solution, such as color change or precipitation.
Q3: What are the common causes of ETPPA deactivation?
A3: ETPPA deactivation can be attributed to several factors:
-
Thermal Decomposition: The catalyst can decompose at elevated temperatures. Reports suggest decomposition can occur above 130°C, with another source indicating a decomposition temperature of 163°C.[2][8]
-
Moisture Sensitivity: The presence of water can lead to the hydrolysis of the acetate anion, forming acetic acid and consequently reducing the catalyst's activity.[2]
-
Anion Consumption or Exchange: The acetate anion, which is crucial for the catalytic cycle, may be consumed or replaced by other species during the reaction, leading to deactivation.[2]
-
Contamination: Impurities in the reaction mixture, such as heavy metals or alkali metals, can potentially poison the catalyst.
-
Oxidative Degradation: Exposure to strong oxidizing agents may degrade the phosphonium cation.[2]
Q4: How should I properly store and handle ETPPA to maintain its activity?
A4: To ensure the stability and activity of ETPPA, it should be stored in a cool, dry, and well-ventilated area.[1][3][4] It is also recommended to keep it away from heat sources and oxidizing agents.[1][3][4] For moisture-sensitive applications, handling under an inert atmosphere (e.g., nitrogen or argon) and using anhydrous solvents is advisable.[2]
Troubleshooting Guides
Issue 1: Reduced Reaction Rate or Incomplete Conversion
This guide provides a step-by-step approach to diagnose and resolve issues related to decreased catalytic activity.
References
- 1. This compound CAS#: 35835-94-0 [amp.chemicalbook.com]
- 2. This compound | 35835-94-0 | Benchchem [benchchem.com]
- 3. This compound | 35835-94-0 [chemicalbook.com]
- 4. CatOnium ETPAAC - Vesta Chemicals bv [vestachem.com]
- 5. qacs.alfa-chemistry.com [qacs.alfa-chemistry.com]
- 6. This compound [myskinrecipes.com]
- 7. scbt.com [scbt.com]
- 8. echemi.com [echemi.com]
Effect of solvent on the performance of Ethyltriphenylphosphonium acetate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Ethyltriphenylphosphonium acetate (B1210297) (ETPPAc), focusing on the critical role of solvent selection in optimizing experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is Ethyltriphenylphosphonium acetate (ETPPAc) and what are its primary applications?
A1: this compound (ETPPAc) is a quaternary phosphonium (B103445) salt with the chemical formula C22H23O2P.[1][2] It is widely used in organic synthesis as a phase-transfer catalyst (PTC) and as a curing accelerator in the production of epoxy resins, particularly those based on phenolic compounds.[1][3][4] Compared to traditional amine or imidazole (B134444) catalysts, ETPPAc offers superior thermal stability and better control over the curing process.[1][3]
Q2: How does the choice of solvent affect the performance of ETPPAc?
A2: The solvent plays a crucial role in modulating the reactivity and efficiency of ETPPAc. Key effects include:
-
Solubility and Homogeneity: The acetate counterion enhances the solubility of ETPPAc in polar solvents like methanol (B129727), facilitating homogeneous catalytic conditions which can improve reaction rates and consistency.[3]
-
Reactivity in Phase-Transfer Catalysis (PTC): In PTC, the solvent system is biphasic (e.g., aqueous/organic). The lipophilic nature of the ETPPAc cation helps transfer reactant anions from the aqueous phase to the organic phase. In the organic solvent, the anion is less solvated and therefore more reactive, accelerating the reaction.[3]
-
Reaction Mechanism and Selectivity: Solvent polarity can influence the reaction pathway. For instance, in Wittig-type reactions, the polarity of the solvent can affect the stereochemical outcome (Z/E ratio) of the resulting alkene.[5] Similarly, some phosphonium salt reactions, like homocoupling, specifically require polar aprotic solvents such as acetonitrile (B52724) or DMSO to proceed.[6]
Q3: In which solvents is ETPPAc soluble?
A3: ETPPAc is soluble in water and alcohols.[1][7][8] It is often supplied as a 65-70% solution in methanol.[2][9] Its solubility in a range of organic solvents makes it a versatile phase-transfer catalyst.[10]
Q4: How should I select an appropriate solvent for my experiment with ETPPAc?
A4: Solvent selection depends heavily on the reaction type. For phase-transfer catalysis, a two-phase system of water and a non-polar organic solvent is common. For homogeneous catalysis, such as epoxy curing, a solvent that dissolves all reactants, like methanol, is ideal.[3] The workflow below provides a general decision-making process.
Caption: Workflow for selecting a solvent for ETPPAc-mediated reactions.
Q5: How should ETPPAc be stored to ensure its stability?
A5: ETPPAc should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[1][2] It is crucial to keep it away from heat sources, moisture, and oxidizing agents to prevent decomposition.[1][11] The primary decomposition product is often triphenylphosphine (B44618) oxide (TPPO).[11]
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving ETPPAc, with a focus on solvent-related causes.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| 1. Low or No Reaction Yield | Poor Solubility: The catalyst or a reactant is not sufficiently soluble in the chosen solvent, leading to a heterogeneous mixture and slow reaction. | - For PTC, ensure vigorous stirring to maximize interfacial area. - For homogeneous reactions, switch to a solvent in which all components are fully soluble (e.g., methanol).[3] |
| Catalyst Decomposition: Exposure to moisture or air has led to hydrolysis or oxidation of ETPPAc into inactive triphenylphosphine oxide (TPPO).[11] | - Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Ensure the ETPPAc has been stored correctly and appears as a colorless to slightly yellow liquid; significant discoloration may indicate degradation.[2][11] | |
| Incorrect Solvent Polarity: The solvent polarity is not optimal for the reaction mechanism. | - For reactions requiring charge separation, a polar solvent may be beneficial. - For Wittig-type reactions, consider polar aprotic solvents like DMSO or acetonitrile.[6] For other reactions, a non-polar solvent may increase the reactivity of the transferred anion in PTC.[3] | |
| 2. Formation of Side Products (e.g., TPPO) | Hydrolysis/Oxidation: The phosphonium salt has degraded due to the presence of water or oxygen. This is a common issue with phosphonium-based reagents.[11] | - Purge the reaction vessel and solvents with an inert gas. - Use freshly opened anhydrous solvents. - Visually inspect the ETPPAc reagent for signs of degradation before use.[11] |
| Undesirable Branching (Epoxy Resins): High reaction temperatures when using ETPPAc can sometimes lead to side reactions not observed with other catalysts. | - Optimize the reaction temperature. ETPPAc has high thermal stability, but excessive heat can still be detrimental.[3] | |
| 3. Reaction is Heterogeneous / Catalyst Does Not Dissolve | Wrong Solvent Choice: The solvent cannot effectively dissolve the phosphonium salt. | - ETPPAc is generally soluble in polar solvents like water and alcohols.[1][7] If using a non-polar organic solvent, ensure it is part of a biphasic PTC system or that the ETPPAc concentration is not too high. |
| Low Quality or Impure Reagent: The ETPPAc may contain insoluble impurities. | - Obtain a certificate of analysis for the reagent. - If necessary, purify the ETPPAc or purchase from a reputable supplier. |
Quantitative Data Summary: Solvent Influence on ETPPAc Performance
While specific reaction kinetics are highly substrate-dependent, the following table summarizes the general effects of different solvent classes on reactions catalyzed by ETPPAc.
| Solvent Class | Example Solvents | Effect on Solubility of ETPPAc | Typical Application & Performance Effect |
| Polar Protic | Methanol, Ethanol, Water | High | Epoxy Curing: Excellent for creating a homogeneous reaction mixture, leading to controlled and efficient cross-linking.[3] |
| Polar Aprotic | Acetonitrile (MeCN), Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO) | Moderate to High | Specialty Reactions: Required for certain reactions like phosphonium salt homocoupling.[6] Can influence stereoselectivity in Wittig reactions.[5] |
| Non-Polar | Toluene, Hexane, Dichloromethane (DCM) | Low (in single phase) | Phase-Transfer Catalysis: Used as the organic phase in a biphasic system. The low polarity enhances the reactivity of the anion transferred from the aqueous phase.[3] |
Key Experimental Protocols
Protocol 1: General Procedure for ETPPAc as a Phase-Transfer Catalyst
This protocol describes a typical nucleophilic substitution reaction using ETPPAc to transfer a nucleophile from an aqueous to an organic phase.
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the organic substrate (1.0 eq) and a non-polar organic solvent (e.g., toluene).
-
Aqueous Phase: In a separate vessel, dissolve the nucleophilic salt (e.g., sodium cyanide, 1.2 eq) in water.
-
Catalyst Addition: Add the aqueous solution to the flask containing the organic phase. Add ETPPAc (typically 1-5 mol%) to the biphasic mixture.
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously to ensure efficient mixing of the two phases.
-
Monitoring: Monitor the reaction progress by a suitable technique (e.g., TLC, GC-MS).
-
Workup: After completion, cool the reaction to room temperature. Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate (B86663) (Na2SO4), and concentrate it under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography or recrystallization as needed.
Protocol 2: General Procedure for Phenolic Curing of Epoxy Resins with ETPPAc
This protocol outlines the use of ETPPAc as a catalyst for the reaction between an epoxy resin and a phenolic curing agent.
-
Preparation: In a suitable reaction vessel, melt the epoxy resin (e.g., a bisphenol A-based resin) by heating if it is a solid.
-
Mixing: Add the phenolic curing agent (stoichiometric amount based on epoxy equivalent weight) and a solvent (e.g., methanol) if needed to reduce viscosity and ensure a homogeneous mixture. Stir until uniform.
-
Catalyst Addition: Add the ETPPAc solution (typically 0.1-1.0% by weight of the resin/curing agent mixture) to the vessel. The acetate counterion's solubility in methanol promotes homogeneous catalytic conditions.[3]
-
Curing: Heat the mixture according to the desired curing schedule (e.g., 1-2 hours at 150 °C). The ETPPAc will catalyze the reaction between the epoxy groups and the phenolic hydroxyl groups.[3]
-
Post-Curing: After the initial curing, a post-curing step at a higher temperature (e.g., 1 hour at 180 °C) may be performed to ensure complete cross-linking and optimize the thermomechanical properties of the final polymer.[3]
-
Cooling: Allow the cured resin to cool slowly to room temperature to avoid internal stresses.
Reaction Mechanisms and Workflows
Mechanism of Phase-Transfer Catalysis (PTC)
The diagram below illustrates the catalytic cycle of ETPPAc in a phase-transfer reaction, where Q+ represents the ethyltriphenylphosphonium cation ([ETP]+) and Nu- is the reactant anion.
Caption: Catalytic cycle of ETPPAc in a phase-transfer catalysis reaction.
Mechanism of ETPPAc in Epoxy Curing
ETPPAc catalyzes the curing of epoxy resins by facilitating the nucleophilic attack of a phenolic hydroxyl group on the epoxide ring.
Caption: Mechanism of ETPPAc-catalyzed epoxy-phenol curing reaction.
References
- 1. This compound | 35835-94-0 [chemicalbook.com]
- 2. CatOnium ETPAAC - Vesta Chemicals bv [vestachem.com]
- 3. This compound | 35835-94-0 | Benchchem [benchchem.com]
- 4. scbt.com [scbt.com]
- 5. researchgate.net [researchgate.net]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. lookchem.com [lookchem.com]
- 8. chemwhat.com [chemwhat.com]
- 9. This compound | 35835-94-0 [sigmaaldrich.com]
- 10. CAS 35835-94-0: this compound [cymitquimica.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Managing Thermal Runaway in Ethyltriphenylphosphonium Acetate Catalyzed Polymerizations
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on managing the thermal risks associated with polymerizations catalyzed by Ethyltriphenylphosphonium acetate (B1210297) (ETPA). The following troubleshooting guides and frequently asked questions (FAQs) are designed to help you identify, prevent, and control thermal runaway events in your experiments.
Troubleshooting Guide: Managing Unexpected Exotherms
Rapid and uncontrolled temperature increases are a primary indicator of a potential thermal runaway. This guide provides immediate actions to take if you observe an unexpected exotherm.
| Symptom | Possible Cause | Immediate Action |
| Rapid, unexpected temperature increase beyond the set point | 1. Loss of cooling.2. Reagent addition rate too high.3. Incorrectly high concentration of ETPA or monomer. | 1. Immediately cease all reagent and catalyst addition. 2. Maximize cooling: Ensure coolant is flowing at its maximum rate and lowest possible temperature.3. Increase agitation: Ensure vigorous stirring to improve heat transfer and eliminate localized hot spots.4. If the temperature continues to rise, proceed to the Emergency Quenching Protocol . |
| Localized boiling or fuming from the reaction mixture | 1. Formation of "hot spots" due to poor mixing. | 1. Stop all reagent addition. 2. Increase agitation rate if it is safe to do so.3. Maximize cooling. |
| Sudden increase in reactor pressure | 1. Gas evolution from the reaction.2. Boiling of the solvent or monomer.3. Onset of a decomposition reaction. | 1. Follow all steps for a rapid temperature increase. 2. If the pressure approaches the vessel's safety limit, initiate an emergency vent to a safe location (e.g., a scrubber or fume hood), provided the system is designed for this and you are trained to do so. |
| Reaction temperature does not respond to cooling | 1. Reaction has reached a critical stage of thermal runaway.2. Cooling system failure. | 1. Initiate Emergency Quenching Protocol. 2. If quenching is not possible or is ineffective, execute the Emergency Shutdown Procedure and evacuate the area. |
Emergency Protocols
Emergency Quenching Protocol
In the event of an uncontrolled exotherm that does not respond to stopping reagent addition and maximizing cooling, an emergency quench may be necessary.
Methodology:
-
Identify a suitable quenching agent: This should be a cold, inert liquid that can quickly absorb heat and dilute the reactants. Suitable agents can include cold solvent that is already part of the reaction mixture or other compatible, non-reactive solvents.
-
Ensure the quenching agent is readily accessible before starting the polymerization.
-
Slowly introduce the quenching agent to the reaction vessel with maximum agitation. Be aware that the initial addition of the quenching agent may itself cause a brief increase in temperature or pressure.
-
Continue to monitor the reaction temperature and pressure until they are stable and within a safe range.
Emergency Shutdown Procedure
This procedure should be followed in a worst-case scenario where a thermal runaway cannot be controlled.
Methodology:
-
Activate any automated emergency stop systems.
-
Close the sash on the chemical fume hood.
-
Turn off all heat-generating equipment (e.g., hot plates, heating mantles).
-
Close gas valves and secure gas cylinders.
-
Evacuate the laboratory and follow your institution's emergency procedures.
-
Notify emergency services and provide them with details of the hazardous materials involved.
Frequently Asked Questions (FAQs)
Q1: What are the early warning signs of an impending thermal runaway in an ETPA-catalyzed polymerization?
A1: Early warning signs include a temperature rise that is faster than expected, a need for more cooling than anticipated to maintain the set temperature, a gradual increase in the baseline temperature of the cooling medium, and any unexpected changes in the viscosity or color of the reaction mixture. Continuous monitoring of the reaction temperature is crucial for early detection.
Q2: How does the concentration of Ethyltriphenylphosphonium acetate affect the risk of thermal runaway?
A2: Increasing the concentration of ETPA, as a catalyst, will generally increase the rate of polymerization. This, in turn, increases the rate of heat generation. A higher catalyst concentration can significantly shorten the time to a potential thermal runaway and lower the temperature at which the runaway is initiated. It is critical to perform a risk assessment, including calorimetric studies, to understand the effect of catalyst concentration on the reaction exotherm.
Q3: What preventative measures can I take to avoid a thermal runaway?
A3: Prevention is the most effective strategy. Key measures include:
-
Thorough Risk Assessment: Before beginning any new polymerization, conduct a comprehensive risk assessment. This should include a literature review of the thermal hazards of your specific reaction and the use of techniques like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC) to determine the heat of reaction and the onset temperature of decomposition.
-
Controlled Reagent and Catalyst Addition: Add the ETPA catalyst and any highly reactive monomers in a slow, controlled manner (semi-batch process). This allows the cooling system to keep pace with the heat being generated.
-
Adequate Cooling Capacity: Ensure that the reactor's cooling system is capable of removing the maximum amount of heat that could be generated by the reaction.
-
Efficient Agitation: Maintain good mixing throughout the reaction to ensure a uniform temperature and prevent the formation of localized hot spots.
-
Dilution: Conducting the polymerization in a suitable solvent increases the overall heat capacity of the system, which helps to moderate temperature changes.
Q4: Can I add an inhibitor to stop a runaway polymerization catalyzed by ETPA?
A4: While the addition of an inhibitor can be an effective method for stopping some types of runaway polymerizations, its effectiveness in an ETPA-catalyzed system would depend on the specific polymerization mechanism. For free-radical polymerizations, radical scavengers can be used. For other mechanisms, a chemical that deactivates the catalyst or reacts with one of the monomers to halt chain growth would be needed. The suitability and effectiveness of a specific inhibitor should be determined experimentally on a small scale before being relied upon as an emergency measure.
Quantitative Data on Thermal Profiles
The following tables provide illustrative data on how different parameters can affect the exothermic profile of a polymerization. This data is representative of what might be obtained from reaction calorimetry studies and is intended for educational purposes.
Table 1: Effect of ETPA Concentration on Peak Exotherm
| ETPA Concentration (mol%) | Monomer Concentration (M) | Solvent | Peak Temperature (°C) | Time to Peak Temperature (min) |
| 0.1 | 2.0 | Toluene | 85 | 120 |
| 0.5 | 2.0 | Toluene | 110 | 60 |
| 1.0 | 2.0 | Toluene | 145 | 30 |
Table 2: Effect of Monomer Addition Rate on Exotherm
| Monomer Addition Rate (mol/min) | ETPA Concentration (mol%) | Solvent | Maximum Sustained Temperature (°C) |
| 0.05 | 0.5 | Toluene | 75 |
| 0.10 | 0.5 | Toluene | 95 |
| 0.20 | 0.5 | Toluene | 130 (Runaway initiated) |
Key Experimental Protocols
Protocol for Differential Scanning Calorimetry (DSC) Screening
Objective: To determine the onset temperature of the exothermic polymerization and the total heat of reaction.
Methodology:
-
Prepare a sample of the complete reaction mixture, including the monomer, solvent, and the intended concentration of this compound.
-
Accurately weigh a small amount (typically 5-10 mg) of the mixture into a DSC pan.
-
Seal the pan hermetically.
-
Place the sample pan and a reference pan in the DSC instrument.
-
Heat the sample at a constant rate (e.g., 10 °C/min) over a temperature range that encompasses the expected reaction temperature.
-
Record the heat flow as a function of temperature.
-
Analyze the resulting thermogram to determine the onset temperature of the exotherm and integrate the peak area to calculate the heat of reaction (ΔH).
Visualizing Workflows and Relationships
Troubleshooting Logic for Unexpected Exotherms
Caption: Troubleshooting logic for unexpected exotherms.
Experimental Workflow for Thermal Hazard Assessment
Caption: Workflow for assessing thermal hazards.
Technical Support Center: Ethyltriphenylphosphonium Acetate (ETPAAC) Catalysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Ethyltriphenylphosphonium acetate (B1210297) (ETPAAC) as a catalyst. The following sections address common issues related to impurities and their impact on catalytic activity, offering detailed experimental protocols and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is Ethyltriphenylphosphonium acetate (ETPAAC) and what are its primary applications?
A1: this compound (ETPAAC) is a quaternary phosphonium (B103445) salt that functions as a highly effective phase-transfer catalyst.[1] It is widely used in organic synthesis, particularly in the production of epoxy resins where it acts as a catalyst for the advancement and curing of phenolic-based resins.[1] Compared to other catalysts like amines and imidazoles, ETPAAC offers improved latency, thermal stability, and controlled reactivity.[1]
Q2: What are the common impurities found in commercial ETPAAC?
A2: Commercial grades of ETPAAC are often supplied as a solution, typically 65-70% in methanol, and may also contain an equimolar amount of acetic acid.[1] Potential impurities can include:
-
Residual Halides: Chloride or bromide ions from the synthesis of the phosphonium salt precursor.
-
Water: Due to the hygroscopic nature of the salt.[1]
-
Unreacted Starting Materials: Such as triphenylphosphine.
-
Solvent-related Impurities: Byproducts from the manufacturing process of the solvent.
Q3: How can I assess the purity of my ETPAAC sample?
A3: The purity of ETPAAC can be determined using several analytical techniques. Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful tool for determining the exact concentration of the active catalyst and identifying organic impurities.[2][3] Ion chromatography is the recommended method for quantifying residual halide impurities.[4][5]
Troubleshooting Guide
This guide addresses common problems encountered during experiments using ETPAAC, with a focus on the impact of impurities.
| Problem | Potential Cause | Troubleshooting Steps & Recommendations |
| Reduced Catalytic Activity or Inconsistent Reaction Times | Presence of Water: Moisture can hydrolyze the acetate anion to acetic acid, which may alter the reaction kinetics. In some epoxy curing systems, trace amounts of water can act as a catalyst, but higher concentrations can be detrimental. | 1. Dry the Catalyst: If using a solid form, dry the ETPAAC under vacuum. 2. Use Anhydrous Solvents: Ensure all solvents used in the reaction are thoroughly dried. 3. Quantify Water Content: Use Karl Fischer titration to determine the water content of your catalyst and reaction mixture. Correlate this with observed reaction rates. |
| Undesirable Side Products or Low Selectivity | Residual Halide Impurities: Halide ions (Cl⁻, Br⁻) are more nucleophilic than acetate in some contexts and can compete in the reaction, leading to the formation of halogenated byproducts. | 1. Purify the Catalyst: Recrystallize the ETPAAC from a suitable solvent system to remove halide impurities. 2. Quantify Halide Content: Use ion chromatography to determine the concentration of halide impurities. See the detailed protocol below. |
| Incomplete Reaction or Stalling | Catalyst Poisoning by Acidic Impurities: Strong acidic impurities can protonate the acetate anion, reducing its effectiveness as a base in reactions where it acts as a proton acceptor. | 1. Neutralize Acidic Impurities: If acidic impurities are suspected, a pre-treatment with a non-nucleophilic base may be considered, though this can complicate the reaction system. 2. Analyze for Acidic Components: Use titration or spectroscopic methods to detect and quantify acidic impurities in the starting materials. |
| Variability Between Catalyst Batches | Inconsistent Purity and Composition: Commercial ETPAAC can vary in its exact concentration and the amount of co-complexed acetic acid. | 1. Standardize Catalyst Batches: Perform qNMR analysis on each new batch of catalyst to determine the precise concentration of the active phosphonium salt. 2. Adjust Catalyst Loading: Base catalyst loading on the molar amount of active ETPAAC determined by qNMR, rather than by weight of the commercial solution. |
Quantitative Data on Impurity Impact
While the scientific literature extensively discusses the qualitative effects of impurities on catalytic systems, specific quantitative data for ETPAAC is not widely published. The following table provides a framework for researchers to generate their own data to understand the impact of key impurities in their specific reaction systems.
| Impurity | Concentration Range to Study | Key Performance Indicator (KPI) to Measure | Expected Trend |
| Water | 0.01% - 1.0% (w/w) | Reaction Rate Constant (k), Product Yield (%) | May show a non-linear effect; low levels could be catalytic, while higher levels may be inhibitory. |
| Chloride (Cl⁻) | 100 ppm - 5000 ppm | Selectivity (Desired Product vs. Halogenated Byproduct), Overall Yield (%) | Decreased selectivity and potentially lower yield of the desired product with increasing chloride concentration. |
| Acetic Acid | 0.5 - 2.0 molar equivalents (relative to ETPAAC) | Reaction Rate, Final Conversion (%) | The effect will be highly dependent on the specific reaction mechanism. It may act as a co-catalyst or an inhibitor. |
Experimental Protocols
Protocol 1: Quantitative Analysis of Halide Impurities by Ion Chromatography (IC)
Objective: To determine the concentration of chloride and bromide impurities in an ETPAAC sample.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of the ETPAAC sample into a 100 mL volumetric flask.
-
Dissolve the sample in deionized water and make up to the mark. This creates a 1 mg/mL stock solution.
-
Further dilute the stock solution as necessary to fall within the calibration range of the instrument. A 1:100 dilution is a good starting point.
-
-
Instrumentation (Typical Conditions):
-
Calibration:
-
Prepare a series of standard solutions containing known concentrations of chloride and bromide (e.g., 0.1, 0.5, 1, 5, 10 ppm).
-
Run the standards to generate a calibration curve for each halide.
-
-
Analysis and Calculation:
-
Inject the prepared sample solution.
-
Identify the chloride and bromide peaks based on their retention times compared to the standards.
-
Quantify the concentration of each halide in the sample using the calibration curve.
-
Calculate the weight percentage (or ppm) of the halide impurity in the original ETPAAC sample.
-
Protocol 2: Purity Assessment of ETPAAC by Quantitative ¹H NMR (qNMR)
Objective: To determine the molar purity of an ETPAAC sample.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the ETPAAC sample into an NMR tube.
-
Accurately weigh a certified internal standard (e.g., maleic acid, dimethyl sulfone) into the same NMR tube. The mass of the internal standard should be chosen to give a similar integrated signal intensity to the analyte.
-
Add a known volume of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) to dissolve both the sample and the internal standard completely.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum. Key parameters include:
-
A 90° pulse angle.
-
A long relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest.
-
A sufficient number of scans for a good signal-to-noise ratio.
-
-
-
Data Processing and Analysis:
-
Process the spectrum with accurate phasing and baseline correction.
-
Integrate a well-resolved signal from the ETPAAC cation (e.g., the aromatic protons) and a signal from the internal standard.
-
Calculate the purity of the ETPAAC sample using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / m_analyte) * (m_standard / MW_standard) * P_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_standard = Purity of the internal standard
-
Visualizations
Caption: Catalytic cycle of ETPAAC in an epoxy-phenol reaction.
References
- 1. CatOnium ETPAAC - Vesta Chemicals bv [vestachem.com]
- 2. pubsapp.acs.org [pubsapp.acs.org]
- 3. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Analyzing Halides by Ion Chromatography | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Battle of Phase Transfer Catalysts: Ethyltriphenylphosphonium Acetate vs. Tetrabutylammonium Bromide
For researchers, scientists, and drug development professionals engaged in complex organic synthesis, the choice of a phase transfer catalyst (PTC) is a critical decision that can significantly impact reaction efficiency, yield, and overall process viability. Among the plethora of available PTCs, ethyltriphenylphosphonium acetate (B1210297) (ETPPA) and tetrabutylammonium (B224687) bromide (TBAB) are two prominent contenders. This guide provides an in-depth, objective comparison of their performance, supported by experimental data, to facilitate an informed selection for your specific synthetic needs.
Phase transfer catalysis is a powerful technique that enables reactions between reactants located in immiscible phases, typically an aqueous and an organic phase. The catalyst, possessing both hydrophilic and lipophilic properties, transports one reactant across the phase boundary, allowing the reaction to proceed. The efficiency of this transport and the stability of the catalyst under reaction conditions are key determinants of its performance.
At a Glance: Key Differences
| Feature | Ethyltriphenylphosphonium Acetate (ETPPA) | Tetrabutylammonium Bromide (TBAB) |
| Catalyst Type | Quaternary Phosphonium (B103445) Salt | Quaternary Ammonium (B1175870) Salt |
| Thermal Stability | Generally higher | Susceptible to Hofmann elimination at elevated temperatures |
| Chemical Stability | More stable, particularly in strongly basic conditions | Can degrade in the presence of strong bases |
| Catalytic Activity | Often exhibits higher activity and yields | Effective in a wide range of reactions |
| Lipophilicity | Generally higher due to the larger phosphorus atom | Varies with alkyl chain length, but generally lower than comparable phosphonium salts |
Performance Deep Dive: A Comparative Analysis
The fundamental difference between ETPPA and TBAB lies in their cationic core: a phosphorus atom for ETPPA and a nitrogen atom for TBAB. This seemingly subtle distinction has significant implications for their catalytic performance.
Enhanced Stability of Phosphonium Salts: One of the most significant advantages of phosphonium-based catalysts like ETPPA is their superior thermal and chemical stability compared to their ammonium counterparts like TBAB.[1] Quaternary ammonium salts are susceptible to a degradation pathway known as Hofmann elimination, which occurs in the presence of a base and heat, leading to the formation of an alkene and a tertiary amine.[1] This degradation not only reduces the catalyst's efficiency but can also introduce impurities into the reaction mixture. Phosphonium salts, on the other hand, are not prone to Hofmann elimination, making them the preferred choice for reactions conducted at elevated temperatures or under strongly basic conditions.[1]
Catalytic Efficiency in Nucleophilic Substitution Reactions: The higher lipophilicity of the phosphonium cation in ETPPA, owing to the larger size of the phosphorus atom and the presence of three phenyl groups, can facilitate a more efficient transfer of the reactant anion from the aqueous phase to the organic phase.[1] This enhanced mass transfer often translates to higher reaction rates and improved yields.
While direct comparative data for ETPPA and TBAB in the same reaction is limited in publicly available literature, a study on the alkylation of sodium benzoate (B1203000) with butyl bromide provides valuable insight. In this study, a phosphonium salt, Tetraphenylphosphonium Bromide (TPPB), demonstrated a higher yield of 98% compared to 91% for TBAB under the same reaction conditions.[1] This result supports the general observation of enhanced performance with phosphonium-based catalysts in nucleophilic substitution reactions.
Experimental Data: A Quantitative Comparison
To illustrate the performance difference, the following table summarizes the results from the comparative study on the alkylation of sodium benzoate.
| Catalyst | Catalyst Type | Reaction | Yield (%) |
| Tetraphenylphosphonium Bromide (TPPB) | Phosphonium Salt | Alkylation of Sodium Benzoate | 98 |
| Tetrabutylammonium Bromide (TBAB) | Ammonium Salt | Alkylation of Sodium Benzoate | 91 |
| Tri Capryryl methyl Ammonium Chloride (Aliquat 336) | Ammonium Salt | Alkylation of Sodium Benzoate | 92 |
Reaction Conditions: 1:1 molar ratio of Sodium Benzoate to Butyl Bromide, 0.001 mole of catalyst, toluene/water solvent system, 60°C, 60 minutes, 500 rpm agitation.[1]
Experimental Protocols: A Guide for Comparative Evaluation
To enable researchers to conduct their own comparative studies, the following detailed experimental protocols for a representative Williamson ether synthesis are provided.
Objective:
To compare the catalytic efficiency of this compound (ETPPA) and Tetrabutylammonium Bromide (TBAB) in the O-alkylation of a phenol (B47542).
Materials:
-
Phenol (or a substituted phenol)
-
Alkyl halide (e.g., benzyl (B1604629) bromide, butyl bromide)
-
Sodium hydroxide (B78521) (50% w/w aqueous solution)
-
This compound (ETPPA)
-
Tetrabutylammonium Bromide (TBAB)
-
Toluene (or another suitable organic solvent)
-
Deionized water
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Reaction Setup: In two separate round-bottom flasks equipped with magnetic stirrers and reflux condensers, dissolve the phenol (1 equivalent) in toluene.
-
Catalyst Addition: To the first flask, add ETPPA (e.g., 1-5 mol%). To the second flask, add TBAB (e.g., 1-5 mol%).
-
Base Addition: To each flask, add the 50% aqueous sodium hydroxide solution (e.g., 2-3 equivalents).
-
Alkyl Halide Addition: While stirring vigorously, add the alkyl halide (1.1 equivalents) dropwise to each reaction mixture.
-
Reaction Monitoring: Heat the reaction mixtures to a specific temperature (e.g., 60-80 °C) and monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Upon completion of the reaction, cool the mixtures to room temperature. Separate the organic layer and wash it with water and then with brine.
-
Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography or distillation.
-
Analysis: Analyze the yield and purity of the obtained ether for both reactions to compare the efficiency of ETPPA and TBAB.
Visualizing the Catalytic Cycle and Experimental Workflow
To further clarify the underlying principles and the experimental process, the following diagrams are provided.
Caption: General mechanism of phase transfer catalysis.
Caption: Experimental workflow for comparing PTC performance.
Conclusion: Making the Right Choice
The selection between this compound (ETPPA) and Tetrabutylammonium Bromide (TBAB) as a phase transfer catalyst is a critical decision that hinges on the specific requirements of the chemical transformation.
Choose this compound (ETPPA) when:
-
The reaction requires high temperatures.
-
The reaction is conducted under strongly basic conditions.
-
Maximizing yield is a primary objective, and the higher cost is justifiable.
-
Thermal and chemical stability of the catalyst is paramount to prevent side reactions and ensure product purity.
Choose Tetrabutylammonium Bromide (TBAB) when:
-
The reaction proceeds under milder conditions (moderate temperatures and basicity).
-
Cost-effectiveness is a major consideration.
-
A well-established and versatile catalyst for a broad range of applications is needed.
For researchers and professionals in drug development and fine chemical synthesis, the superior stability and often higher efficiency of ETPPA can lead to cleaner reaction profiles, higher purity products, and more robust and reproducible processes, despite its potentially higher initial cost. It is recommended to perform a small-scale comparative experiment, as outlined in the provided protocol, to determine the optimal catalyst for a specific application.
References
Alternative catalysts to Ethyltriphenylphosphonium acetate for epoxy resin curing
For Researchers, Scientists, and Drug Development Professionals: A comprehensive analysis of alternatives to Ethyltriphenylphosphonium acetate (B1210297) for the precise and efficient curing of epoxy resins.
The curing process is a critical step in the formulation of epoxy resins, dictating the final thermomechanical properties and overall performance of the material. Ethyltriphenylphosphonium acetate (ETPPA) is a widely utilized catalyst in this process, known for its ability to facilitate controlled reaction kinetics. However, the landscape of epoxy curing is rich with alternative catalysts, each offering a unique profile of reactivity, latency, and performance characteristics. This guide provides an objective comparison of ETPPA with other classes of catalysts, supported by experimental data, to aid researchers in selecting the optimal curing agent for their specific application.
Performance Comparison of Epoxy Curing Catalysts
The selection of a catalyst significantly influences the curing profile and the ultimate properties of the epoxy network. The following tables summarize the quantitative performance of various catalyst types in comparison to this compound.
Table 1: Curing Characteristics of Various Catalysts for Epoxy Resins
| Catalyst Type | Catalyst Example | Typical Concentration (phr) | Gel Time (min) | Peak Exotherm Temperature (°C) |
| Phosphonium (B103445) Salts | This compound (ETPPA) | 1.0 - 5.0 | 10 - 30 | 150 - 180 |
| Tetrabutylphosphonium bromide | 1.0 - 5.0 | 15 - 40 | 140 - 170 | |
| Imidazoles | 2-Methylimidazole (2-MI) | 0.5 - 3.0 | 5 - 15 | 130 - 160 |
| 2-Ethyl-4-methylimidazole (2-E4MI) | 0.5 - 3.0 | 8 - 20 | 120 - 150 | |
| Amines | Triethylenetetramine (TETA) | 10 - 15 | 30 - 60 | 100 - 130 |
| Isophorone diamine (IPDA) | 20 - 40 | 40 - 90 | 110 - 140 | |
| Metal Catalysts | Zinc Octoate | 0.1 - 1.0 | 20 - 50 | 160 - 200 |
Table 2: Thermomechanical Properties of Cured Epoxy Resins with Different Catalysts
| Catalyst Type | Catalyst Example | Glass Transition Temperature (Tg) (°C) | Flexural Strength (MPa) | Flexural Modulus (GPa) |
| Phosphonium Salts | This compound (ETPPA) | 130 - 160 | 100 - 130 | 2.8 - 3.5 |
| Tetrabutylphosphonium bromide | 125 - 155 | 95 - 125 | 2.7 - 3.4 | |
| Imidazoles | 2-Methylimidazole (2-MI) | 140 - 170 | 110 - 140 | 3.0 - 3.8 |
| 2-Ethyl-4-methylimidazole (2-E4MI) | 135 - 165 | 105 - 135 | 2.9 - 3.6 | |
| Amines | Triethylenetetramine (TETA) | 100 - 120 | 80 - 110 | 2.5 - 3.2 |
| Isophorone diamine (IPDA) | 110 - 130 | 85 - 115 | 2.6 - 3.3 | |
| Metal Catalysts | Zinc Octoate | 150 - 180 | 115 - 145 | 3.2 - 4.0 |
Experimental Protocols
To ensure the reproducibility of the presented data, detailed methodologies for key experiments are provided below.
Differential Scanning Calorimetry (DSC) for Curing Profile Analysis
Objective: To determine the peak exotherm temperature and the glass transition temperature (Tg) of the cured epoxy resin.
Instrumentation: A differential scanning calorimeter (DSC) equipped with a cooling system.
Procedure:
-
Accurately weigh 5-10 mg of the uncured epoxy resin formulation containing the catalyst into a standard aluminum DSC pan.
-
Seal the pan hermetically. An empty sealed pan is used as a reference.
-
Place both pans in the DSC cell.
-
Heat the sample from ambient temperature to approximately 250°C at a constant heating rate (e.g., 10°C/min) under a nitrogen atmosphere.
-
The peak of the exothermic curve corresponds to the peak exotherm temperature.
-
Cool the sample to ambient temperature.
-
Reheat the cured sample at the same heating rate to determine the glass transition temperature (Tg), which is observed as a step change in the heat flow.[1][2][3][4][5]
Rheometry for Gel Time Determination
Objective: To measure the time required for the epoxy resin to transition from a liquid to a gel-like state.
Instrumentation: A rotational rheometer with parallel plate geometry.
Procedure:
-
Set the rheometer to the desired isothermal curing temperature.
-
Mix the epoxy resin and catalyst thoroughly.
-
Immediately place a small amount of the mixture onto the lower plate of the rheometer.
-
Lower the upper plate to the specified gap.
-
Start the measurement in oscillatory mode at a constant frequency (e.g., 1 Hz) and strain.
-
Monitor the storage modulus (G') and loss modulus (G'').
-
The gel time is determined as the point where the G' and G'' curves intersect.[6]
Curing Mechanisms and Experimental Workflow
The catalytic activity of each class of curing agent proceeds through distinct chemical pathways. Understanding these mechanisms is crucial for predicting and controlling the curing process.
Curing Mechanisms
Caption: Simplified reaction pathways for epoxy curing with different catalyst types.
The reaction mechanism for phosphonium salts involves the dissociation of the salt, followed by the anion attacking the epoxy ring to initiate polymerization.[7] Imidazoles act as nucleophiles, forming an adduct with the epoxy group, which then initiates anionic polymerization.[8][9][10] Amine curing proceeds through a stepwise addition reaction of the primary and secondary amine hydrogens to the epoxy rings.[11][12][13][14][15]
Experimental Workflow for Catalyst Comparison
Caption: A typical experimental workflow for comparing the performance of different epoxy curing catalysts.
This workflow outlines a systematic approach to evaluating and comparing alternative catalysts. It begins with the careful preparation of epoxy formulations, followed by a comprehensive analysis of their curing behavior and the mechanical properties of the resulting cured materials. The final step involves compiling the data for a direct comparison to inform catalyst selection.
References
- 1. benchchem.com [benchchem.com]
- 2. Characterization of Cure Behavior in Epoxy Using Molecular Dynamics Simulation Compared with Dielectric Analysis and DSC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. dr.lib.iastate.edu [dr.lib.iastate.edu]
- 5. tainstruments.com [tainstruments.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Theoretical Study on Reaction Mechanism of Curing Reaction of Epoxy-Imidazole Resin [jstage.jst.go.jp]
- 9. guidechem.com [guidechem.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. hanepoxy.net [hanepoxy.net]
- 13. threebond.co.jp [threebond.co.jp]
- 14. Epoxy Curing Agents - Part 1: Amines - Polymer Innovation Blog [polymerinnovationblog.com]
- 15. researchgate.net [researchgate.net]
Comparative study of different phosphonium salts in the Wittig reaction
The Wittig reaction stands as a cornerstone in synthetic organic chemistry for the stereoselective synthesis of alkenes from carbonyl compounds. The choice of the phosphonium (B103445) salt, the precursor to the reactive ylide, is a critical determinant of the reaction's success, influencing yield, stereoselectivity, and substrate scope. This guide provides a comparative analysis of different phosphonium salts, supported by experimental data, to aid researchers in selecting the optimal reagent for their synthetic endeavors.
Performance Comparison of Representative Phosphonium Salts
The reactivity and stereochemical outcome of the Wittig reaction are intrinsically linked to the nature of the ylide generated from the phosphonium salt. Ylides are broadly classified as stabilized, semi-stabilized, and non-stabilized, based on the substituents on the carbanionic carbon. This classification directly impacts the selectivity for (E)- or (Z)-alkene formation.
| Phosphonium Salt Precursor | Ylide Type | Typical Aldehyde Reactivity | Typical Ketone Reactivity | Predominant Alkene Isomer | Typical Yield Range (%) |
| Methyltriphenylphosphonium (B96628) bromide | Non-stabilized | High | Moderate | (Z)-alkene | 60-95% |
| Benzyltriphenylphosphonium (B107652) chloride | Semi-stabilized | High | Low to Moderate | Mixture of (E)- and (Z)-alkenes | 50-90% |
| (Carbethoxymethyl)triphenylphosphonium bromide | Stabilized | Moderate | Generally unreactive | (E)-alkene[1] | 70-95% |
Experimental Protocols
Detailed methodologies for the Wittig reaction using the aforementioned phosphonium salts are provided below. These protocols are representative examples and may require optimization for specific substrates.
Protocol 1: Synthesis of a (Z)-alkene using a Non-Stabilized Ylide
Reaction: Formation of 5-chloro-1-methylene-2,3-dihydro-1H-indene from 5-chloro-2,3-dihydro-1H-inden-1-one using methyltriphenylphosphonium bromide.
Materials:
-
Methyltriphenylphosphonium bromide
-
Dry Tetrahydrofuran (THF)
-
Potassium tert-butoxide (KOtBu)
-
5-chloro-2,3-dihydro-1H-inden-1-one
-
Water
-
Dichloromethane (CH₂Cl₂)
-
Sodium sulfate (B86663) (Na₂SO₄)
-
n-hexane for column chromatography
Procedure:
-
Suspend methyltriphenylphosphonium bromide (1.287 g, 3.601 mmol) in 15 mL of dry THF at 0 °C in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere.
-
Add potassium tert-butoxide (0.404 g, 3.601 mmol) to the suspension. A bright yellow color, indicative of ylide formation, should be observed.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add 5-chloro-2,3-dihydro-1H-inden-1-one (0.200 g, 1.200 mmol) neat to the reaction mixture.
-
Allow the reaction to stir and warm to room temperature over 4 hours. The solution will typically turn from green to dark brown.
-
Quench the reaction by adding water.
-
Extract the product with dichloromethane.
-
Dry the combined organic layers with sodium sulfate, filter, and concentrate in vacuum.
-
Purify the residue by column chromatography using n-hexane as the eluent to yield the desired alkene.
Protocol 2: Synthesis of a Stilbene Derivative using a Semi-Stabilized Ylide
Reaction: Synthesis of trans-9-(2-phenylethenyl)anthracene from 9-anthraldehyde (B167246) and benzyltriphenylphosphonium chloride.[2]
Materials:
-
9-anthraldehyde
-
Benzyltriphenylphosphonium chloride
-
N,N'-Dimethylformamide (DMF)
-
50% Sodium hydroxide (B78521) (w/w) solution
-
Distilled water
Procedure:
-
In a 25-mL Erlenmeyer flask equipped with a small stir bar, combine 0.50 g of 9-anthraldehyde and 0.87 g of benzyltriphenylphosphonium chloride.[2]
-
Dissolve the mixture in 6 mL of DMF and stir vigorously for at least 5 minutes.[2]
-
Carefully add 10 drops (approximately 0.200 µL) of 50% sodium hydroxide solution to the rapidly stirred reaction mixture.[2] Use some of the DMF in the flask to wash any solids from the walls. The reaction color will typically change from dark yellowish to reddish-orange over 30 minutes.[2]
-
After stirring vigorously for 30 minutes, add 4 mL of a 1:1 mixture of 1-propanol and distilled water to precipitate the product.[2]
-
Collect the crude yellow solid by vacuum filtration.[2]
-
Recrystallize the crude product from a minimal amount of 1-propanol (approximately 4 mL) to obtain the purified yellowish crystalline solid.[2]
Protocol 3: Synthesis of an (E)-α,β-Unsaturated Ester using a Stabilized Ylide
Reaction: One-pot aqueous synthesis of an α,β-unsaturated ester from an aldehyde and an α-bromoester.
Materials:
-
Saturated aqueous sodium bicarbonate solution
-
Methyl bromoacetate (B1195939)
-
1.0 M Sulfuric acid (H₂SO₄)
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexanes and ethyl acetate (B1210297) for elution
Procedure:
-
To a test tube, add freshly ground triphenylphosphine (0.367 g, 1.4 mmol) and 5 mL of a saturated aqueous solution of sodium bicarbonate. Stir this suspension for 1 minute.
-
To the suspension, add 17 drops of methyl bromoacetate (0.245 g, 1.6 mmol) followed by 7 drops of benzaldehyde (0.106 g, 1.0 mmol).
-
Stir the reaction mixture vigorously for 1 hour at room temperature.
-
After 1 hour, quench the reaction with 40 drops of 1.0 M H₂SO₄.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 5 mL).
-
Combine the organic extracts and dry with anhydrous magnesium sulfate.
-
Decant the dried solution and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.
Visualization of the Comparative Study Workflow
The following diagram illustrates the logical workflow for a comparative study of different phosphonium salts in the Wittig reaction.
Caption: Comparative study workflow for phosphonium salts.
References
Validating the Purity of Synthesized Ethyltriphenylphosphonium Acetate by High-Performance Liquid Chromatography: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in ensuring experimental reproducibility and the safety of downstream applications. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) for the purity assessment of Ethyltriphenylphosphonium acetate (B1210297), a versatile phase-transfer catalyst and building block in organic synthesis. We present a robust HPLC method, compare it with alternative analytical techniques, and provide supporting experimental data and protocols.
Ethyltriphenylphosphonium acetate is commonly synthesized through the quaternization of triphenylphosphine (B44618) with an ethyl halide, followed by an anion exchange with an acetate salt.[1] This process can lead to several impurities, including unreacted starting materials such as triphenylphosphine, residual halide salts, and byproducts from side reactions.[1][2] Therefore, a reliable analytical method to quantify the purity of the final product is paramount.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture. For ionic liquids like this compound, which consist of a bulky organic cation and an organic or inorganic anion, specific chromatographic modes are required for effective analysis.[3] Traditional reversed-phase chromatography can be challenging due to the dual nature of the ionic liquid.[3] This guide outlines a mixed-mode chromatographic approach, which can simultaneously analyze both the cation and potential ionic and non-ionic impurities.
Experimental Protocol: Mixed-Mode HPLC for this compound
This protocol describes a method for the purity analysis of this compound using a mixed-mode HPLC column that has both reversed-phase and ion-exchange characteristics.
1. Instrumentation and Reagents:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector. An Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) can also be used for non-UV active impurities.
-
Column: Mixed-mode column (e.g., Obelisc R, 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Sample Preparation: Dissolve 10 mg of synthesized this compound in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution. Further dilute as necessary.
-
Standards: Prepare individual standard solutions of this compound, triphenylphosphine, and sodium bromide in the same diluent.
2. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
UV Detection Wavelength: 254 nm (for aromatic compounds like the ethyltriphenylphosphonium cation and triphenylphosphine).
-
Gradient Program:
-
0-2 min: 95% A, 5% B
-
2-15 min: Linear gradient to 50% A, 50% B
-
15-20 min: Hold at 50% A, 50% B
-
20-22 min: Return to 95% A, 5% B
-
22-30 min: Column re-equilibration
-
Data Presentation: Purity Analysis of a Synthesized Batch
The following table summarizes hypothetical data obtained from the HPLC analysis of a synthesized batch of this compound.
| Compound | Retention Time (min) | Peak Area | Concentration (mg/mL) | Purity (%) |
| Ethyltriphenylphosphonium cation | 12.5 | 1,850,000 | 0.975 | 97.5 |
| Triphenylphosphine | 18.2 | 35,000 | 0.018 | 1.8 |
| Bromide Anion* | 3.1 | - | - | <0.5 |
| Unknown Impurity 1 | 8.7 | 12,000 | - | 0.6 |
| Unknown Impurity 2 | 15.4 | 2,500 | - | 0.1 |
*Quantification of halide impurities may require ion chromatography or a different detection method if not detectable by UV.
Comparison with Alternative Analytical Techniques
While HPLC is a robust method for purity determination, other techniques can provide complementary information.
| Technique | Advantages | Disadvantages |
| HPLC | High resolution and sensitivity for quantitative analysis of both the main component and impurities. | Method development can be complex for ionic liquids.[3] |
| Nuclear Magnetic Resonance (NMR) | Provides detailed structural information, confirming the identity of the compound and potential impurities.[1] | Less sensitive for quantifying minor impurities compared to HPLC. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Useful for identifying volatile degradation byproducts.[1] | Not suitable for non-volatile ionic liquids like this compound. |
| Ion Chromatography | Excellent for quantifying inorganic anionic impurities like halides.[4] | Requires a separate system and may not be suitable for the organic cation. |
Visualizing the Workflow and Purity Validation
To better illustrate the experimental and logical processes, the following diagrams were generated using Graphviz.
Figure 1: Experimental workflow for HPLC purity validation.
Figure 2: Logical relationship of the purity validation process.
Conclusion
The purity of synthesized this compound can be reliably determined using a well-developed HPLC method. The described mixed-mode approach offers a comprehensive analysis of the main component and potential impurities in a single run. While other analytical techniques like NMR provide valuable structural information, HPLC remains the gold standard for quantitative purity assessment. For researchers and professionals in drug development, employing a robust and validated HPLC method is essential for ensuring the quality and consistency of their synthesized materials.
References
A Cost-Effectiveness Analysis of Ethyltriphenylphosphonium Acetate in Industrial Synthesis
This guide provides a detailed cost-effectiveness analysis of Ethyltriphenylphosphonium acetate (B1210297) (ETPPA) for industrial synthesis, comparing its performance with common alternatives such as quaternary ammonium (B1175870) salts, amine-based curing agents, and imidazole-based catalysts. The information presented is a synthesis of publicly available data, patents, and supplier information.
**Executive Summary
Ethyltriphenylphosphonium acetate (ETPPA) is a versatile quaternary phosphonium (B103445) salt primarily utilized as a phase-transfer catalyst (PTC) and a curing accelerator in epoxy resin formulations.[1] In comparison to its alternatives, ETPPA offers distinct advantages in terms of thermal stability and controlled reactivity, which can lead to higher product purity and improved mechanical properties in polymers.[1][2] However, a comprehensive cost-effectiveness analysis requires a detailed examination of not only the initial catalyst cost but also its impact on reaction efficiency, product yield, and overall process economics. This guide aims to provide such an analysis to aid in catalyst selection for industrial applications.
Data Presentation: Comparative Analysis of Catalysts
The following tables summarize the available quantitative and qualitative data for ETPPA and its alternatives. It is important to note that direct, side-by-side comparative experimental data under identical conditions is limited in publicly available literature. The data presented here is compiled from various sources and should be interpreted as indicative rather than absolute.
Table 1: Cost Comparison of ETPPA and Alternatives
| Catalyst/Curing Agent | Chemical Class | Indicative Price (USD/kg) | Notes |
| This compound (ETPPA) | Quaternary Phosphonium Salt | 12.00 - 15.00 | Price can vary significantly based on purity and volume. |
| Tetrabutylammonium bromide (TBAB) | Quaternary Ammonium Salt | 2.75 - 17.00 | Widely used, with pricing highly dependent on grade and supplier. |
| Aliphatic Amines (e.g., TETA type) | Amine | 3.60 - 16.00 | Price varies based on specific amine and purity. |
| Imidazole (B134444) Derivatives (e.g., 2-Ethyl-4-methylimidazole) | Imidazole | 25.00 - 50.00+ | Higher cost, often used in specialized applications requiring high performance. |
Disclaimer: The prices listed are estimates based on publicly available data from various suppliers and are subject to change. Bulk industrial pricing may differ significantly.
Table 2: Performance Comparison in Epoxy Resin Curing
| Catalyst | Key Performance Characteristics | Advantages | Disadvantages |
| ETPPA | Good latency, high thermal stability, controlled reactivity, promotes efficient cross-linking.[1][2] | Leads to longer, straighter chain epoxy molecules with a sharp molecular weight distribution; low odor and minimal color formation. | Higher initial cost compared to some amines. |
| Amine-Based Agents | Fast cure at room temperature, good bonding properties. | Lower cost, widely available. | Can generate significant heat (exotherm), shorter pot life, can be skin irritants.[3] |
| Imidazole-Based Catalysts | High thermal stability, long pot life, rapid cure at elevated temperatures.[4] | Excellent adhesion to metals, results in high tensile strength resins.[5] | Generally higher cost, may require heat for curing. |
Table 3: Performance Comparison in Phase-Transfer Catalysis
| Catalyst | Key Performance Characteristics | Advantages | Disadvantages |
| ETPPA (and other Phosphonium Salts) | High thermal and chemical stability.[6] | Not susceptible to Hofmann elimination, leading to higher yields and purer products at elevated temperatures.[6] | Can be more expensive than common ammonium salts.[6] |
| Tetrabutylammonium bromide (TBAB) (and other Quaternary Ammonium Salts) | Effective in a wide range of reactions. | Generally less expensive and widely available.[6] | Susceptible to Hofmann elimination at high temperatures and in the presence of strong bases, which can reduce catalyst efficiency.[6] |
Experimental Protocols
The following are representative experimental protocols that can be adapted to evaluate the performance of ETPPA and its alternatives in specific applications.
1. Comparative Evaluation of Curing Agents for Epoxy Resins
-
Objective: To compare the curing kinetics and final properties of an epoxy resin cured with ETPPA, an amine-based agent, and an imidazole-based catalyst.
-
Materials:
-
Diglycidyl ether of bisphenol A (DGEBA) epoxy resin
-
This compound (ETPPA)
-
Triethylenetetramine (TETA) as the amine curing agent
-
2-Ethyl-4-methylimidazole (2E4MI) as the imidazole catalyst
-
Differential Scanning Calorimeter (DSC)
-
Rheometer
-
Universal Testing Machine for mechanical property testing
-
-
Procedure:
-
Prepare three formulations by mixing the DGEBA epoxy resin with each of the curing agents/catalysts at their recommended concentrations.
-
For the DSC analysis, seal a small, accurately weighed sample of each formulation in an aluminum pan. Heat the samples at a constant rate (e.g., 10°C/min) to determine the curing exotherm, onset temperature, and peak temperature.
-
For rheological analysis, place a sample of each formulation on the rheometer plate and monitor the change in viscosity over time at a constant temperature to determine the pot life and gel time.
-
Cast larger samples of each formulation into molds and cure according to a predefined schedule (e.g., room temperature for the amine, elevated temperature for ETPPA and imidazole).
-
Once fully cured, subject the samples to tensile testing to determine their mechanical properties (e.g., tensile strength, modulus, and elongation at break).
-
2. Comparative Evaluation of Phase-Transfer Catalysts in a Nucleophilic Substitution Reaction
-
Objective: To compare the catalytic efficiency of ETPPA and Tetrabutylammonium bromide (TBAB) in the synthesis of an ether.
-
Materials:
-
Sodium hydroxide (B78521) (50% aqueous solution)
-
Toluene
-
This compound (ETPPA)
-
Tetrabutylammonium bromide (TBAB)
-
Gas chromatograph (GC) for reaction monitoring
-
Procedure:
-
Set up two parallel reactions in round-bottom flasks equipped with reflux condensers and magnetic stirrers.
-
In each flask, dissolve phenol and 1-bromobutane in toluene.
-
Add the 50% aqueous sodium hydroxide solution to each flask.
-
To one flask, add a catalytic amount (e.g., 1 mol%) of ETPPA. To the other flask, add the same molar equivalent of TBAB.
-
Heat both reactions to a specific temperature (e.g., 80°C) and monitor the progress of the reaction by taking small aliquots from the organic layer at regular intervals and analyzing them by GC.
-
Continue the reactions until no further conversion of the starting material is observed.
-
Compare the reaction rates and final product yields for the two catalysts.
-
Visualizations
References
- 1. This compound | 35835-94-0 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Advantages and applications of imidazole epoxy resin curing agents - JOIE New Material [joiematerial.com]
- 4. products.evonik.com [products.evonik.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
A Comparative Analysis of Ethyltriphenylphosphonium Acetate and Imidazole Catalysts in Epoxy Resin Curing
This guide provides a detailed comparison of the catalytic performance of Ethyltriphenylphosphonium Acetate (B1210297) (ETPPA) and common imidazole-based catalysts in the curing of epoxy resins. The information is intended for researchers, scientists, and professionals in the field of drug development and material science who are seeking to understand the relative merits of these catalytic systems.
Introduction to Catalysts
Ethyltriphenylphosphonium Acetate (ETPPA) is a quaternary phosphonium (B103445) salt that is highly effective as a catalyst or curing agent for various chemical reactions, including the cycloaddition of CO2 to epoxides and the curing of epoxy resins. Its structure features a phosphorus cation and an acetate anion, which play crucial roles in its catalytic activity. ETPPA is known for its high reactivity and ability to promote rapid curing at relatively low temperatures.
Imidazole (B134444) Catalysts , such as 2-Methylimidazole (2-MI) and 2-Ethyl-4-methylimidazole (2E4MI), are a class of heterocyclic organic compounds widely used as curing agents and accelerators for epoxy resins. Their catalytic activity stems from the nitrogen atoms in the imidazole ring, which can initiate the ring-opening polymerization of epoxides. Imidazole catalysts are valued for their ability to produce cured resins with high glass transition temperatures (Tg) and excellent thermal stability.
Performance Comparison in Epoxy Curing
The following tables summarize the performance of ETPPA and imidazole catalysts in the curing of epoxy resins based on available experimental data. It is important to note that direct, side-by-side comparisons in a single study are limited, and thus the data is compiled from different studies, with experimental conditions specified for context.
Table 1: Curing Characteristics of ETPPA and Imidazole Catalysts
| Catalyst | Epoxy Resin System | Catalyst Concentration (phr) | Curing Temperature (°C) | Curing Time (min) | Peak Exotherm Temperature (°C) | Reference |
| ETPPA | Bisphenol A diglycidyl ether (DGEBA) / Phenolic novolac | 1.0 | 150 | - | 191 | |
| 2-MI | Bisphenol A diglycidyl ether (DGEBA) / Anhydride (MTHPA) | 1.0 | 120 | 120 | ~180 | |
| 2E4MI | Bisphenol A diglycidyl ether (DGEBA) / Anhydride (MTHPA) | 1.0 | 120 | 180 | ~160 |
Table 2: Thermal Properties of Epoxy Resins Cured with ETPPA and Imidazole Catalysts
| Catalyst | Epoxy Resin System | Glass Transition Temp. (Tg, °C) | Decomposition Temp. (Td, 5% wt loss, °C) | Reference |
| ETPPA | Bisphenol A diglycidyl ether (DGEBA) / Phenolic novolac | 155-165 | ~350 | |
| 2-MI | Bisphenol A diglycidyl ether (DGEBA) / Anhydride (MTHPA) | 150-160 | >300 | |
| 2E4MI | Bisphenol A diglycidyl ether (DGEBA) / Anhydride (MTHPA) | 130-140 | >300 |
Experimental Protocols
3.1. Sample Preparation and Curing
A typical experimental protocol for evaluating the performance of these catalysts in an epoxy resin system involves the following steps:
-
Formulation: The epoxy resin (e.g., DGEBA) and the curing agent (e.g., a phenolic novolac or an anhydride) are preheated to a specific temperature (e.g., 80-120 °C) to reduce their viscosity.
-
Mixing: The catalyst (ETPPA or an imidazole derivative) is added to the molten mixture at a specified concentration (typically 0.5-2.0 parts per hundred parts of resin, phr). The mixture is then stirred mechanically until a homogeneous solution is obtained.
-
Degassing: The mixture is degassed under a vacuum to remove any entrapped air bubbles.
-
Curing: The formulated resin is poured into a preheated mold and cured in an oven at a set temperature for a specified duration. The curing parameters (temperature and time) are determined based on the catalyst's reactivity.
3.2. Characterization Techniques
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the curing characteristics of the epoxy formulation. A small sample of the uncured resin is heated at a constant rate (e.g., 10 °C/min), and the heat flow is measured. The resulting thermogram provides information on the onset temperature of curing, the peak exotherm temperature, and the total heat of reaction. DSC is also used to measure the glass transition temperature (Tg) of the cured samples.
-
Thermogravimetric Analysis (TGA): TGA is employed to evaluate the thermal stability of the cured epoxy resin. A cured sample is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant rate, and its weight loss as a function of temperature is recorded. The decomposition temperature (Td) is typically reported as the temperature at which 5% weight loss occurs.
Catalytic Mechanisms and Workflow
The following diagrams illustrate the proposed catalytic mechanism for ETPPA in the context of CO2 cycloaddition (a related reaction) and a general experimental workflow for catalyst performance evaluation.
Caption: Proposed catalytic cycle of ETPPA in CO2 cycloaddition.
Caption: General experimental workflow for evaluating catalyst performance.
Conclusion
Both this compound and imidazole-based catalysts are effective in the curing of epoxy resins.
-
ETPPA demonstrates high reactivity, as indicated by a high peak exotherm temperature, suggesting it can achieve rapid curing. The resulting cured material exhibits a high glass transition temperature and good thermal stability.
-
Imidazole catalysts , such as 2-MI and 2E4MI, are also widely used and effective. They generally lead to cured resins with high Tg values and good thermal stability. However, their reactivity, as inferred from the peak exotherm temperatures and curing times, can vary depending on their specific chemical structure.
Spectroscopic Blueprint: Confirming the Structure of Ethyltriphenylphosphonium Acetate
For Immediate Release
This guide provides a detailed spectroscopic analysis for the structural confirmation of ethyltriphenylphosphonium acetate (B1210297), a versatile phase-transfer catalyst and reagent in organic synthesis. Aimed at researchers, scientists, and professionals in drug development, this document outlines the expected outcomes from key spectroscopic techniques and compares them with data from structurally similar compounds.
Structural Confirmation through Spectroscopic Analysis
The structural integrity of ethyltriphenylphosphonium acetate can be unequivocally confirmed through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each technique provides unique insights into the molecular framework of the compound, and together they offer a comprehensive characterization.
Comparison with Analogous Compounds
To provide a robust framework for analysis, the expected spectroscopic data for this compound are compared with experimental data from well-characterized analogous compounds: ethyltriphenylphosphonium bromide (for the cation) and potassium acetate or ethyl acetate (for the anion).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework and the environment of the phosphorus atom.
¹H NMR Spectroscopy Data
| Compound | Functional Group | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| This compound (Predicted) | Acetate (CH₃) | ~1.9 | Singlet | N/A |
| Ethyl (CH₃) | ~1.2 - 1.5 | Triplet | ~7-8 | |
| Ethyl (CH₂) | ~3.2 - 3.6 | Doublet of Quartets | ~14 (P-H), ~7 (H-H) | |
| Phenyl (C₆H₅) | ~7.6 - 8.0 | Multiplet | N/A | |
| Ethyltriphenylphosphonium Bromide (Experimental) | Ethyl (CH₃) | ~1.4 | Triplet | ~7.6 |
| Ethyl (CH₂) | ~3.4 | Doublet of Quartets | ~13.8 (P-H), ~7.6 (H-H) | |
| Phenyl (C₆H₅) | ~7.7 - 7.9 | Multiplet | N/A | |
| Ethyl Acetate (Experimental) | Acetate (CH₃) | ~2.05 | Singlet | N/A |
¹³C NMR Spectroscopy Data
| Compound | Functional Group | Chemical Shift (δ) ppm |
| This compound (Predicted) | Acetate (CH₃) | ~20 - 25 |
| Acetate (C=O) | ~170 - 175 | |
| Ethyl (CH₃) | ~7 - 10 | |
| Ethyl (CH₂) | ~18 - 22 (d, ¹JPC ≈ 50-55 Hz) | |
| Phenyl (Cipso) | ~117 - 120 (d, ¹JPC ≈ 85-90 Hz) | |
| Phenyl (Cortho, Cmeta, Cpara) | ~130 - 135 | |
| Ethyltriphenylphosphonium Bromide (Experimental) | Ethyl (CH₃) | ~7.5 |
| Ethyl (CH₂) | ~19.5 (d, ¹JPC ≈ 52 Hz) | |
| Phenyl (Cipso) | ~118.5 (d, ¹JPC ≈ 87 Hz) | |
| Phenyl (Cortho) | ~130.5 (d, ²JPC ≈ 10 Hz) | |
| Phenyl (Cmeta) | ~134.0 (d, ³JPC ≈ 13 Hz) | |
| Phenyl (Cpara) | ~135.3 (d, ⁴JPC ≈ 3 Hz) | |
| Ethyl Acetate (Experimental) | Acetate (CH₃) | ~21.1 |
| Acetate (C=O) | ~171.1 |
³¹P NMR Spectroscopy Data
| Compound | Functional Group | Chemical Shift (δ) ppm |
| This compound (Predicted) | P⁺ | ~20 - 25 |
| Triphenylphosphine Oxide (Experimental) | P=O | ~25 - 35 |
| Methyltriphenylphosphonium Bromide (Experimental) | P⁺ | ~22.3 |
Infrared (IR) Spectroscopy
IR spectroscopy is instrumental in identifying the functional groups present in the molecule.
| Compound | Functional Group | Characteristic Absorption (cm⁻¹) |
| This compound (Expected) | C-H (aromatic) | ~3050 |
| C-H (aliphatic) | ~2950 | |
| C=O (carboxylate) | ~1560-1610 (strong) | |
| C=C (aromatic) | ~1480, 1435 | |
| P-C | ~1110 | |
| Ethyltriphenylphosphonium Bromide (Experimental) | C-H (aromatic) | ~3050 |
| C-H (aliphatic) | ~2980 | |
| C=C (aromatic) | ~1485, 1438 | |
| P-C | ~1115 | |
| Potassium Acetate (Experimental) | C=O (carboxylate) | ~1570 (strong, broad) |
Mass Spectrometry
Mass spectrometry provides information about the mass-to-charge ratio of the intact cation and its fragmentation pattern.
| Compound | Ion | Expected m/z |
| This compound | [C₂₀H₂₀P]⁺ | 291.13 |
| Ethyltriphenylphosphonium Bromide | [C₂₀H₂₀P]⁺ | 291.13 |
Experimental Protocols
Standard protocols for obtaining the spectroscopic data are outlined below.
NMR Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved to avoid signal broadening.
-
Instrumentation : Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR : Acquire with a 90° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR : Acquire with proton decoupling, a 45° pulse angle, and a longer relaxation delay (2-5 seconds). A larger number of scans will be necessary due to the low natural abundance of ¹³C.
-
³¹P NMR : Acquire with proton decoupling. The chemical shifts are referenced to an external standard of 85% H₃PO₄.
IR Spectroscopy
-
Sample Preparation : For solid samples, the Attenuated Total Reflectance (ATR) method is preferred. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.
-
Instrumentation : Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition : Record the spectrum typically in the range of 4000-400 cm⁻¹. Perform a background scan of the empty accessory before running the sample.
Mass Spectrometry
-
Sample Preparation : Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.
-
Instrumentation : Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source.
-
Data Acquisition : Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode to observe the ethyltriphenylphosphonium cation.
Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the structural confirmation of this compound using the described spectroscopic techniques.
Caption: A logical workflow for the structural confirmation of this compound.
By following the outlined spectroscopic analyses and comparing the obtained data with the provided reference values, researchers can confidently confirm the structure of this compound. This guide serves as a valuable resource for ensuring the quality and identity of this important chemical reagent.
A Comparative Analysis of Ethyltriphenylphosphonium Acetate and Novel Phase Transfer Catalysts in Organic Synthesis
For researchers, scientists, and drug development professionals, the selection of an optimal phase transfer catalyst (PTC) is paramount for enhancing reaction rates, improving yields, and increasing selectivity in multiphase organic synthesis. This guide provides a comprehensive benchmark of the traditional phosphonium (B103445) salt, Ethyltriphenylphosphonium acetate (B1210297) (ETPPAc), against emerging novel phase transfer catalysts, including supported, temperature-controlled, and hydrogen-bond-donor systems. The following analysis is based on a synthesis of existing literature to provide a comparative perspective for catalyst selection.
Phase transfer catalysis is a powerful technique that facilitates reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase. A phase transfer catalyst, such as a quaternary phosphonium salt, functions by transferring a reactant, usually an anion, from the aqueous phase to the organic phase where it can react with the organic-soluble substrate. The efficiency of a PTC is influenced by several factors, including the lipophilicity of the cation, the nature of the counter-anion, and its ability to be recycled and reused.
Ethyltriphenylphosphonium acetate (ETPPAc) is a widely utilized quaternary phosphonium salt that serves as an efficient phase transfer catalyst in various organic transformations, including nucleophilic substitutions, alkylations, and condensation reactions.[1] It is particularly valued in the production of epoxy resins, where it acts as a catalyst for the advancement and curing of phenolic-based resins, offering improved latency and thermal stability compared to traditional amine and imidazole (B134444) catalysts.[1]
In recent years, novel phase transfer catalysts have been developed to address some of the limitations of traditional homogeneous catalysts like ETPPAc, such as catalyst recovery and reuse. These novel systems include polymer-supported catalysts for ease of separation, temperature-controlled catalysts for tunable solubility and recovery, and hydrogen-bond-donor catalysts for enhanced selectivity and reactivity.[2]
Performance Benchmark: ETPPAc vs. Novel Phase Transfer Catalysts
The following tables provide a comparative overview of the performance of this compound (or similar homogeneous phosphonium salts) and novel phase transfer catalysts in representative organic reactions. The data has been compiled from various sources to illustrate the relative efficacy of these catalytic systems.
Table 1: Comparison of Homogeneous vs. Supported Phosphonium Salt Catalysts in the Cycloaddition of CO2 to Propylene Oxide
| Catalyst | Type | Temperature (°C) | Time (h) | Turnover Frequency (TOF) (h⁻¹) | Source |
| Ethyltriphenylphosphonium bromide (Homogeneous) | Homogeneous Phosphonium Salt | 120 | 1 | 160 | [3] |
| Ethyltriphenylphosphonium iodide (Homogeneous) | Homogeneous Phosphonium Salt | 120 | 1 | 148 | [3] |
| P+Br-@POPs (Polymer-Supported) | Supported Phosphonium Salt | 120 | 1 | Slightly lower than homogeneous | [3] |
| P+I-@POPs (Polymer-Supported) | Supported Phosphonium Salt | 120 | 1 | Slightly lower than homogeneous | [3] |
Note: While a direct TOF value for the supported catalysts was not provided in the source, it was noted to be slightly lower than their homogeneous counterparts due to mass transfer effects.
Table 2: Comparison in Asymmetric Nucleophilic Fluorination
| Catalyst System | Type | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Ratio (e.r.) | Source |
| (S)-3h (10 mol%) + Ph₄P⁺I⁻ (10 mol%) | Chiral Hydrogen-Bond Donor + Phosphonium Salt | 15 | Not Specified | 76 | 92.5:7.5 | [4][5] |
Note: In this synergistic system, the phosphonium salt acts as a co-catalyst to facilitate the phase transfer of the fluoride (B91410) anion, while the chiral hydrogen-bond donor induces enantioselectivity.
Experimental Protocols
The following is a general experimental protocol for a nucleophilic substitution reaction using a phase transfer catalyst. This protocol can be adapted to benchmark the performance of this compound against novel phase transfer catalysts under standardized conditions.
General Procedure for O-Alkylation of a Phenol (B47542):
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the phenol (1.0 eq.), the alkylating agent (1.2 eq.), the base (e.g., K₂CO₃, 2.0 eq.), and the solvent (e.g., toluene).
-
Catalyst Addition: Add the phase transfer catalyst (1-5 mol%). For heterogeneous catalysts, the catalyst may be in a solid form that can be easily filtered after the reaction.
-
Reaction Execution: Stir the mixture vigorously at a controlled temperature (e.g., 80-100 °C).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: After completion of the reaction, cool the mixture to room temperature. If a solid-supported catalyst is used, it can be recovered by filtration at this stage. Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Visualizing Reaction Mechanisms
The following diagrams, generated using the DOT language, illustrate key mechanistic pathways relevant to phase transfer catalysis and the action of this compound.
Figure 1: General workflow of phase transfer catalysis.
Figure 2: Catalytic cycle of ETPPAc.
Conclusion
The selection of a phase transfer catalyst is a critical decision in the development of efficient and scalable synthetic processes. This compound remains a robust and effective catalyst for a variety of applications, particularly where high thermal stability is required. However, for processes where catalyst recyclability and green chemistry principles are a priority, novel supported and temperature-controlled PTCs present compelling alternatives, even with a potential trade-off in reaction kinetics due to mass transfer limitations. Furthermore, the emergence of hydrogen-bond-donor catalysts opens new avenues for achieving high enantioselectivity in asymmetric synthesis, a domain where traditional PTCs like ETPPAc are not typically employed.
By systematically evaluating different PTCs under identical conditions, researchers can identify the most effective catalyst for their specific application, leading to optimized reaction outcomes and contributing valuable data to the scientific community. The provided experimental protocol for O-alkylation can be adapted for various other nucleophilic substitution reactions to facilitate such benchmarking studies.
References
Safety Operating Guide
Proper Disposal of Ethyltriphenylphosphonium Acetate: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe disposal of Ethyltriphenylphosphonium acetate (B1210297), a phase transfer catalyst often used in chemical synthesis.[1] The information is compiled from safety data sheets (SDS) to ensure adherence to standard safety protocols.
Immediate Safety and Handling Precautions:
Before beginning any disposal-related activities, it is imperative to handle Ethyltriphenylphosphonium acetate with appropriate personal protective equipment (PPE). This chemical is often supplied in a methanol (B129727) solution, rendering it a flammable liquid that is toxic if swallowed, harmful in contact with skin, and can cause serious eye irritation.[2][3]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[4] Work should be conducted in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of vapors.[2][3]
-
Spill Management: In case of a spill, absorb the material with an inert, non-combustible absorbent such as sand or vermiculite.[2][3][5] Do not use combustible materials like sawdust.[5] Collect the absorbed material and place it in a sealed, properly labeled container for disposal.[4]
-
Fire Safety: Keep away from open flames, sparks, and hot surfaces. Use spark-proof tools and explosion-proof equipment.[2][3] For fires, use dry chemical, carbon dioxide, or alcohol-resistant foam as extinguishing media.[4]
Hazard Summary
The following table summarizes the key hazards associated with this compound, particularly when in a methanol solution.
| Hazard Classification | Category | Description |
| Acute Oral Toxicity | 3 | Toxic if swallowed[2][4] |
| Acute Dermal Toxicity | 4 | Harmful in contact with skin[2][4] |
| Skin Corrosion/Irritation | 2 | Causes skin irritation[2] |
| Serious Eye Damage/Irritation | 1 | Causes serious eye damage[4] |
| Flammable Liquid | - | Flammable liquid and vapor[2][3] |
| Specific Target Organ Toxicity (Single Exposure) | 1 | Causes damage to organs (e.g., optic nerve, central nervous system)[2] |
| Hazardous to the Aquatic Environment (Long-term) | 2 | Toxic to aquatic life with long lasting effects[4] |
Disposal Protocol: A Step-by-Step Guide
The recommended and safest method for the disposal of this compound is to engage a licensed professional waste disposal service. Attempting to neutralize or treat chemical waste in the lab without established and validated protocols can be dangerous and may violate regulations. The following steps outline the procedure for preparing the chemical waste for collection.
1. Waste Segregation and Collection:
- Designate a specific, sealed, and properly labeled waste container for this compound waste. The container should be made of a material compatible with the chemical and its solvent (if in solution).
- Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. Incompatible materials, such as strong oxidizing agents, should be kept separate.[2]
2. Labeling:
- Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any solvent it is dissolved in (e.g., "in Methanol 70%").
- Include the appropriate hazard pictograms (e.g., flammable, toxic, corrosive).
- Indicate the approximate concentration and quantity of the waste.
3. Storage:
- Store the sealed waste container in a designated, well-ventilated, and cool secondary containment area.
- Keep the container away from sources of ignition and incompatible materials.[2][4]
- Ensure the storage area is secure and only accessible to authorized personnel.
4. Arrange for Professional Disposal:
- Contact your institution's EHS office or a licensed chemical waste disposal company to schedule a pickup.
- Provide them with a detailed description of the waste, including the chemical name, concentration, and quantity.
- Follow all institutional and local regulations for waste manifest and handover procedures.
Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling Ethyltriphenylphosphonium Acetate
This document provides immediate and essential safety protocols, operational guidance, and disposal plans for the handling of Ethyltriphenylphosphonium acetate (B1210297). It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
Hazard Identification and Classification
Ethyltriphenylphosphonium acetate is a hazardous chemical that requires careful handling. The primary hazards are summarized below.
GHS Hazard Statements:
-
H301: Toxic if swallowed.[1]
-
H312: Harmful in contact with skin.
-
H315: Causes skin irritation.[1]
-
H318: Causes serious eye damage.[1]
-
H411: Toxic to aquatic life with long lasting effects.
Note: When in a 70% methanol (B129727) solution, it may be fatal or cause blindness if swallowed, and the vapor is harmful.[2]
Signal Word: Danger[1]
Personal Protective Equipment (PPE)
Strict adherence to the following personal protective equipment guidelines is mandatory to minimize exposure and ensure personal safety.
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). | Protects against splashes and dust, preventing serious eye damage. |
| Skin Protection | Chemical-impermeable gloves (inspected before use), and fire/flame resistant and impervious clothing. | Prevents skin contact, which can be harmful and cause irritation. |
| Respiratory Protection | A full-face respirator is required if exposure limits are exceeded or if irritation or other symptoms are experienced. | Protects against inhalation of harmful dust or aerosols. |
Safe Handling and Storage
Proper handling and storage are critical to maintaining a safe laboratory environment.
Handling Procedures:
-
Work in a well-ventilated area, preferably under a chemical fume hood.[2]
-
Avoid the formation of dust and aerosols.
-
Avoid contact with skin and eyes.
-
Use non-sparking tools to prevent ignition.[2]
-
Take precautionary measures against static discharge.[2]
-
Do not eat, drink, or smoke in the handling area.
Storage Conditions:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]
-
Keep away from heat, sparks, and open flames.[2]
-
Store separately from incompatible materials such as oxidizing agents.[2]
Quantitative Safety Data
The following table summarizes the available quantitative safety data for this compound.
| Parameter | Value | Notes |
| Acute Toxicity Estimate (ATE), Oral | 50 - 300 mg/kg | For 70% solution in methanol.[3] |
| Acute Toxicity Estimate (ATE), Dermal | 1000 - 2000 mg/kg | For 70% solution in methanol.[3] |
| Acute Toxicity Estimate (ATE), Inhalation (Vapor) | 2 - 10 mg/L | For 70% solution in methanol.[3] |
| Melting/Freezing Point | 128-131°C | For solid form.[4] |
| Boiling Point | 490.4°C at 760 mmHg | For solid form.[4] |
| Occupational Exposure Limits (PEL, TLV) | No data available |
Spill and Emergency Procedures
Immediate and appropriate response to spills and emergencies is crucial.
Spill Cleanup:
-
Evacuate personnel from the spill area.
-
Ensure adequate ventilation and remove all sources of ignition.
-
Wear appropriate personal protective equipment (see Section 2).
-
For liquid spills, absorb with an inert material (e.g., sand, vermiculite).
-
For solid spills, carefully sweep up and place into a suitable, closed container for disposal.
-
Use spark-proof tools and explosion-proof equipment.[2]
-
Prevent the spill from entering drains or waterways.
First-Aid Measures:
-
If Swallowed: Get emergency medical help immediately. Rinse mouth. Do NOT induce vomiting.[2]
-
If on Skin: Wash with plenty of water. Get medical help. Take off contaminated clothing and wash it before reuse.
-
If in Eyes: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration.
Experimental Protocol: General Wittig Reaction
This compound is a phosphonium (B103445) salt that can be used in Wittig reactions to synthesize alkenes from carbonyl compounds. The following is a general, representative protocol.
Materials:
-
This compound
-
A strong base (e.g., n-butyllithium, sodium hydride)
-
Anhydrous solvent (e.g., THF, DMSO)
-
Aldehyde or ketone
-
Anhydrous reaction vessel with a stirrer
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Preparation of the Ylide (Wittig Reagent): a. In a dry reaction vessel under an inert atmosphere, suspend this compound in an anhydrous solvent. b. Cool the suspension to the appropriate temperature (e.g., 0°C or -78°C, depending on the base and solvent). c. Slowly add a strong base to the suspension. The formation of the ylide is often indicated by a color change. d. Allow the mixture to stir for a specified time to ensure complete ylide formation.
-
Reaction with the Carbonyl Compound: a. Dissolve the aldehyde or ketone in an anhydrous solvent. b. Slowly add the carbonyl solution to the ylide suspension at a controlled temperature. c. Allow the reaction to proceed for a set amount of time, monitoring by a suitable technique (e.g., TLC).
-
Workup and Purification: a. Quench the reaction by adding a suitable reagent (e.g., water, saturated ammonium (B1175870) chloride solution). b. Extract the product with an organic solvent. c. Wash the organic layer with brine, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure. d. Purify the crude product by a suitable method, such as column chromatography or recrystallization.
Disposal Plan
All waste containing this compound must be handled as hazardous waste.
-
Chemical Waste: Collect all residues, contaminated materials, and solutions in a suitable, closed, and properly labeled container.
-
Disposal: Dispose of the waste through a licensed hazardous waste disposal company. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of it down the drain or in the regular trash.
Workflow Diagram
The following diagram illustrates the logical workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
